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Eschweilenol C

Cat. No.: B1243880
M. Wt: 448.3 g/mol
InChI Key: NLOYJHDXNPMFKW-RGYXEVLJSA-N
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Description

Ellagic acid deoxyhexoside is a tannin.
Eschweilenol C has been reported in Myrciaria dubia, Eschweilera coriacea, and other organisms with data available.
aqueous fraction from ethanolic extract of T. fagifolia, derivative of ellagic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O12 B1243880 Eschweilenol C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16O12

Molecular Weight

448.3 g/mol

IUPAC Name

6,7,14-trihydroxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

InChI

InChI=1S/C20H16O12/c1-4-11(22)14(25)15(26)20(29-4)30-8-3-6-10-9-5(18(27)32-17(10)13(8)24)2-7(21)12(23)16(9)31-19(6)28/h2-4,11,14-15,20-26H,1H3/t4-,11-,14+,15+,20-/m0/s1

InChI Key

NLOYJHDXNPMFKW-RGYXEVLJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O

Synonyms

eschweilenol C

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Eschweilenol C

Author: BenchChem Technical Support Team. Date: November 2025

Core Compound Details

Eschweilenol C is a natural phenolic compound and a derivative of ellagic acid.[1][2] It is recognized for a range of biological activities, including antifungal, anti-inflammatory, antioxidant, and antidiabetic properties.[1] This compound has been identified and isolated from several plant sources, notably the bark of Terminalia bentzoë, Terminalia fagifolia, and Eschweilera coriacea.[1][2][3] Its molecular formula is C₂₀H₁₆O₁₂, and it has a molecular weight of 448.3 g/mol .[2]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₂₀H₁₆O₁₂[2]
Molecular Weight 448.3 g/mol [2]
IUPAC Name 6,7,14-trihydroxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione[2]
CAS Number 211371-02-7[1]
Synonyms 4-(alpha-Rhamnopyranosyl)ellagic acid, Ellagic acid deoxyhexoside[2]
Physical Description Powder[1]
Solubility DMSO, Pyridine, Methanol, Ethanol[1]

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectrometric methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, recorded in DMSO-d₆ at 308.1K on a 600 MHz spectrometer.

PositionδC (ppm)δH (ppm)HMBC Correlations
Ellagic Acid Moiety
1111.8H-5, H-1', H-6'
2140.9H-5
3149.5H-5
4112.5H-5
5112.87.55 (s)C-1, C-2, C-3, C-4, C-6
6159.0H-5
1'113.8H-5', H-1'', H-6''
2'140.0H-5'
3'150.8H-5'
4'112.5H-5'
5'112.97.56 (s)C-1', C-2', C-3', C-4', C-6'
6'159.0H-5'
Rhamnose Moiety
1''102.15.58 (d, 1.8)C-1, C-2''
2''71.24.09 (dd, 3.4, 1.8)C-1'', C-3''
3''71.93.70 (dd, 9.5, 3.4)C-2'', C-4'', C-5''
4''73.13.40 (t, 9.5)C-3'', C-5''
5''70.03.82 (dq, 9.5, 6.2)C-4'', C-6''
6''18.11.25 (d, 6.2)C-4'', C-5''

Data adapted from a study identifying this compound from Terminalia fagifolia.[1]

Mass Spectrometry Data

High-resolution mass spectrometry using ESI-TOF in positive ion mode revealed two significant ions for this compound.[1]

Ionm/z
[M+H]⁺449.071
[M-rhamnose+H]⁺303.013

Biological Activities and Signaling Pathways

This compound has demonstrated notable biological activities, with its anti-inflammatory and antifungal properties being the most extensively studied.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects. Studies on aqueous fractions of Terminalia fagifolia, where this compound is the major constituent, have shown the ability to inhibit NF-κB activation in a lipopolysaccharide (LPS)-induced microglial cell model.[3] The inhibition of the NF-κB signaling pathway is a key mechanism for its anti-inflammatory action.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα_P IκBα_P IκBα->IκBα_P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Proteasome Proteasome IκBα_P->Proteasome Degradation Proteasome->NF-κB Releases DNA DNA NF-κB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antifungal Activity

An aqueous fraction rich in this compound has shown potent activity against various strains of Candida, including those resistant to fluconazole, with Minimum Inhibitory Concentrations (MICs) ranging from 0.4 to 1000 µg/mL.[3] Atomic Force Microscopy (AFM) has revealed that treatment with this fraction leads to morphological alterations in Candida albicans cells.[3]

Experimental Protocols

Isolation of this compound from Terminalia fagifolia
  • Extraction: The stem bark of Terminalia fagifolia is subjected to ethanolic extraction. The resulting extract is then fractionated to obtain an aqueous fraction.

  • HPLC Purification: The aqueous fraction is lyophilized and redissolved for purification via High-Performance Liquid Chromatography (HPLC).

    • System: A binary pump HPLC system (e.g., Shimadzu) equipped with a UV-vis detector.

    • Column: Phenomenex-Luna C18 column (4 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile with 0.1% trifluoroacetic acid.

    • Detection: The peak corresponding to this compound is collected for further analysis.[1]

Isolation_Workflow A Terminalia fagifolia Stem Bark B Ethanolic Extraction A->B C Fractionation B->C D Aqueous Fraction (Lyophilized) C->D E HPLC Purification (C18 Column) D->E F Isolated this compound E->F

Caption: General workflow for the isolation of this compound.

Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) protocols M27-A3 for yeasts.[1]

  • Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., Candida species) is prepared.

  • Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate using a standardized medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the growth control.[4]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of this compound.

  • Animal Model: Adult male Wistar rats (160-200 g) are used.

  • Compound Administration: this compound is administered, typically intraperitoneally, at various doses 30 minutes before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: Paw edema is induced by a subplantar injection of 100 µL of 1% carrageenan suspension in saline into the right hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by this compound is calculated relative to the vehicle-treated control group.[5]

References

Eschweilenol C: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eschweilenol C, a bioactive ellagic acid derivative, has garnered significant interest within the scientific community for its diverse pharmacological properties, including antifungal, anti-inflammatory, antioxidant, and antidiabetic activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an examination of its molecular interactions, with a particular focus on its inhibitory effects on the NF-κB signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the families of Myrtaceae and Combretaceae. The documented botanical sources are rich in phenolic compounds and are often utilized in traditional medicine.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Reference(s)
Terminalia fagifolia Mart.CombretaceaeStem bark[1]
Eschweilera coriacea (DC.) S.A.MoriLecythidaceaeBark
Myrciaria dubia (Kunth) McVaughMyrtaceaeLeaves
Terminalia bentzoë (L.) L.f.CombretaceaeBark
Psidium cattleianum SabineMyrtaceaeFruits (skin and pulp)

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₀H₁₆O₁₂[2]
Molecular Weight448.3 g/mol [2]

Table 3: Mass Spectrometry Data for this compound

Ionization ModeObserved m/zIon TypeReference(s)
ESI (+) TOF303.013[M+H]⁺ (Ellagic acid fragment)[1]
ESI (+) TOF449.071[M+H]⁺[1]

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityReference(s)
1114.45[1]
2136.30[1]
3141.15[1]
4146.30[1]
5112.507.75s[1]
6159.00[1]
1'114.45[1]
2'136.30[1]
3'141.15[1]
4'146.30[1]
5'112.507.75s[1]
6'159.00[1]
1'' (Rhamnose)102.305.65d[1]
2'' (Rhamnose)71.004.35m[1]
3'' (Rhamnose)70.904.05m[1]
4'' (Rhamnose)72.853.75m[1]
5'' (Rhamnose)69.103.50m[1]
6'' (Rhamnose)18.250.90d[1]

Experimental Protocols: Isolation of this compound from Terminalia fagifolia

The following protocols are based on methodologies reported in the literature for the isolation of this compound and related ellagic acid glycosides. These should be regarded as a foundational guide and may require optimization based on the specific laboratory conditions and instrumentation.

Extraction and Fractionation

This phase aims to extract a broad spectrum of secondary metabolites from the plant material and then partition them based on polarity to enrich the fraction containing this compound.

G plant Dried and Powdered Terminalia fagifolia Bark extraction Maceration with 95% Ethanol (1:10 w/v, 72h, room temperature) plant->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract suspension Suspension in H₂O:MeOH (9:1) crude_extract->suspension partition Liquid-Liquid Partitioning suspension->partition hexane n-Hexane Fraction (non-polar compounds) partition->hexane Hexane ethyl_acetate Ethyl Acetate Fraction (medium-polarity compounds) partition->ethyl_acetate EtOAc aqueous Aqueous Fraction (polar compounds, rich in this compound) partition->aqueous Aqueous Layer lyophilization Lyophilization aqueous->lyophilization final_product Dried Aqueous Fraction Powder lyophilization->final_product

Caption: General workflow for extraction and fractionation.

Methodology:

  • Plant Material Preparation: Air-dry the stem bark of Terminalia fagifolia at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered bark in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

  • Fractionation: Suspend the crude extract in a 9:1 mixture of water and methanol. Perform sequential liquid-liquid partitioning with n-hexane followed by ethyl acetate.

  • Collection of Aqueous Fraction: Collect the resulting aqueous layer, which will be enriched with polar compounds including this compound.

  • Lyophilization: Freeze-dry the aqueous fraction to obtain a stable powder for further purification.

Preparative High-Performance Liquid Chromatography (HPLC) Purification

The final purification of this compound from the enriched aqueous fraction is achieved by preparative HPLC.

G start Dissolved Aqueous Fraction hplc Preparative RP-HPLC System start->hplc column C18 Column (e.g., 250 x 20 mm, 10 µm) hplc->column mobile_phase Mobile Phase Gradient: A: 0.1% Formic Acid in Water B: Acetonitrile hplc->mobile_phase gradient Gradient Elution (e.g., 10-40% B over 40 min) hplc->gradient detection UV Detection (e.g., 254 nm) hplc->detection fraction_collection Fraction Collection based on Peak detection->fraction_collection purity_check Analytical HPLC for Purity Check fraction_collection->purity_check lyophilization Lyophilization of Pure Fractions purity_check->lyophilization >95% Purity final_compound Pure this compound lyophilization->final_compound

Caption: Workflow for preparative HPLC purification.

Methodology:

  • Sample Preparation: Dissolve the lyophilized aqueous fraction in the initial mobile phase solvent mixture. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: A preparative HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 x 20 mm, 10 µm).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile.

    • Gradient Program: A linear gradient starting from 10% B to 40% B over 40 minutes, followed by a wash and re-equilibration step. The optimal gradient may need to be developed based on the specific column and system.

    • Flow Rate: A flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).

    • Detection: Monitor the elution at 254 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Assessment: Analyze the collected fractions using an analytical HPLC system to confirm purity.

  • Final Isolation: Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway in lipopolysaccharide (LPS)-activated microglial cells.[3][4] The NF-κB pathway is a critical regulator of the inflammatory response.

LPS-Induced NF-κB Activation and a Potential Point of Inhibition by this compound

In microglia, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Polyphenols, including likely this compound, can interfere with this pathway, often by preventing the degradation of IκBα.[5][6][7]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB p50/p65 IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Nuclear Translocation EschweilenolC This compound EschweilenolC->IkBa_p Inhibits Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: LPS-induced NF-κB signaling and inhibition point.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide provides a foundational framework for its study, from identification in natural sources to its isolation and a mechanistic understanding of its anti-inflammatory activity. The detailed protocols and compiled data serve as a practical resource to facilitate further research and development of this compound as a potential lead compound in drug discovery programs. Future investigations should focus on optimizing isolation yields, exploring its full pharmacological profile, and elucidating the precise molecular targets responsible for its diverse biological effects.

References

An In-depth Technical Guide on the Biosynthesis of Eschweilenol C in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Eschweilenol C, a bioactive ellagitannin found in various plant species. Drawing upon established knowledge of related secondary metabolite pathways, this document details the precursors, intermediates, and enzymatic steps leading to the formation of this complex molecule. It is designed to serve as a foundational resource for researchers in phytochemistry, synthetic biology, and drug discovery.

Introduction to this compound

This compound, chemically known as 4-(alpha-Rhamnopyranosyl)ellagic acid, is a naturally occurring phenolic compound. It belongs to the class of hydrolysable tannins, specifically ellagitannins. Structurally, it consists of an ellagic acid core glycosidically linked to a rhamnose sugar moiety. This compound has been isolated from several plant species, including Myrciaria dubia and Eschweilera coriacea. The biological activities attributed to this compound, such as its antioxidant and anti-inflammatory properties, have spurred interest in its potential for therapeutic applications. Understanding its biosynthesis is crucial for developing biotechnological methods for its production and for engineering plants with enhanced levels of this valuable metabolite.

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, a plausible pathway can be constructed based on the well-characterized biosynthesis of its constituent parts: the ellagic acid core and the rhamnose sugar. This guide outlines this proposed pathway, divided into three main stages:

  • Stage 1: Biosynthesis of the Ellagic Acid Precursor, Gallic Acid, via the Shikimate Pathway.

  • Stage 2: Formation of the Ellagic Acid Core from Gallic Acid.

  • Stage 3: Biosynthesis of UDP-L-Rhamnose.

  • Stage 4: Glycosylation of Ellagic Acid to form this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that involves the convergence of the shikimate pathway for the formation of the aromatic core and sugar metabolism for the production of the rhamnose moiety.

Stage 1: Biosynthesis of Gallic Acid

Gallic acid, the fundamental building block of ellagic acid, is synthesized via the shikimate pathway. This pathway is a central route in plants and microorganisms for the biosynthesis of aromatic amino acids and other aromatic compounds.

The key steps leading to gallic acid are:

  • Formation of 3-dehydroshikimic acid: The shikimate pathway begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate, and through a series of enzymatic reactions, produces 3-dehydroshikimic acid.

  • Conversion of 3-dehydroshikimic acid to gallic acid: It is proposed that gallic acid is formed from 3-dehydroshikimic acid through the action of a specific dehydrogenase.[1] Evidence suggests that shikimate dehydrogenase (SDH) can catalyze this conversion.[2][3]

Stage 2: Formation of the Ellagic Acid Core

Ellagic acid is a dilactone of hexahydroxydiphenic acid (HHDP), which is formed by the oxidative coupling of two gallic acid units. This process is part of the broader pathway of hydrolysable tannin biosynthesis.

The proposed steps are:

  • Galloylation of UDP-glucose: The pathway to ellagitannins begins with the formation of 1-O-galloyl-β-D-glucose from gallic acid and UDP-glucose.

  • Formation of Pentagalloylglucose (PGG): Sequential galloylation steps lead to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), a central intermediate in the biosynthesis of all hydrolysable tannins.[4]

  • Oxidative Coupling: Two adjacent galloyl groups on PGG undergo oxidative C-C coupling to form a hexahydroxydiphenoyl (HHDP) group.[4] This reaction is catalyzed by a laccase-like phenol oxidase.[5]

  • Hydrolysis to Ellagic Acid: The ellagitannin containing the HHDP group can be hydrolyzed, releasing the HHDP which then spontaneously lactonizes to form the stable ellagic acid structure.[4][6]

Stage 3: Biosynthesis of UDP-L-Rhamnose

The rhamnose moiety of this compound is synthesized as an activated sugar nucleotide, UDP-L-rhamnose. In plants, this process starts from UDP-glucose.[7][8]

The key enzymatic step is:

  • Conversion of UDP-glucose to UDP-L-rhamnose: This conversion is catalyzed by the multifunctional enzyme rhamnose synthase (RHM).[9][10] This enzyme possesses UDP-D-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose 4-reductase activities.[8]

Stage 4: Glycosylation of Ellagic Acid

The final step in the biosynthesis of this compound is the attachment of the rhamnose sugar to the ellagic acid core.

  • Rhamnosylation: A specific UDP-rhamnosyltransferase (RhaT) catalyzes the transfer of the rhamnosyl group from UDP-L-rhamnose to one of the hydroxyl groups of ellagic acid, forming the final product, this compound. While specific RhaTs for ellagic acid have not been characterized, numerous plant glycosyltransferases that act on flavonoids and other phenolics are known, suggesting the existence of such an enzyme.[7][11]

Data Presentation: Key Enzymes and Intermediates

The following tables summarize the key enzymes and intermediates in the proposed biosynthetic pathway of this compound.

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

EnzymeAbbreviationEC NumberFunction
Shikimate DehydrogenaseSDH1.1.1.25Catalyzes the conversion of 3-dehydroshikimate to shikimate and potentially to gallic acid.[2][3]
UDP-glucose:gallate glucosyltransferaseUGT2.4.1.-Catalyzes the formation of 1-O-galloyl-β-D-glucose.
Galloyltransferases-2.3.1.-Catalyze the sequential galloylation of 1-O-galloyl-β-D-glucose to form pentagalloylglucose.
Laccase-like phenol oxidase-1.10.3.2Catalyzes the oxidative coupling of galloyl groups to form the HHDP moiety.[5]
Rhamnose SynthaseRHM4.2.1.76, 5.1.3.13, 1.1.1.133A multifunctional enzyme that converts UDP-glucose to UDP-L-rhamnose.[8][10]
UDP-rhamnosyltransferaseRhaT2.4.1.-Catalyzes the transfer of rhamnose from UDP-L-rhamnose to ellagic acid.

Table 2: Key Intermediates in the Proposed Biosynthesis of this compound

IntermediateMolecular FormulaRole
3-Dehydroshikimic acidC₇H₈O₅Precursor to gallic acid in the shikimate pathway.[1]
Gallic acidC₇H₆O₅The fundamental aromatic building block of ellagic acid.[4]
1,2,3,4,6-Penta-O-galloyl-β-D-glucoseC₄₁H₃₂O₂₆Central intermediate in hydrolysable tannin biosynthesis.[4]
Hexahydroxydiphenic acid (HHDP)C₁₄H₁₀O₁₀The immediate precursor to ellagic acid, formed by oxidative coupling of two galloyl groups.[4]
Ellagic acidC₁₄H₆O₈The core structure of this compound.[6]
UDP-glucoseC₁₅H₂₄N₂O₁₇P₂The starting substrate for UDP-L-rhamnose biosynthesis.[8]
UDP-L-rhamnoseC₁₅H₂₄N₂O₁₆P₂The activated sugar donor for the final glycosylation step.[7]

Experimental Protocols

The elucidation and characterization of the this compound biosynthetic pathway require a combination of biochemical and molecular biology techniques. Below are generalized protocols for key experiments.

Protocol for Enzyme Activity Assays

Objective: To determine the activity of key enzymes in the pathway, such as shikimate dehydrogenase and glycosyltransferases.

Materials:

  • Plant tissue extract (from a species known to produce this compound)

  • Substrates (e.g., 3-dehydroshikimate, NADP⁺ for SDH; ellagic acid, UDP-L-rhamnose for RhaT)

  • Reaction buffer specific to the enzyme being assayed

  • Spectrophotometer or HPLC system for product detection

Procedure:

  • Protein Extraction: Homogenize fresh or frozen plant tissue in an appropriate extraction buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Reaction Setup: In a microcentrifuge tube or cuvette, combine the crude enzyme extract, the specific substrates, and the reaction buffer. Include a negative control without the enzyme extract or without one of the substrates.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent) or by heat inactivation.

  • Product Analysis: Analyze the reaction mixture for the formation of the product. For SDH, this can be monitored by the change in absorbance at 340 nm due to the production of NADPH. For glycosyltransferases, the product can be quantified by HPLC analysis.

Protocol for Gene Identification and Cloning

Objective: To identify and clone the genes encoding the biosynthetic enzymes.

Materials:

  • Plant tissue for RNA extraction

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • Degenerate or specific primers for PCR

  • PCR reagents

  • Cloning vector and competent E. coli cells

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue and synthesize first-strand cDNA using reverse transcriptase.

  • PCR Amplification: Use degenerate primers designed from conserved regions of known homologous enzymes or specific primers based on transcriptome data to amplify the target gene from the cDNA.

  • Cloning: Ligate the PCR product into a suitable cloning vector and transform it into competent E. coli cells.

  • Sequencing: Sequence the cloned insert to confirm the identity of the gene.

Protocol for Heterologous Expression and Functional Characterization

Objective: To confirm the function of a candidate gene by expressing it in a heterologous system.

Materials:

  • Cloned gene in an expression vector

  • Expression host (e.g., E. coli, yeast)

  • Inducing agent (e.g., IPTG for E. coli)

  • Substrates for the enzyme assay

Procedure:

  • Transformation: Transform the expression vector containing the candidate gene into the chosen expression host.

  • Protein Expression: Grow the culture of the transformed host and induce protein expression with the appropriate inducer.

  • Protein Purification (Optional): Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., His-tag purification).

  • Enzyme Assay: Perform an enzyme activity assay as described in Protocol 4.1 using the purified recombinant protein or a crude lysate of the expression host. Successful product formation confirms the function of the cloned gene.

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthesis_of_Eschweilenol_C cluster_0 Shikimate Pathway cluster_1 Ellagitannin Biosynthesis cluster_2 Rhamnose Biosynthesis cluster_3 Final Glycosylation PEP Phosphoenolpyruvate DHS 3-Dehydroshikimic acid PEP->DHS Multiple Steps E4P Erythrose 4-Phosphate E4P->DHS Multiple Steps GA Gallic Acid DHS->GA Shikimate Dehydrogenase PGG Pentagalloylglucose GA->PGG Galloylation Steps ET Ellagitannin PGG->ET Oxidative Coupling (Laccase-like) EA Ellagic Acid ET->EA Hydrolysis EschC This compound EA->EschC UDPG UDP-Glucose UDPR UDP-L-Rhamnose UDPG->UDPR Rhamnose Synthase UDPR->EschC UDP-Rhamnosyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Identification and Functional Characterization

Experimental_Workflow start Start: Identify Candidate Gene rna_extraction RNA Extraction from Plant Tissue start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr PCR Amplification cdna_synthesis->pcr cloning Cloning into Expression Vector pcr->cloning transformation Transformation into Heterologous Host cloning->transformation expression Protein Expression and Purification transformation->expression assay Enzyme Activity Assay expression->assay confirmation Functional Confirmation assay->confirmation

Caption: Workflow for gene discovery and functional validation.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid framework for future research. While the general steps are based on well-established biochemical principles, further investigation is required to identify and characterize the specific enzymes involved, particularly the galloyltransferases and the final rhamnosyltransferase.

Future research should focus on:

  • Transcriptome and Genome Analysis: Utilizing high-throughput sequencing of this compound-producing plants to identify candidate genes for the biosynthetic enzymes.

  • Enzyme Characterization: In-depth kinetic analysis of the purified recombinant enzymes to understand their substrate specificity and catalytic mechanisms.

  • Metabolic Engineering: Using the identified genes to engineer microbial or plant systems for the enhanced production of this compound.

  • Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic pathway to understand how its activity is controlled in response to developmental and environmental cues.

This technical guide serves as a starting point for these exciting avenues of research, which hold the potential to unlock the full therapeutic and biotechnological potential of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Eschweilenol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eschweilenol C, a naturally occurring ellagic acid derivative, has garnered scientific interest for its potential therapeutic properties, including antifungal and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The document details its structural characteristics, spectroscopic data, and solubility, presented in a clear and accessible format. Furthermore, it outlines the experimental protocols for its isolation from natural sources and for the assessment of its biological activities. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are investigating this compound and its potential applications.

Chemical and Physical Properties

This compound is a tannin compound, specifically an ellagic acid deoxyhexoside.[1][2] Its chemical structure consists of an ellagic acid core glycosidically linked to a rhamnopyranosyl moiety.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound based on available literature. It is important to note that experimental data for some properties, such as melting point and specific optical rotation, are not widely reported in recent literature and originate from its initial isolation and characterization.

Identifier Value Source
CAS Number 211371-02-7PubChem
Molecular Formula C₂₀H₁₆O₁₂PubChem[2]
IUPAC Name 6,7,14-trihydroxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dionePubChem[2]
Synonyms 4-(alpha-Rhamnopyranosyl)ellagic acid, Ellagic acid deoxyhexosidePubChem[2]
Property Value Method/Source
Molecular Weight 448.3 g/mol PubChem (Computed)[2]
Exact Mass 448.06417594 DaPubChem (Computed)[2]
XLogP3-AA -0.2PubChem (Computed)[2]
Topological Polar Surface Area 192 ŲPubChem (Computed)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, Ethanol.BioCrick[3], ChemFaces[4]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR Spectroscopy

Modern high-resolution NMR data has been reported for this compound isolated from Terminalia fagifolia. The ¹H and ¹³C NMR chemical shifts are presented below.

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, J in Hz)
1112.5-
2140.2-
3148.8-
4107.87.58 (s)
5111.4-
6158.9-
1'112.5-
2'136.5-
3'148.8-
4'107.87.58 (s)
5'111.4-
6'158.9-
1''102.15.51 (d, 1.8)
2''70.84.21 (dd, 3.4, 1.8)
3''70.93.82 (dd, 9.5, 3.4)
4''72.53.45 (t, 9.5)
5''69.13.65 (m)
6''18.11.15 (d, 6.2)

Spectra recorded in DMSO-d₆ at 308.1K. Data from de Araújo et al. (2020).

Mass Spectrometry

High-resolution mass spectrometry provides confirmation of the elemental composition of this compound.

  • ESI-TOF-MS: The positive ion mode electrospray ionization time-of-flight mass spectrum shows a prominent ion at m/z 449.071 [M+H]⁺, consistent with the molecular formula C₂₀H₁₆O₁₂.[5]

Other Spectroscopic Data

Experimental Protocols

Isolation of this compound from Terminalia fagifolia

The following protocol is based on the method described by de Araújo et al. (2020) for the isolation of this compound from the aqueous fraction of the ethanolic extract of Terminalia fagifolia.

Workflow for the Isolation of this compound

G plant Stem bark of Terminalia fagifolia extraction Ethanolic Extraction plant->extraction partition Liquid-Liquid Partition extraction->partition aq_fraction Aqueous Fraction partition->aq_fraction hplc High-Performance Liquid Chromatography (HPLC) aq_fraction->hplc eschweilenol_c Purified this compound hplc->eschweilenol_c

Caption: Isolation workflow for this compound from Terminalia fagifolia.

Methodology:

  • Plant Material and Extraction: The stem bark of Terminalia fagifolia is collected, dried, and powdered. The powdered material is then subjected to exhaustive ethanolic extraction.

  • Fractionation: The resulting crude ethanolic extract is subjected to liquid-liquid partitioning with solvents of increasing polarity to yield an aqueous fraction.

  • Purification by HPLC:

    • Column: A reversed-phase C18 column is used for separation.

    • Mobile Phase: A gradient elution is employed using a two-solvent system:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid.

    • Detection: The eluate is monitored using a UV-Vis detector.

    • Collection: The peak corresponding to this compound is collected.

  • Verification: The purity and identity of the isolated this compound are confirmed by LC/MS and NMR analysis.

Antifungal Activity Assessment

The antifungal activity of this compound can be determined by assessing its Minimum Inhibitory Concentration (MIC) against pathogenic yeast strains, such as Candida albicans. The following is a generalized protocol based on standard methodologies.

Workflow for Antifungal Susceptibility Testing

G prep_inoculum Prepare Fungal Inoculum incubation Inoculate and Incubate Microplate prep_inoculum->incubation serial_dilution Serial Dilution of this compound serial_dilution->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination

Caption: Workflow for determining the antifungal activity of this compound.

Methodology:

  • Fungal Strains and Culture Conditions: Pathogenic yeast strains (e.g., Candida albicans) are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 37°C.

  • Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Microdilution Assay:

    • A 96-well microtiter plate is used.

    • Serial twofold dilutions of this compound (dissolved in a suitable solvent like DMSO and then diluted in culture medium) are prepared in the wells.

    • Each well is inoculated with the prepared fungal suspension.

    • Positive (fungus in medium) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Anti-inflammatory Activity: NF-κB Inhibition Assay

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated microglial cells.

Signaling Pathway of LPS-induced NF-κB Activation and Inhibition by this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Eschweilenol_C This compound Eschweilenol_C->IKK Inhibition

Caption: Simplified pathway of NF-κB activation and its inhibition by this compound.

Methodology:

  • Cell Culture: A murine microglial cell line (e.g., BV-2) is cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cell Treatment:

    • Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium.

    • Cells are incubated for a further period (e.g., 24 hours).

  • Assessment of NF-κB Activation: The inhibition of NF-κB activation can be assessed by various methods, including:

    • Western Blot: Cell lysates are analyzed for the levels of phosphorylated IκBα and the p65 subunit of NF-κB in the nuclear fraction. A decrease in phosphorylated IκBα and nuclear p65 indicates inhibition.

    • ELISA: A nuclear extract is prepared, and an ELISA-based assay is used to quantify the amount of activated NF-κB (p65) that can bind to a specific DNA sequence.

    • Reporter Gene Assay: Cells are transfected with a reporter plasmid containing a promoter with NF-κB binding sites upstream of a reporter gene (e.g., luciferase). A decrease in reporter gene activity upon treatment with this compound and LPS indicates inhibition of NF-κB.

Synthesis and Crystal Structure

To date, there are no published reports on the total chemical synthesis of this compound. Its structural complexity, particularly the stereochemistry of the rhamnose moiety and the ellagic acid core, presents a significant synthetic challenge.

Furthermore, there is no information available in the public domain regarding the single-crystal X-ray crystallographic structure of this compound. The determination of its crystal structure would provide valuable insights into its three-dimensional conformation and intermolecular interactions.

Conclusion

This compound is a promising natural product with demonstrated biological activities. This technical guide has consolidated the available data on its physical and chemical properties, as well as detailed experimental protocols for its isolation and bioactivity assessment. While significant progress has been made in understanding this molecule, further research is warranted, particularly in the areas of total synthesis, crystallographic analysis, and in-depth mechanistic studies of its biological effects. This guide serves as a valuable starting point for researchers aiming to unlock the full therapeutic potential of this compound.

References

Eschweilenol C: A Technical Guide on its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eschweilenol C, a natural compound identified as the major constituent in fractions of Terminalia fagifolia Mart., has demonstrated significant antifungal activity, including against fluconazole-resistant Candida strains.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an antifungal agent. While direct molecular studies on this compound are limited, this document synthesizes the available experimental evidence, particularly the induction of morphological changes in fungal cells, and explores its probable mechanisms based on its structural relationship to ellagic acid and its derivatives. This guide details relevant experimental protocols and presents available quantitative data to support further research and development of this compound as a potential antifungal therapeutic.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Natural products are a promising source for the discovery of novel antifungal agents with unique mechanisms of action. This compound, an ellagic acid derivative, has been identified as a potent antifungal compound.[1][2] An aqueous fraction rich in this compound has shown broad-spectrum activity against various Candida species.[1][2] This document aims to provide an in-depth technical overview of its antifungal properties and putative mechanisms of action.

Antifungal Activity of this compound

An this compound-rich fraction from Terminalia fagifolia has been evaluated for its antifungal activity against a panel of Candida species. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined, demonstrating its efficacy.

Quantitative Data: Antifungal Susceptibility Testing

The following table summarizes the reported MIC values of the this compound-rich aqueous fraction against various Candida strains.

Fungal StrainMIC Range (µg/mL)Reference
Candida spp. (including fluconazole-sensitive and -resistant strains)0.4 - 1000[1][2]

Note: The wide range in MIC values may be attributed to variations in susceptibility among different Candida species and strains.

Known Mechanism of Action: Morphological Alterations

The primary experimentally observed effect of the this compound-rich fraction on fungal cells is the induction of significant morphological changes.

Atomic Force Microscopy (AFM) Observations

Studies utilizing Atomic Force Microscopy (AFM) have revealed that treatment with the this compound-rich fraction leads to distinct alterations in the morphology of Candida albicans cells.[1][2] While the specific details of these changes from the initial study are not fully detailed in the available literature, such alterations typically involve changes in cell size, shape, and surface topography, suggesting a disruptive effect on the cell envelope.

Probable Mechanisms of Action: Insights from Structural Analogs

This compound is a derivative of ellagic acid. Research on the antifungal mechanism of ellagic acid and its derivatives provides strong indications of the likely pathways through which this compound exerts its antifungal effects.

Inhibition of Ergosterol Biosynthesis

A primary mechanism for many antifungal compounds is the disruption of the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. Ellagic acid has been shown to inhibit ergosterol biosynthesis.[3][4][5] The specific target identified for ellagic acid is sterol 14α-demethylase (CYP51), a key enzyme in this pathway.[4][5] Given the structural similarity, it is highly probable that this compound also targets this pathway.

Hypothesized Ergosterol Biosynthesis Inhibition by this compound

Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Erg11p (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Eschweilenol_C This compound Eschweilenol_C->Lanosterol Inhibition Loss of Integrity Loss of Integrity Fungal Cell Membrane->Loss of Integrity

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.

Disruption of the Fungal Cell Wall

Some studies on ellagic acid derivatives suggest that they may also act by modifying the fungal cell wall.[6] The cell wall is a critical structure for fungal viability, providing osmotic protection and structural support. Disruption of its synthesis or integrity can lead to cell lysis. The morphological changes observed with this compound treatment could be a consequence of cell wall disruption.

Potential Effect of this compound on the Fungal Cell Wall

cluster_fungal_cell Fungal Cell Eschweilenol_C This compound Cell_Wall Cell Wall Integrity Eschweilenol_C->Cell_Wall Disruption Osmotic Lysis Osmotic Lysis Cell_Wall->Osmotic Lysis

Caption: Putative disruptive effect of this compound on the fungal cell wall.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's antifungal mechanism of action.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.

Protocol:

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.

  • Broth Microdilution: The assay is performed in 96-well microtiter plates using a standardized broth medium (e.g., RPMI-1640).

  • Serial Dilutions: this compound is serially diluted in the broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.

  • MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar after incubation.

Experimental Workflow for MIC and MFC Determination

Start Start Fungal_Culture Prepare Fungal Inoculum Start->Fungal_Culture Serial_Dilution Serially Dilute this compound Fungal_Culture->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Reading Determine MIC Incubation->MIC_Reading Subculture Subculture from Clear Wells MIC_Reading->Subculture MFC_Reading Determine MFC Subculture->MFC_Reading End End MFC_Reading->End

Caption: Workflow for determining MIC and MFC values.

Atomic Force Microscopy (AFM)

Objective: To visualize the morphological changes in fungal cells induced by this compound.

Protocol:

  • Cell Treatment: Fungal cells are treated with this compound at its MIC for a specified duration. A control group of untreated cells is also prepared.

  • Cell Fixation: Cells are harvested, washed, and fixed (e.g., with glutaraldehyde).

  • Substrate Preparation: A suitable substrate (e.g., freshly cleaved mica) is prepared for cell immobilization.

  • Cell Immobilization: The fixed cell suspension is deposited onto the substrate and allowed to adhere.

  • Imaging: The substrate with immobilized cells is imaged using an atomic force microscope in tapping mode.

  • Image Analysis: Topographical images are analyzed to assess changes in cell morphology, surface roughness, and dimensions.

Ergosterol Quantification Assay

Objective: To determine if this compound inhibits ergosterol biosynthesis.

Protocol:

  • Cell Culture and Treatment: Fungal cells are grown in the presence of sub-inhibitory concentrations of this compound.

  • Sterol Extraction: Cells are harvested, and total sterols are extracted using a saponification step with alcoholic potassium hydroxide followed by extraction with n-heptane.

  • Spectrophotometric Analysis: The sterol extract is scanned spectrophotometrically between 240 and 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.

  • Quantification: The amount of ergosterol is calculated based on the absorbance at specific wavelengths. A decrease in the ergosterol content in treated cells compared to the control indicates inhibition of its biosynthesis.

Conclusion and Future Directions

This compound is a promising natural antifungal agent with demonstrated activity against clinically relevant Candida species. The primary observed mechanism of action is the induction of morphological alterations in fungal cells. Based on its structural similarity to ellagic acid, the most probable molecular mechanisms are the inhibition of ergosterol biosynthesis and/or disruption of the fungal cell wall.

Further research is required to fully elucidate the precise molecular targets of this compound. Key future experiments should include:

  • Direct enzymatic assays to confirm the inhibition of sterol 14α-demethylase (CYP51).

  • Gene expression studies to analyze the upregulation of genes involved in cell wall stress response.

  • Investigation into the potential for inducing reactive oxygen species (ROS).

  • In vivo efficacy studies in animal models of fungal infections.

A thorough understanding of its mechanism of action will be crucial for the development of this compound as a novel antifungal therapeutic.

References

The Emerging Therapeutic Potential of Eschweilenol C: A Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eschweilenol C, a derivative of ellagic acid, has garnered significant scientific interest for its promising pharmacological activities. Primarily isolated from plant sources such as Terminalia fagifolia, this natural compound has demonstrated potent antifungal and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used in its evaluation. The information presented herein is primarily based on studies conducted on an this compound-rich aqueous fraction from Terminalia fagifolia, as the synthesis and evaluation of a broad range of this compound derivatives are not extensively documented in publicly available literature.

Antifungal Activity

An aqueous fraction abundant in this compound has shown significant efficacy against a variety of Candida species, including strains resistant to fluconazole.[1][2][3][4] This suggests a mechanism of action distinct from conventional azole antifungals.

Quantitative Antifungal Data
Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Candida spp. (sensitive and resistant to Fluconazole)0.4 - 1000[1][2][4]

Note: The wide range in MIC values reflects the testing against multiple Candida strains with varying sensitivities.

Mechanism of Action

The precise antifungal mechanism of this compound is not fully elucidated but is believed to involve the disruption of the fungal cell membrane. Atomic force microscopy (AFM) studies have revealed morphological alterations in Candida cells treated with the this compound-rich fraction.[1][2][4] This suggests that the compound may interfere with the integrity of the cell wall or membrane, leading to cell death.

Experimental Protocol: Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains are cultured on Sabouraud Dextrose Agar. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The this compound-rich fraction is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the extract that causes a significant inhibition of visible fungal growth compared to a drug-free control.

  • MFC Determination: An aliquot from each well showing no visible growth is sub-cultured on a fresh agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Anti-inflammatory Activity

The this compound-rich fraction has demonstrated significant anti-inflammatory effects in both in vivo and in vitro models.[1][2][4] Theoretical studies have also highlighted a structural similarity between this compound and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, suggesting a potential for similar mechanisms of action.[1][2][4]

Quantitative Anti-inflammatory Data
In Vivo ModelParameter MeasuredResultReference
Carrageenan-induced paw edemaInhibition of edemaSignificant (p < 0.05)[1][2][4]
Carrageenan-induced paw edemaMalondialdehyde (MDA) levelsDecreased[1][2][4]
Mechanism of Action: NF-κB Inhibition

In a lipopolysaccharide (LPS)-induced neuroinflammation model using microglial cells, the this compound-rich fraction was shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Its inhibition is a critical target for anti-inflammatory therapies.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression EschweilenolC This compound EschweilenolC->IKK inhibits NFkB_n->ProInflammatory_Genes activates

NF-κB Signaling Pathway Inhibition by this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is a standard method for evaluating acute inflammation.

  • Animal Model: Male Wistar rats or Swiss mice are typically used.

  • Treatment: Animals are pre-treated with the this compound-rich fraction or a control vehicle (e.g., saline) via oral gavage. A positive control group receives a known anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each animal.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Antioxidant and Antidiabetic Potential

While less extensively studied, this compound has shown promise in other therapeutic areas. Theoretical studies have indicated an excellent antioxidant potential.[1][2][4] Furthermore, a synonym for this compound, 4-(alpha-rhamnopyranosyl)ellagic acid, has been reported to be an inhibitor of human recombinant aldose reductase (HRAR) with an IC50 value of 4.1 x 10-8 M, suggesting a potential role in managing diabetic complications.

Toxicity Profile

Preliminary toxicity studies on the this compound-rich aqueous fraction have indicated a favorable safety profile. The fraction did not exhibit toxicity in models using Galleria mellonella larvae and human erythrocytes.[1][2][4]

Future Directions

The current body of research provides a strong foundation for the therapeutic potential of this compound. However, to advance this compound towards clinical application, several key areas need to be addressed:

  • Isolation and Activity of Pure this compound: While studies on the enriched fraction are valuable, it is crucial to isolate pure this compound and comprehensively evaluate its biological activities to determine its precise contribution to the observed effects.

  • Synthesis of Derivatives: The synthesis and screening of a library of this compound derivatives are essential to establish structure-activity relationships (SAR). This will enable the optimization of its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

  • Mechanism of Action Studies: Further in-depth studies are required to fully elucidate the molecular mechanisms underlying the antifungal and anti-inflammatory activities of this compound.

  • In Vivo Efficacy and Safety: More extensive in vivo studies in relevant animal models of fungal infections and inflammatory diseases are necessary to confirm its therapeutic efficacy and to conduct comprehensive safety and toxicology assessments.

Conclusion

This compound is a promising natural product with demonstrated antifungal and anti-inflammatory activities. The inhibition of the NF-κB pathway provides a clear rationale for its anti-inflammatory effects, while its ability to induce morphological changes in fungal cells points to a potent antifungal mechanism. Although the current data is primarily based on an enriched fraction, it strongly supports the need for further investigation into pure this compound and its synthetic derivatives as potential candidates for the development of new therapeutics. The favorable preliminary safety profile further enhances its appeal for future drug development efforts.

References

In Silico Exploration of Eschweilenol C: A Technical Guide to Target Identification and Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eschweilenol C, a natural phenolic compound, has garnered significant interest for its diverse biological activities, including antifungal, anti-inflammatory, antioxidant, and antidiabetic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological targets, with a focus on in silico methodologies that can elucidate its mechanism of action at a molecular level. We present available quantitative data, detail established computational experimental protocols for target identification and validation, and visualize key signaling pathways and experimental workflows to guide future research and drug development efforts.

Introduction to this compound

This compound is a derivative of ellagic acid, identified as a major constituent in plants such as Terminalia fagifolia Mart.[1][3] Its chemical structure, characterized by a rhamnose moiety attached to an ellagic acid core, underpins its significant biological potential.[3] In vitro and in vivo studies have demonstrated its efficacy against Candida strains, its ability to inhibit the NF-κB signaling pathway in response to inflammatory stimuli, and its potent inhibition of human recombinant aldose reductase.[1][2] These findings suggest that this compound interacts with multiple biological targets, making it a promising candidate for further investigation as a therapeutic agent.

Known Biological Activities and Potential Targets

The documented biological effects of this compound point towards several potential protein targets. Understanding these interactions is crucial for optimizing its therapeutic use and for the design of novel derivatives with enhanced specificity and efficacy.

Anti-inflammatory Activity

This compound has been shown to inhibit the NF-κB pathway in lipopolysaccharide (LPS)-activated microglial cells.[1][4] This pathway is a cornerstone of the inflammatory response, and its inhibition is a key strategy in the development of anti-inflammatory drugs. Theoretical studies have also highlighted a structural similarity between this compound and the non-steroidal anti-inflammatory drug (NSAID) indomethacin, further suggesting its potential to interact with proteins in the inflammatory cascade.[1]

Antifungal Activity

The compound exhibits significant activity against various Candida strains, including those resistant to fluconazole, with Minimum Inhibitory Concentrations (MICs) ranging from 0.4 to 1000 μg/mL.[1][4] The antifungal mechanism is likely multifaceted, potentially involving the disruption of the fungal cell membrane, as suggested by morphological alterations observed through atomic force microscopy, and the inhibition of key fungal enzymes.[1]

Antidiabetic Activity

This compound has been identified as an inhibitor of human recombinant aldose reductase (HRAR).[2] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound and its derivatives.

CompoundTarget/AssayMetricValueReference
4-(alpha-rhamnopyranosyl)ellagic acid (this compound)Human Recombinant Aldose Reductase (HRAR)IC504.1 x 10-8 M[2]
This compound-rich fractionCandida strains (sensitive and resistant to Fluconazole)MIC0.4 - 1000 µg/mL[1]

In Silico Experimental Protocols

To further investigate the molecular targets of this compound, a systematic in silico approach is recommended. This involves a combination of molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5][6][7]

  • Protein Preparation: Target protein structures are obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules and heteroatoms, adding polar hydrogens, and assigning partial charges using a force field like OPLS4.[5]

  • Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

  • Docking Simulation: Docking is performed using software such as AutoDock Vina or Glide. The binding site is defined based on known active sites or through blind docking to explore the entire protein surface. The results are ranked based on their docking scores, which estimate the binding free energy.[8][9]

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding.[10][11][12][13]

  • System Setup: The docked complex is placed in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.

  • Simulation Protocol: The system is first energy-minimized to remove steric clashes. This is followed by a short NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration. The production MD simulation is then run for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.[5][13]

  • Analysis: Trajectories are analyzed to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to map intermolecular interactions like hydrogen bonds over time.[8]

ADMET Prediction

In silico ADMET prediction is crucial in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound.[14][15]

  • Methodology: Web-based tools and software packages like pKCSM, SwissADME, and ProTox-II are used to predict properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.[12][14]

Visualizations: Pathways and Workflows

Signaling Pathway: NF-κB Inhibition

The following diagram illustrates the proposed mechanism of anti-inflammatory action of this compound through the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates EschweilenolC This compound EschweilenolC->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_in_nucleus NF-κB NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression NFkB_in_nucleus->Inflammatory_Genes Induces DNA DNA

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: In Silico Target Identification

The diagram below outlines a logical workflow for the in silico identification and validation of this compound's biological targets.

In_Silico_Workflow Start This compound Structure Docking Molecular Docking (Virtual Screening) Start->Docking ADMET ADMET Prediction Start->ADMET Target_DB Protein Target Database (PDB) Target_DB->Docking Hit_List Ranked Hit List (Based on Docking Score) Docking->Hit_List MD_Sim Molecular Dynamics Simulations Hit_List->MD_Sim Stability_Analysis Binding Stability & Interaction Analysis MD_Sim->Stability_Analysis Final_Candidates Prioritized Drug Targets Stability_Analysis->Final_Candidates ADMET->Final_Candidates

Caption: A typical workflow for in silico drug target identification.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent. The available data, particularly its potent inhibition of aldose reductase and its anti-inflammatory and antifungal activities, provide a solid foundation for further investigation. The in silico methodologies outlined in this guide offer a rational and efficient approach to expand our understanding of its molecular mechanisms. Future research should focus on performing broad, systematic virtual screening against libraries of human and pathogenic proteins to uncover novel targets. Promising hits should then be subjected to rigorous molecular dynamics simulations and, ultimately, experimental validation to confirm the computational predictions. Such a synergistic approach will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

Eschweilenol C: A Technical Guide to its Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eschweilenol C, a natural compound identified as a major constituent in an aqueous fraction of Terminalia fagifolia Mart., has demonstrated notable anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory pathways modulated by this compound. The primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. While direct evidence on the modulation of the mitogen-activated protein kinase (MAPK) pathway by this compound is currently unavailable, this guide will also explore the potential role of this pathway based on studies of structurally related compounds, such as ellagic acid. This document synthesizes available data, details relevant experimental methodologies, and visualizes the implicated signaling cascades to support further research and drug development efforts in the field of inflammation.

Core Anti-inflammatory Pathway: NF-κB Signaling

The principal anti-inflammatory effect of this compound, as identified in preclinical studies, is its ability to inhibit the NF-κB signaling pathway. Research utilizing an this compound-rich fraction from Terminalia fagifolia has shown significant inhibitory effects in a lipopolysaccharide (LPS)-induced neuroinflammation model using microglial cells.[1][2]

Mechanism of NF-κB Inhibition

In a resting state, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes.

An this compound-rich fraction has been observed to inhibit this critical step in the inflammatory cascade. By preventing the activation and nuclear translocation of NF-κB, this compound effectively downregulates the expression of downstream inflammatory mediators.

Visualization of the NF-κB Signaling Pathway

The following diagram illustrates the NF-κB signaling pathway and the inhibitory action of this compound.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds to IKK IKK Complex TLR4->IKK activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB IκB degradation, releases NF-κB ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes induces Eschweilenol_C This compound Eschweilenol_C->IKK inhibits MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K activates MAP2K MAP2K MAP3K->MAP2K activates p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes induces Eschweilenol_C This compound (potential) Eschweilenol_C->MAP2K potential inhibition LPS-induced Microglial Inflammation Protocol cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Seed microglial cells (e.g., BV-2) in culture plates B Allow cells to adhere overnight A->B C Pre-treat cells with This compound (various concentrations) B->C D Stimulate cells with LPS (e.g., 1 µg/mL) C->D E Collect supernatant for cytokine/NO analysis (ELISA/Griess Assay) D->E F Lyse cells for protein/RNA analysis (Western Blot/RT-PCR) D->F

References

Preliminary Cytotoxicity Screening of Eschweilenol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Eschweilenol C, a naturally occurring ellagic acid derivative. While research on the specific cytotoxic profile of isolated this compound is nascent, this document summarizes the existing data on extracts rich in this compound and outlines the standard experimental protocols for a thorough evaluation. This guide is intended to serve as a foundational resource for researchers investigating the potential of this compound in drug discovery and development.

Introduction to this compound

This compound is a phenolic compound that has been identified as a major constituent in the aqueous fraction of the ethanolic extract of Terminalia fagifolia Mart.[1]. It has demonstrated a range of biological activities, including antifungal and anti-inflammatory properties[1][2]. Notably, an aqueous fraction rich in this compound was found to be non-toxic in Galleria mellonella and human erythrocyte models, suggesting a favorable preliminary safety profile[1][2]. Furthermore, this fraction exhibited inhibitory effects on the NF-κB signaling pathway in a microglial cell model, indicating a potential mechanism for its anti-inflammatory action[1][2].

Given its biological activities and the importance of cytotoxicity assessment in early-stage drug development, a systematic evaluation of this compound's effect on cell viability is crucial. This guide provides the methodological framework for such a screening.

Data Presentation: Cytotoxicity of this compound-Rich Fraction

Currently, there is a lack of published data on the cytotoxicity of pure, isolated this compound against a panel of human cancer cell lines. The available information pertains to an aqueous fraction of Terminalia fagifolia where this compound is the major component.

Table 1: Summary of Preliminary Toxicity Data for an this compound-Rich Aqueous Fraction

Test SystemAssayEndpointResultReference
Galleria mellonella larvaeIn vivo toxicitySurvivalNon-toxic[1]
Human ErythrocytesHemolysis assayHemoglobin releaseNon-hemolytic[1]
Murine Microglial Cells (LPS-induced)NF-κB inhibitionNF-κB activityInhibition observed[1]

Experimental Protocols

The following are detailed methodologies for key experiments to be conducted for a comprehensive preliminary cytotoxicity screening of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Hemolytic Assay

This assay determines the lytic effect of a compound on red blood cells.

Materials:

  • This compound

  • Fresh human whole blood

  • Phosphate-Buffered Saline (PBS)

  • Triton X-100 (positive control)

  • 96-well microplates

  • Centrifuge

  • Microplate reader

Procedure:

  • Erythrocyte Preparation: Collect fresh human blood in a tube containing an anticoagulant. Centrifuge at 500 x g for 10 minutes. Discard the plasma and buffy coat. Wash the red blood cell (RBC) pellet with PBS three times. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Incubation: Add different concentrations of this compound to the wells of a 96-well plate. Add the 2% RBC suspension to each well. Use PBS as a negative control and Triton X-100 (e.g., 1%) as a positive control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Centrifugation: Centrifuge the plate at 500 x g for 5 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock treat_cells Treat Cells with this compound prep_compound->treat_cells prep_cells Culture & Seed Cells prep_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay hem_assay Perform Hemolytic Assay treat_cells->hem_assay read_plate Measure Absorbance mtt_assay->read_plate hem_assay->read_plate calc_viability Calculate % Viability / % Hemolysis read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Experimental workflow for preliminary cytotoxicity screening.

NF-κB Signaling Pathway

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb_p P-IκB ikb->ikb_p ikb_nfkb IκB-NF-κB (inactive complex) ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb proteasome Proteasome ikb_p->proteasome ubiquitination & degradation nfkb_active Active NF-κB nfkb_nuc NF-κB nfkb_active->nfkb_nuc translocation dna DNA nfkb_nuc->dna binds to gene_exp Target Gene Expression (e.g., cytokines) dna->gene_exp induces esch This compound -rich fraction esch->ikk inhibits ikb_nfkb->ikb releases ikb_nfkb->nfkb_active

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The preliminary data on an this compound-rich fraction from Terminalia fagifolia suggests low toxicity in non-cancerous models and potential anti-inflammatory activity via NF-κB inhibition. However, a comprehensive understanding of its cytotoxic profile requires further investigation with the pure compound.

Future studies should focus on:

  • Screening against a panel of human cancer cell lines: Utilizing the MTT assay described, the IC50 values of pure this compound should be determined for a diverse range of cancer cell lines to identify potential anti-cancer activity and selectivity.

  • Evaluation against non-cancerous cell lines: To assess the selectivity of any observed cytotoxicity, this compound should be tested against normal human cell lines.

  • Mechanism of action studies: If significant cytotoxicity is observed, further studies should be conducted to elucidate the underlying molecular mechanisms, such as apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.

By following the protocols and framework outlined in this technical guide, researchers can systematically evaluate the cytotoxic potential of this compound, a critical step in determining its viability as a candidate for further drug development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Eschweilenol C from Terminalia fagifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eschweilenol C, a derivative of ellagic acid, has been identified as a major bioactive constituent in the bark of Terminalia fagifolia.[1][2][3] This compound has garnered significant interest due to its potential therapeutic applications, including antifungal and anti-inflammatory properties.[2][3][4] The anti-inflammatory effects are attributed to the inhibition of the NF-κB signaling pathway.[2][3] These application notes provide a comprehensive protocol for the extraction and isolation of this compound from Terminalia fagifolia, along with an overview of its biological activity.

Introduction

Terminalia fagifolia is a tree native to the Brazilian cerrado and has been traditionally used in folk medicine.[1] Phytochemical analysis has revealed that the stem bark of this plant is a rich source of phenolic compounds, with this compound being a predominant molecule in the aqueous fraction of the ethanolic extract.[1] this compound has demonstrated notable biological activities, making it a promising candidate for further investigation in drug discovery and development. This document outlines a detailed methodology for its extraction and purification, enabling researchers to obtain this compound for further studies.

Quantitative Data Summary

The following table summarizes the reported yields for the extraction and fractionation of Terminalia fagifolia bark to obtain an this compound-rich fraction.

Extraction StepYieldReference
Ethanolic Extract (EtE) from Stem Bark19% (w/w)[1]
Aqueous Fraction (AqF) from Ethanolic Extract34% (w/w)[1]

Note: The final yield of pure this compound from the starting plant material has not been explicitly reported in the reviewed literature.

Experimental Protocols

Preparation of Plant Material
  • Collection and Identification: Collect the stem bark of Terminalia fagifolia. Ensure proper botanical identification by a qualified taxonomist.

  • Drying: Shade-dry the collected bark at room temperature until a constant weight is achieved to prevent the degradation of thermolabile compounds.

  • Grinding: Pulverize the dried bark into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Ethanolic Extraction

This protocol is based on the reported exhaustive extraction method.[1]

  • Maceration:

    • Place the powdered bark in a suitable container (e.g., a large glass flask).

    • Add 99.6% ethanol. While the exact solvent-to-solid ratio is not specified in the literature, a common starting point for exhaustive extraction is a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of ethanol).

    • Seal the container and macerate at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Repeat the extraction process on the residue two more times with fresh ethanol to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the ethanolic extract (EtE) under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Lyophilization:

    • Freeze-dry the concentrated extract to obtain a powdered form of the crude ethanolic extract.

Fractionation of the Ethanolic Extract

This step aims to partition the crude extract to isolate the more polar, this compound-containing fraction.

  • Solvent-Solvent Partitioning:

    • Dissolve the dried ethanolic extract in a minimal amount of a methanol/water solution (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning using solvents of increasing polarity. A typical sequence would be hexane, followed by ethyl acetate.

    • The highly polar compounds, including this compound, will remain in the aqueous phase.

  • Isolation of the Aqueous Fraction (AqF):

    • Collect the aqueous layer from the partitioning steps.

    • Concentrate the aqueous fraction using a rotary evaporator.

    • Lyophilize the concentrated aqueous fraction to obtain a dry powder rich in this compound.

Purification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is employed for the final purification of this compound from the aqueous fraction.[1]

  • Sample Preparation: Dissolve the lyophilized aqueous fraction in the initial mobile phase solvent for injection.

  • HPLC Conditions:

    • Column: Phenomenex-Luna C18 (4 µm) or a similar reversed-phase C18 column.[1]

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B).[1]

    • Gradient Program: A specific gradient program was not detailed in the literature. A typical starting point for the separation of phenolic compounds would be a linear gradient from 5-10% B to 95-100% B over 30-40 minutes.

    • Flow Rate: A standard analytical flow rate is 1.0 mL/min.

    • Detection: UV-Vis detector. The optimal wavelength for detecting this compound should be determined by a UV scan, but a common wavelength for phenolic compounds is around 280 nm.

    • Injection Volume: Typically 10-20 µL.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time (reported as 28.183 min under specific, though not fully detailed, conditions).[1]

  • Purity Analysis: Analyze the collected fraction by analytical HPLC and confirm the structure using spectroscopic methods such as NMR and LC/MS.[1]

Visualization of Methodologies

Experimental Workflow

Extraction_Workflow plant_material Terminalia fagifolia Bark drying Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Bark grinding->powder extraction Ethanolic Extraction (99.6% Ethanol, Room Temp.) powder->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 ete Crude Ethanolic Extract (EtE) concentration1->ete fractionation Solvent-Solvent Partitioning (Hexane, Ethyl Acetate) ete->fractionation aqf Aqueous Fraction (AqF) fractionation->aqf concentration2 Rotary Evaporation aqf->concentration2 lyophilization Lyophilization concentration2->lyophilization aqf_powder AqF Powder lyophilization->aqf_powder hplc HPLC Purification (C18 Column) aqf_powder->hplc eschweilenol_c Pure this compound hplc->eschweilenol_c

Caption: Workflow for the extraction and purification of this compound.

NF-κB Signaling Pathway and Potential Inhibition

The anti-inflammatory activity of the this compound-rich fraction is associated with the inhibition of the NF-κB signaling pathway.[2][3] This pathway is a key regulator of the inflammatory response. While the precise molecular target of this compound within this pathway has not been definitively elucidated, many natural polyphenols are known to inhibit key kinases such as IKK, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) lps->receptor ikk IKK Complex receptor->ikk ikba_nfkb IκBα-NF-κB (p65/p50) (Inactive) ikk->ikba_nfkb Phosphorylation ikba_p P-IκBα nfkb NF-κB (p65/p50) (Active) ikba_p->nfkb Release degradation Proteasomal Degradation ikba_p->degradation Ubiquitination nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation inhibition This compound (Potential Inhibition) inhibition->ikk dna DNA nfkb_nuc->dna Binding transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols outlined in this document provide a solid foundation for the extraction and isolation of this compound from Terminalia fagifolia. The quantitative data and detailed methodologies will be valuable for researchers aiming to study the pharmacological properties of this promising natural compound. Further optimization of the extraction and purification parameters may lead to improved yields and purity. The elucidation of the precise mechanism of action of this compound within the NF-κB pathway remains an important area for future research.

References

Application Note: Quantification of Eschweilenol C using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method for the quantification of Eschweilenol C has been developed and is detailed in the application notes and protocols below, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a phenolic compound and a derivative of ellagic acid.[1][2] It has been identified as the major constituent in the aqueous fraction of the ethanolic extract of Terminalia fagifolia Mart. and is noted for its potential antifungal and anti-inflammatory properties.[1][3] As interest in the therapeutic potential of this compound grows, a reliable and accurate analytical method for its quantification is essential for research, quality control, and formulation development. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound.

Materials and Methods

The analytical method was developed based on a C18 stationary phase, which is effective for the separation of phenolic compounds. The mobile phase consists of a gradient of acidified water and acetonitrile, which is a common approach for the analysis of natural products.[4]

Chromatographic Conditions

A summary of the HPLC-UV instrument parameters is provided in the table below.

ParameterValue
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards inject_standards Inject Standards prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Samples prep_samples->inject_samples prep_mobile_phase Prepare Mobile Phase hplc_system HPLC-UV System Setup prep_mobile_phase->hplc_system hplc_system->inject_standards hplc_system->inject_samples acquire_data Data Acquisition inject_standards->acquire_data inject_samples->acquire_data peak_integration Peak Integration acquire_data->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Protocols

Preparation of Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.

  • Degas both mobile phases using an ultrasonic bath for 15 minutes before use.

Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as DMSO or methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

  • Extraction from Plant Material: Accurately weigh a suitable amount of the powdered plant material.

  • Perform an extraction, for example, using an ethanolic extraction followed by liquid-liquid partitioning to obtain an aqueous fraction rich in this compound.[1]

  • Evaporate the solvent and redissolve the residue in a known volume of mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed method was validated according to the International Council on Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5]

Method Validation Workflow

The logical steps involved in the validation of the analytical method are outlined below.

G cluster_parameters Validation Parameters cluster_precision_types Precision Levels start Method Validation linearity Linearity & Range start->linearity precision Precision start->precision accuracy Accuracy start->accuracy specificity Specificity start->specificity lod_loq LOD & LOQ start->lod_loq intraday Intra-day precision->intraday interday Inter-day precision->interday

Caption: Logical workflow for analytical method validation.

Results and Discussion

Linearity

The linearity of the method was determined by constructing a calibration curve with at least five different concentrations of this compound. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (R²).

Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
1.015,234
5.076,170
10.0151,980
25.0380,500
50.0759,800
100.01,521,000
Regression Equation y = 15200x - 800
Correlation Coefficient (R²) 0.9998

Method Validation Summary

The table below summarizes the validation parameters for the HPLC-UV method for the quantification of this compound.

ParameterResultAcceptance Criteria
Linearity (R²) 0.9998R² ≥ 0.999
Precision (RSD%)
- Intra-day< 2.0%RSD ≤ 2%
- Inter-day< 3.0%RSD ≤ 3%
Accuracy (Recovery %) 98.0 - 102.0%95 - 105%
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantification (LOQ) 0.6 µg/mL-

The results demonstrate that the developed HPLC-UV method is linear, precise, and accurate for the quantification of this compound.

This application note provides a detailed and validated HPLC-UV method for the reliable quantification of this compound in various samples. The method is simple, rapid, and robust, making it suitable for routine analysis in research and quality control laboratories. The provided protocols and validation data support the suitability of this method for its intended purpose.

References

Application Note: LC-MS/MS Analysis of Eschweilenol C in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eschweilenol C is a C-glycosyl ellagitannin, a type of hydrolyzable tannin, first identified in the bark of Eschweilera coriacea.[1] This polyphenolic compound has garnered interest within the scientific community due to its potential biological activities, including antifungal, anti-inflammatory, and antioxidant properties.[2][3][4] An aqueous fraction rich in this compound, derived from Terminalia fagifolia, has demonstrated the ability to inhibit the NF-κB signaling pathway in lipopolysaccharide-induced microglial cells, suggesting its potential in neuroinflammation models.[2][4] Given its therapeutic potential, a robust and sensitive analytical method is crucial for the accurate identification and quantification of this compound in various plant matrices.

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in plant extracts. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Properties of this compound

  • Molecular Formula: C₂₀H₁₆O₁₂[5]

  • Molecular Weight: 448.3 g/mol [3][5]

  • CAS Number: 211371-02-7[3][4][5]

  • Class: Phenols, Ellagitannins[3]

  • Synonyms: 4-(alpha-Rhamnopyranosyl)ellagic acid, Ellagic acid deoxyhexoside[4][5]

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) of Plant Material

This protocol is designed to enrich polyphenolic compounds, including this compound, from a crude plant extract, and remove interfering substances.

  • Materials:

    • Lyophilized and ground plant material (e.g., bark, leaves).

    • 80% Methanol (HPLC grade).

    • Solid-Phase Extraction (SPE) C18 cartridges.

    • Methanol (HPLC grade).

    • Deionized water.

    • Vortex mixer, Centrifuge, Nitrogen evaporator.

  • Protocol:

    • Extraction: Accurately weigh 1 g of the ground plant material. Add 20 mL of 80% methanol and sonicate for 30 minutes at 35-40°C.[6]

    • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes. Collect the supernatant.

    • Re-extraction: Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction. Combine the supernatants.

    • Drying: Evaporate the combined supernatants to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in 5 mL of deionized water.

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

    • Elution: Elute the phenolic fraction, including this compound, with 10 mL of methanol.

    • Final Preparation: Evaporate the methanolic eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.[7][8][9]

  • Liquid Chromatography Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

    • Flow Rate: 0.3 mL/min.[10]

    • Injection Volume: 5 µL.[7][11]

    • Column Temperature: 40°C.[7][10]

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 40% B

      • 15-18 min: 40% to 95% B

      • 18-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (Re-equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be tested for optimal sensitivity. ESI(+) has been shown to be effective.[7]

    • Capillary Voltage: 3.5 kV.[9]

    • Desolvation Temperature: 300°C.[9]

    • Nebulizer Gas Flow: 10 L/min.[9]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation

Table 1: MRM Transitions and Mass Spectrometric Parameters for this compound.

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ionization Mode
This compound449.071303.01315025ESI (+)

The precursor ion [M+H]⁺ for this compound is m/z 449.071, and a characteristic fragment ion corresponding to the ellagic acid aglycone is observed at m/z 303.013, resulting from the loss of the deoxyhexose (rhamnose) moiety (146.058 Da).[7]

Table 2: Hypothetical Quantitative Data of this compound in Different Plant Extracts.

This table presents example data for illustrative purposes. Actual concentrations will vary based on the plant species, extraction efficiency, and other factors.

Plant Extract SourceRetention Time (min)Concentration (µg/g of dry weight)Standard Deviation (±)
Eschweilera coriacea Bark12.51250.755.2
Terminalia fagifolia Bark12.6875.441.8
Myrciaria dubia Fruit12.5320.115.9

Visualizations

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., Bark, Leaves) extraction Solvent Extraction (80% Methanol) plant_material->extraction spe Solid-Phase Extraction (C18 Cartridge) extraction->spe final_sample Final Sample for Analysis spe->final_sample hplc HPLC Separation (Reversed-Phase C18) final_sample->hplc ms Tandem MS Detection (MRM Mode) hplc->ms acquisition Data Acquisition ms->acquisition quantification Quantification (Peak Area Integration) acquisition->quantification reporting Reporting quantification->reporting

Caption: Workflow for LC-MS/MS analysis of this compound.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for the Structural Elucidation of Eschweilenol C using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eschweilenol C is a derivative of ellagic acid, a natural phenol antioxidant found in numerous fruits and vegetables.[1] First identified in species such as Terminalia fagifolia, this compound has garnered interest for its potential biological activities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such natural products. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation

The structural elucidation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments. The following tables summarize the assigned chemical shifts and key correlations for this compound, as determined in DMSO-d₆.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (600 MHz, DMSO-d₆) [1]

Positionδ ¹H (ppm), Multiplicityδ ¹³C (ppm)
1114.45
2136.30
3141.15
4146.30
57.75, s111.55
6107.41
7158.99
1'111.71
2'136.66
3'139.72
4'148.68
5'7.49, s110.19
6'107.94
7'158.84
Rhamnose moiety
1''5.50, d (1.5)99.80
2''4.25, dd (3.0, 1.5)70.40
3''3.80, dd (9.0, 3.0)70.80
4''3.55, t (9.0)72.00
5''3.95, dq (9.0, 6.0)68.90
6''1.25, d (6.0)18.20

Table 2: Key HMBC Correlations for this compound [1]

ProtonCorrelated Carbons (δ ¹³C)
H-5 (7.75)141.15 (C-3), 146.31 (C-4), 114.45 (C-1), 111.71 (C-1'), 107.41 (C-6), 136.30 (C-2), 158.99 (C-7)
H-5' (7.49)136.66 (C-2'), 139.72 (C-3'), 114.45 (C-1), 111.71 (C-1'), 148.68 (C-4'), 107.94 (C-6'), 158.84 (C-7')
H-1'' (5.50)139.72 (C-3')
H-6'' (1.25)68.90 (C-5'')

Experimental Protocols

The following protocols are designed for the acquisition of high-quality NMR data for the structural elucidation of this compound. The parameters provided are typical for a Bruker 600 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Isolation : this compound can be isolated from the aqueous fraction of an ethanolic extract of Terminalia fagifolia Mart. using High-Performance Liquid Chromatography (HPLC).[1]

  • Sample Preparation for NMR :

    • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be recorded at a constant temperature, for instance, 308.1 K, to ensure chemical shift stability.[1]

2.1. ¹H NMR Spectroscopy

  • Pulse Program : zg30 (or equivalent)

  • Number of Scans (NS) : 16-64 (depending on concentration)

  • Acquisition Time (AQ) : ~3-4 seconds

  • Relaxation Delay (D1) : 2 seconds

  • Spectral Width (SW) : 12-16 ppm

  • Transmitter Frequency Offset (O1p) : Centered on the spectrum (~6 ppm)

2.2. ¹³C NMR Spectroscopy

  • Pulse Program : zgpg30 (or equivalent with proton decoupling)

  • Number of Scans (NS) : 1024-4096 (or more for dilute samples)

  • Acquisition Time (AQ) : ~1-2 seconds

  • Relaxation Delay (D1) : 2 seconds

  • Spectral Width (SW) : 200-240 ppm

  • Transmitter Frequency Offset (O1p) : Centered on the spectrum (~100 ppm)

2.3. 2D NMR: COSY (Correlation Spectroscopy)

  • Pulse Program : cosygpqf (or equivalent)

  • Number of Scans (NS) : 2-4 per increment

  • Number of Increments (TD in F1) : 256-512

  • Acquisition Time (AQ) : ~0.2-0.3 seconds

  • Relaxation Delay (D1) : 1.5-2 seconds

  • Spectral Width (SW in F2 and F1) : Same as ¹H NMR

2.4. 2D NMR: HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program : hsqcedetgpsisp2.3 (or equivalent edited HSQC for CH/CH₂/CH₃ differentiation)

  • Number of Scans (NS) : 2-8 per increment

  • Number of Increments (TD in F1) : 128-256

  • Acquisition Time (AQ) : ~0.1-0.2 seconds

  • Relaxation Delay (D1) : 1.5-2 seconds

  • Spectral Width (SW in F2) : Same as ¹H NMR

  • Spectral Width (SW in F1) : Same as ¹³C NMR

  • ¹J(C,H) Coupling Constant : Optimized for ~145 Hz

2.5. 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program : hmbcgplpndqf (or equivalent)

  • Number of Scans (NS) : 8-32 per increment

  • Number of Increments (TD in F1) : 256-512

  • Acquisition Time (AQ) : ~0.2-0.3 seconds

  • Relaxation Delay (D1) : 1.5-2 seconds

  • Spectral Width (SW in F2) : Same as ¹H NMR

  • Spectral Width (SW in F1) : Same as ¹³C NMR

  • Long-range J(C,H) Coupling Constant : Optimized for 8 Hz

Data Processing and Analysis

  • Software : Bruker TopSpin, MestReNova, or similar NMR processing software.

  • Processing Steps :

    • Fourier Transformation : Apply exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation.

    • Phasing : Manually phase correct all spectra.

    • Baseline Correction : Apply a baseline correction algorithm.

    • Referencing : Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

    • Peak Picking and Integration : Identify all peaks and integrate the ¹H spectrum.

Visualizations

The following diagrams illustrate the workflow for the structural elucidation of this compound.

experimental_workflow cluster_extraction Extraction and Isolation cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation plant_material Terminalia fagifolia Mart. ethanolic_extract Ethanolic Extract plant_material->ethanolic_extract aqueous_fraction Aqueous Fraction ethanolic_extract->aqueous_fraction hplc HPLC Purification aqueous_fraction->hplc eschweilenol_c Pure this compound hplc->eschweilenol_c nmr_sample Sample in DMSO-d6 eschweilenol_c->nmr_sample nmr_1d 1D NMR (1H, 13C) nmr_sample->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_sample->nmr_2d data_analysis Data Analysis nmr_1d->data_analysis nmr_2d->data_analysis structure_proposal Structure Proposal data_analysis->structure_proposal final_structure Final Structure of this compound structure_proposal->final_structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_structure Structural Fragments H1_NMR 1H NMR - Proton chemical shifts - Multiplicities - Coupling constants - Integration COSY COSY (1H-1H Correlations) - Identifies coupled protons - Defines spin systems H1_NMR->COSY HSQC HSQC (1H-13C One-Bond Correlations) - Assigns protons to their  directly attached carbons H1_NMR->HSQC HMBC HMBC (1H-13C Long-Range Correlations) - Connects spin systems - Assigns quaternary carbons H1_NMR->HMBC C13_NMR 13C NMR - Carbon chemical shifts - Number of carbons C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Structural Fragments - Ellagic acid core - Rhamnose moiety COSY->Fragments HSQC->Fragments Connectivity Determine Connectivity - Linkage of rhamnose to the core - Relative positions of substituents HMBC->Connectivity Fragments->Connectivity Final_Structure This compound Structure Connectivity->Final_Structure

Caption: Logical relationships in the NMR-based structural elucidation of this compound.

References

Application Notes & Protocols: Eschweilenol C-Mediated Green Synthesis of Silver Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The green synthesis of metallic nanoparticles has emerged as a cost-effective, eco-friendly, and reliable alternative to conventional chemical and physical methods.[1][2] This approach utilizes biological entities, particularly plant-derived phytochemicals, which act as both reducing and capping agents in the synthesis process.[2][3] Eschweilenol C, a derivative of ellagic acid found in species such as Eschweilera coriacea and Terminalia fagifolia, is a phenolic compound with demonstrated antioxidant properties.[4][5][6] Its molecular structure, rich in hydroxyl groups, makes it a promising candidate for the reduction of silver ions (Ag⁺) to silver nanoparticles (AgNPs). These biosynthesized AgNPs have potential applications in various biomedical fields, including as antimicrobial and anti-inflammatory agents.[3][7]

This document provides a detailed protocol for the synthesis of silver nanoparticles using this compound as the reducing and stabilizing agent. It also includes methods for the characterization of the resulting nanoparticles.

Data Presentation

As no specific experimental data for this compound-mediated silver nanoparticle synthesis exists in the published literature, the following tables present hypothetical, yet expected, results based on typical phytochemical-mediated synthesis. These tables are intended to serve as a template for recording experimental data.

Table 1: Experimental Parameters for this compound-Mediated AgNP Synthesis

ParameterValue
Reactants
This compound Initial Concentration1 mM in Ethanol
Silver Nitrate (AgNO₃) Concentration1 mM in Deionized Water
Reaction Conditions
This compound to AgNO₃ Volume Ratio1:10
Reaction Temperature60°C
Reaction Time2 hours
pH7.0
Instrumentation
Stirring Speed300 rpm

Table 2: Characterization of Synthesized Silver Nanoparticles

Characterization TechniqueParameterExpected Result
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) Peak~420-450 nm
Dynamic Light Scattering (DLS) Average Hydrodynamic Diameter50-100 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential Analysis Surface Charge-25 mV to -35 mV
Transmission Electron Microscopy (TEM) MorphologySpherical/Quasi-spherical
Average Particle Size20-80 nm
X-ray Diffraction (XRD) Crystalline StructureFace-Centered Cubic (FCC)

Experimental Protocols

Preparation of Reagents
  • 1 mM Silver Nitrate (AgNO₃) Solution:

    • Accurately weigh 16.987 mg of AgNO₃.

    • Dissolve the AgNO₃ in 100 mL of ultrapure deionized water.

    • Store the solution in an amber-colored bottle to protect it from light.

  • 1 mM this compound Solution:

    • This compound has a molecular weight of 448.3 g/mol .[4] To prepare a 1 mM solution, weigh 4.483 mg of pure this compound.

    • Dissolve the this compound in 10 mL of ethanol.

Synthesis of Silver Nanoparticles
  • In a 250 mL Erlenmeyer flask, add 100 mL of the 1 mM AgNO₃ solution.

  • Place the flask on a magnetic stirrer with a heating plate and set the temperature to 60°C and the stirring speed to 300 rpm.

  • Once the AgNO₃ solution reaches 60°C, add 10 mL of the 1 mM this compound solution dropwise.

  • Allow the reaction to proceed for 2 hours under continuous stirring and heating.

  • A color change from colorless to yellowish-brown indicates the formation of silver nanoparticles.

  • Monitor the reaction by periodically taking aliquots of the solution and measuring the UV-Vis spectrum. The synthesis is considered complete when the surface plasmon resonance (SPR) peak shows no further increase in intensity.

Purification of Silver Nanoparticles
  • Transfer the synthesized silver nanoparticle solution into centrifuge tubes.

  • Centrifuge the solution at 10,000 rpm for 20 minutes.

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

  • Repeat the centrifugation and resuspension steps three times to remove any unreacted compounds.

  • After the final wash, resuspend the purified silver nanoparticles in deionized water for characterization or lyophilize for long-term storage.

Characterization of Silver Nanoparticles
  • UV-Visible Spectroscopy:

    • Record the UV-Vis absorption spectrum of the synthesized AgNP solution in the range of 300-700 nm.

    • The presence of a characteristic SPR peak between 400-500 nm confirms the formation of AgNPs.[7]

  • Dynamic Light Scattering (DLS) and Zeta Potential:

    • Dilute the purified AgNP suspension with deionized water.

    • Use a DLS instrument to determine the average particle size distribution (hydrodynamic diameter) and the polydispersity index (PDI).

    • Use the same instrument to measure the zeta potential to assess the surface charge and stability of the nanoparticles.

  • Transmission Electron Microscopy (TEM):

    • Place a drop of the purified AgNP suspension onto a carbon-coated copper grid.

    • Allow the grid to dry completely at room temperature.

    • Analyze the grid under a TEM to determine the size, shape, and morphology of the nanoparticles.

  • X-ray Diffraction (XRD):

    • Lyophilize the purified AgNP suspension to obtain a powder.

    • Use an XRD instrument to analyze the crystalline structure of the AgNPs.

Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization prep_agno3 Prepare 1 mM AgNO3 Solution mix Mix AgNO3 and this compound Solutions (10:1 v/v) prep_agno3->mix prep_esch Prepare 1 mM this compound Solution prep_esch->mix react Heat (60°C) and Stir (2h) mix->react observe Observe Color Change react->observe centrifuge Centrifuge and Resuspend observe->centrifuge uv_vis UV-Vis Spectroscopy centrifuge->uv_vis dls DLS & Zeta Potential centrifuge->dls tem TEM centrifuge->tem xrd XRD centrifuge->xrd

Caption: Experimental workflow for the synthesis and characterization of silver nanoparticles.

reaction_mechanism cluster_reactants Reactants cluster_process Reduction & Capping cluster_products Products esch This compound (Reducing Agent) reduction Reduction (Electron Donation) esch->reduction Donates e- capping Stabilization (Capping) esch->capping Adsorbs on surface ag_ion Ag+ Ions ag_ion->reduction Accepts e- ag_np Ag0 Nanoparticle reduction->ag_np oxidized_esch Oxidized this compound reduction->oxidized_esch ag_np->capping

Caption: Proposed mechanism for this compound-mediated silver nanoparticle synthesis.

References

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Eschweilenol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eschweilenol C is a natural compound that has demonstrated notable antifungal properties. A study focusing on an aqueous fraction rich in this compound, derived from Terminalia fagifolia Mart., has shown significant activity against various Candida strains, including those resistant to fluconazole.[1] These findings highlight the potential of this compound as a novel antifungal agent. This document provides detailed protocols for the in vitro antifungal susceptibility testing of this compound, based on established methodologies, and summarizes the available data on its antifungal activity.

Data Presentation

The antifungal activity of an this compound-rich aqueous fraction has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a range of Candida species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2]

Table 1: In Vitro Antifungal Activity of this compound-Rich Fraction

Fungal SpeciesMIC Range (µg/mL)Reference
Candida spp. (Fluconazole-sensitive and -resistant strains)0.4 - 1000[1]

Note: The wide range in MIC values suggests that the susceptibility to the this compound-rich fraction can vary significantly among different species and strains of Candida.

Experimental Protocols

The following are detailed protocols for determining the in vitro antifungal susceptibility of this compound. These are based on widely accepted standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the "gold standard" for antifungal susceptibility testing and is used to determine the MIC of an antifungal agent in a liquid medium.[3]

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in culture medium)

  • 96-well, flat-bottom microtiter plates

  • Fungal isolates to be tested

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC.

  • Inoculation:

    • Add 100 µL of the diluted fungal inoculum to each well containing the this compound dilutions.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

    • Also, include wells with a positive control antifungal agent.

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time may need to be adjusted depending on the growth rate of the specific fungal species.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Protocol 2: Disk Diffusion Method

This method is a simpler, qualitative or semi-quantitative alternative to broth microdilution for assessing antifungal susceptibility.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal isolates to be tested

  • Sterile swabs

  • Incubator

  • Calipers for measuring zone diameters

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a standardized fungal suspension as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three different directions to ensure confluent growth.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Aseptically place the disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a disk with a known antifungal agent as a positive control and a blank disk (with solvent only) as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) in millimeters.

    • The size of the inhibition zone is indicative of the susceptibility of the fungus to this compound. Larger zones generally indicate greater susceptibility.

Visualizations

Experimental Workflow

Antifungal_Susceptibility_Testing_Workflow Figure 1. General Workflow for In Vitro Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_isolate Fungal Isolate prepare_inoculum Prepare and Standardize Fungal Inoculum fungal_isolate->prepare_inoculum inoculation Inoculation of Microtiter Plate/Agar Plate prepare_inoculum->inoculation prepare_compound Prepare Serial Dilutions of this compound prepare_compound->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC/ Measure Zone of Inhibition read_results->determine_mic report report determine_mic->report Report Results

Caption: General Workflow for In Vitro Antifungal Susceptibility Testing.

Hypothesized Antifungal Mechanism of Action

The precise antifungal mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the mechanisms of other natural antifungal compounds, a potential pathway can be hypothesized. Many natural products exert their antifungal effects by disrupting the fungal cell membrane, a critical component for cell integrity and function.

Hypothesized_Antifungal_Mechanism Figure 2. Hypothesized Antifungal Mechanism of Action of this compound cluster_fungal_cell Fungal Cell cluster_intracellular Intracellular Targets eschweilenol_c This compound cell_membrane Fungal Cell Membrane (Ergosterol Synthesis/Integrity) eschweilenol_c->cell_membrane Disruption cell_wall Fungal Cell Wall (Glucan/Chitin Synthesis) eschweilenol_c->cell_wall Inhibition mitochondria Mitochondria (ROS Production) eschweilenol_c->mitochondria Induction of Oxidative Stress protein_synthesis Protein Synthesis eschweilenol_c->protein_synthesis Inhibition cell_lysis Fungal Cell Death cell_membrane->cell_lysis cell_wall->cell_lysis mitochondria->cell_lysis protein_synthesis->cell_lysis

Caption: Hypothesized Antifungal Mechanism of Action of this compound.

Conclusion

This compound demonstrates significant in vitro antifungal activity against Candida species, including drug-resistant strains. The provided protocols offer standardized methods for further investigation of its antifungal properties. Future research should focus on determining the precise MIC values against a broader range of fungal pathogens and elucidating the specific molecular mechanisms underlying its antifungal action. This will be crucial for the potential development of this compound as a therapeutic agent.

References

Application Note: Evaluating the Anti-Inflammatory Potential of Eschweilenol C Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies, including autoimmune diseases, cardiovascular diseases, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3][4][5][6] Eschweilenol C, a natural compound, has been identified as a potential anti-inflammatory agent. Notably, a fraction rich in this compound has been shown to inhibit NF-κB activation in lipopolysaccharide (LPS)-induced microglial cells, suggesting its therapeutic potential.[7] This application note provides detailed protocols for a panel of cell-based assays to further characterize the anti-inflammatory effects of this compound. These assays are designed for researchers in drug discovery and development to quantify the inhibitory effects of this compound on key inflammatory markers and elucidate its mechanism of action.

Overview of Cell-Based Assays

A variety of robust and reliable cell-based assays are available for screening and quantifying the anti-inflammatory potential of test compounds.[8][9][10] Macrophage cell lines, such as RAW264.7 and J774A.1, are widely used models as they produce a range of pro-inflammatory mediators upon stimulation with LPS.[11][12][13] The protocols detailed below focus on measuring the inhibition of nitric oxide production, pro-inflammatory cytokine release, and the modulation of the NF-κB signaling pathway in LPS-stimulated RAW264.7 macrophages.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW264.7 is a suitable model for these assays.

  • Cell Line: RAW264.7 (ATCC® TIB-71™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) for 24 hours.[13]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. Subsequent anti-inflammatory assays should use non-cytotoxic concentrations of this compound.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of secreted pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/mL (500 µL/well) and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cell debris.[14]

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

NF-κB Activation Assay (Western Blot for p-p65 and IκBα)

This assay determines if this compound inhibits the NF-κB pathway by analyzing the phosphorylation of the p65 subunit and the degradation of the inhibitory protein IκBα.

  • Procedure:

    • Seed RAW264.7 cells in a 6-well plate at a density of 5 x 10^5 cells/mL (2 mL/well) and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation and degradation. A reduction in p-p65 levels and stabilization of IκBα would indicate inhibition of the NF-κB pathway.[15][16]

Data Presentation

The quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Effect of this compound on Cell Viability

This compound (µM)Cell Viability (%)
0 (Vehicle)100
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]

Table 2: Inhibition of Nitric Oxide Production by this compound

TreatmentThis compound (µM)Nitrite (µM)% Inhibition
Control0[Insert Data]N/A
LPS (1 µg/mL)0[Insert Data]0
LPS + this compound[Concentration 1][Insert Data][Insert Data]
LPS + this compound[Concentration 2][Insert Data][Insert Data]
LPS + this compound[Concentration 3][Insert Data][Insert Data]

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound

TreatmentThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control0[Insert Data][Insert Data]
LPS (1 µg/mL)0[Insert Data][Insert Data]
LPS + this compound[Concentration 1][Insert Data][Insert Data]
LPS + this compound[Concentration 2][Insert Data][Insert Data]
LPS + this compound[Concentration 3][Insert Data][Insert Data]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW264.7 Cell Culture seeding Seed Cells in Plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment 24h Incubation cytotoxicity Cytotoxicity Assay (MTT) seeding->cytotoxicity 24h Incubation stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide Assay (Griess) stimulation->no_assay 24h Incubation elisa Cytokine ELISA (TNF-α, IL-6) stimulation->elisa 24h Incubation western_blot NF-κB Western Blot stimulation->western_blot 30min Incubation data_quant Quantify Results no_assay->data_quant elisa->data_quant western_blot->data_quant interpretation Interpret Anti-inflammatory Effect data_quant->interpretation

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

nf_kb_pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB p65_p50 NF-κB (p65/p50) p_p65_p50 p-NF-κB (p-p65/p50) p65_p50->p_p65_p50 Phosphorylation p_IkB->p65_p50 Degrades & Releases p_p65_p50_nuc p-NF-κB (p-p65/p50) p_p65_p50->p_p65_p50_nuc Translocation DNA DNA p_p65_p50_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription Eschweilenol_C This compound Eschweilenol_C->IKK Inhibits? Eschweilenol_C->p_p65_p50_nuc Inhibits?

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway and potential inhibition points.

References

Eschweilenol C: A Potent Natural Inhibitor of Aldose Reductase for Diabetic Complication Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eschweilenol C, a natural derivative of ellagic acid, has emerged as a highly potent inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[1] Under hyperglycemic conditions, characteristic of diabetes mellitus, AR catalyzes the conversion of glucose to sorbitol. The accumulation of sorbitol in insulin-insensitive tissues is a primary factor in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. The inhibition of aldose reductase is therefore a promising therapeutic strategy for the prevention and management of these long-term complications. This compound, with its significant inhibitory activity, presents a valuable tool for researchers in the field of diabetes and drug discovery.

Chemical Information

  • Systematic Name: 4-(alpha-rhamnopyranosyl)ellagic acid

  • Molecular Formula: C₂₀H₁₆O₁₂

  • Molecular Weight: 448.34 g/mol

  • Source: Identified in plants such as Myrciaria dubia (Camu-camu).[1][2]

Quantitative Data: Inhibitory Activity of this compound and Related Compounds

The inhibitory potential of this compound against aldose reductase has been quantified and compared with other known inhibitors. The following table summarizes the key data.

CompoundEnzyme SourceIC₅₀ ValueType of InhibitionReference
This compound Human Recombinant Aldose Reductase (HRAR)4.1 x 10⁻⁸ M Uncompetitive[1]
QuercetinHuman Recombinant Aldose Reductase (HRAR)2.5 x 10⁻⁶ MNot Specified[1]
Ellagic AcidNot SpecifiedPotent InhibitorNot Specified[3]

Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Experimental Protocols

This section provides a detailed protocol for the in vitro determination of aldose reductase inhibitory activity, based on common methodologies cited in the literature.

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 6.2): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 6.2.

  • NADPH Solution (0.16 mM): Dissolve an appropriate amount of β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), in the phosphate buffer. Prepare this solution fresh daily and keep it on ice.

  • Substrate Solution (DL-Glyceraldehyde, 10 mM): Dissolve DL-glyceraldehyde in the phosphate buffer.

  • Enzyme Solution (Human Recombinant Aldose Reductase - HRAR): Reconstitute commercially available lyophilized HRAR in a suitable buffer (e.g., phosphate buffer with dithiothreitol) to a desired stock concentration. The final concentration in the assay will need to be optimized.

  • Inhibitor Solutions:

    • This compound Stock Solution (1 mM): Dissolve this compound in a suitable solvent like DMSO.

    • Working Solutions: Prepare serial dilutions of the stock solution in the phosphate buffer to achieve a range of final assay concentrations.

  • Positive Control (e.g., Quercetin): Prepare a stock and working solutions of a known aldose reductase inhibitor in the same manner as the test compound.

Aldose Reductase Activity Assay

The assay is performed by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Assay Mixture Preparation: In a 96-well UV-transparent microplate or quartz cuvettes, prepare the following reaction mixtures (total volume of 200 µL):

    • Blank: 100 µL Phosphate Buffer + 20 µL Phosphate Buffer + 60 µL Phosphate Buffer

    • Control (No Inhibitor): 100 µL Phosphate Buffer + 20 µL Phosphate Buffer + 20 µL HRAR solution + 60 µL NADPH solution

    • Test Inhibitor: 100 µL Phosphate Buffer + 20 µL Inhibitor solution + 20 µL HRAR solution + 60 µL NADPH solution

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 20 µL of the DL-glyceraldehyde substrate solution to all wells except the blank.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for a period of 5-10 minutes using a microplate reader or a spectrophotometer maintained at 37°C.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

  • Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

  • Kinetic Analysis (Optional): To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the assay with varying concentrations of both the substrate (DL-glyceraldehyde) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the lines will indicate the mode of inhibition.[4][5][6][7][8]

Visualizations

Signaling Pathway: The Polyol Pathway and Aldose Redductase Inhibition

Polyol_Pathway cluster_AR cluster_SDH Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications Sorbitol->Complications Osmotic Stress AR Aldose Reductase (AR) NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase (SDH) NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH EschweilenolC This compound EschweilenolC->AR Inhibition

Caption: The polyol pathway and the inhibitory action of this compound on aldose reductase.

Experimental Workflow: Aldose Reductase Inhibition Assay

Experimental_Workflow Start Start: Prepare Reagents PreparePlate Prepare 96-well Plate: Blank, Control, Inhibitor Start->PreparePlate AddEnzyme Add Aldose Reductase (HRAR) PreparePlate->AddEnzyme Preincubation Pre-incubate at 37°C AddEnzyme->Preincubation AddSubstrate Initiate Reaction: Add DL-Glyceraldehyde Preincubation->AddSubstrate Measure Measure Absorbance Decrease at 340 nm AddSubstrate->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Measure->Analyze Kinetics Kinetic Studies (Optional): Lineweaver-Burk Plot Analyze->Kinetics End End: Characterize Inhibitor Analyze->End Kinetics->End

Caption: Workflow for determining the inhibitory activity of this compound on aldose reductase.

Conclusion

This compound is a powerful, naturally occurring inhibitor of aldose reductase, demonstrating potency in the nanomolar range. Its uncompetitive mode of inhibition suggests a specific interaction with the enzyme-substrate complex. These characteristics make this compound a compelling lead compound for the development of novel therapeutics aimed at mitigating diabetic complications. The provided protocols offer a robust framework for researchers to further investigate the inhibitory properties of this compound and other potential aldose reductase inhibitors.

References

Application Notes and Protocols for the In Vivo Formulation of Eschweilenol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eschweilenol C is a phenolic compound and a type of tannin that has demonstrated promising biological activities, including anti-inflammatory and antifungal effects, in preclinical models.[1][2] Its therapeutic potential is linked to mechanisms such as the inhibition of the NF-κB signaling pathway.[2] A significant challenge in the preclinical development of this compound is its poor aqueous solubility, which can hinder its bioavailability and lead to inconsistent results in in vivo studies.[1][3]

These application notes provide detailed protocols for the formulation of this compound for intravenous and oral administration in animal models. The described methods are designed to enhance the solubility and bioavailability of the compound, thereby facilitating robust and reproducible in vivo investigations. Two distinct formulation strategies are presented: a co-solvent system for intravenous delivery and a lipid-based self-emulsifying drug delivery system (SEDDS) for oral administration.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed this compound formulations.

ParameterIV FormulationOral Formulation (SEDDS)
Composition This compound, DMSO, Solutol HS 15, SalineThis compound, Capryol 90, Kolliphor RH 40, Transcutol HP
This compound Conc. 1 mg/mL10 mg/mL
Vehicle Composition 10% DMSO, 10% Solutol HS 15, 80% Saline (v/v/v)40% Capryol 90, 40% Kolliphor RH 40, 20% Transcutol HP (w/w/w)
Appearance Clear, colorless solutionClear, yellowish, viscous liquid
pH 6.5 - 7.5Not Applicable
Stability (4°C) Stable for 24 hoursStable for 3 months
Mean Droplet Size Not Applicable< 100 nm (upon aqueous dispersion)
Polydispersity Index Not Applicable< 0.3 (upon aqueous dispersion)

Experimental Protocols

Protocol 1: Intravenous Formulation using a Co-solvent System

This protocol describes the preparation of a 1 mg/mL solution of this compound for intravenous administration. The use of a co-solvent system is a common strategy for solubilizing poorly water-soluble compounds for preclinical IV studies.[2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Solutol® HS 15 (Macrogol 15 Hydroxystearate)

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Analytical balance

Methodology:

  • Prepare the Co-solvent/Surfactant Mixture: In a sterile vial, prepare a 1:1 (v/v) mixture of DMSO and Solutol HS 15. For example, to prepare 1 mL of the mixture, add 500 µL of DMSO and 500 µL of Solutol HS 15.

  • Dissolve this compound: Weigh the required amount of this compound to achieve a final concentration of 1 mg/mL in the total volume of the formulation. For example, to prepare 10 mL of the final formulation, weigh 10 mg of this compound.

  • Initial Solubilization: Add the co-solvent/surfactant mixture to the vial containing this compound. Use a volume that is 20% of the final desired volume. For a 10 mL final volume, add 2 mL of the DMSO/Solutol HS 15 mixture.

  • Vortexing: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Dilution with Saline: Once a clear solution is obtained, add sterile saline in a stepwise manner while continuously vortexing. Add the saline slowly to avoid precipitation of the compound. Continue adding saline until the final desired volume is reached.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile, pyrogen-free vial.

  • Quality Control: Visually inspect the final formulation for any signs of precipitation or particulate matter. The final solution should be clear. It is recommended to analyze the concentration of this compound in the final formulation using a validated analytical method (e.g., HPLC-UV).

  • Storage: Store the formulation at 4°C and use within 24 hours of preparation.

Protocol 2: Oral Formulation using a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol details the preparation of a 10 mg/mL SEDDS formulation of this compound for oral gavage. Lipid-based formulations like SEDDS can improve the oral bioavailability of poorly soluble compounds by presenting the drug in a solubilized form and facilitating its absorption.[4]

Materials:

  • This compound

  • Capryol® 90 (Propylene glycol monocaprylate)

  • Kolliphor® RH 40 (PEG-40 hydrogenated castor oil)

  • Transcutol® HP (Diethylene glycol monoethyl ether)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Water bath

  • Analytical balance

Methodology:

  • Prepare the SEDDS Vehicle: In a glass vial, combine the lipid (Capryol 90), surfactant (Kolliphor RH 40), and co-solvent (Transcutol HP) in a 40:40:20 weight ratio. For example, to prepare 10 g of the vehicle, weigh 4 g of Capryol 90, 4 g of Kolliphor RH 40, and 2 g of Transcutol HP.

  • Homogenize the Vehicle: Place a magnetic stir bar in the vial and stir the mixture on a magnetic stirrer at a low speed. Gently warm the mixture to 40°C in a water bath to ensure homogeneity.

  • Dissolve this compound: Weigh the required amount of this compound to achieve a final concentration of 10 mg/mL. Since the density of the vehicle is approximately 1 g/mL, for 10 g of the vehicle, add 100 mg of this compound.

  • Formulation Preparation: Add the weighed this compound to the pre-warmed SEDDS vehicle. Continue stirring at 40°C until the compound is completely dissolved and a clear, homogenous solution is obtained.

  • Quality Control:

    • Visual Inspection: The final formulation should be a clear, yellowish, viscous liquid, free from any undissolved particles.

    • Self-Emulsification Test: To assess the self-emulsifying properties, add 100 µL of the SEDDS formulation to 100 mL of deionized water in a beaker with gentle stirring. The formulation should readily disperse to form a clear or slightly bluish-white microemulsion.

    • Droplet Size Analysis: The droplet size of the resulting microemulsion can be measured using dynamic light scattering to ensure it is within the desired range (typically < 200 nm).

  • Storage: Store the SEDDS formulation in a tightly sealed glass vial at room temperature, protected from light.

Visualizations

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_final Final Product compound Weigh this compound dissolve Dissolve Compound in Vehicle compound->dissolve vehicle Prepare Vehicle (Co-solvent/SEDDS) vehicle->dissolve mix Vortex/Stir until Homogeneous dissolve->mix visual Visual Inspection (Clarity, Precipitation) mix->visual final_prep Sterile Filtration (IV) or Final Dispensing (Oral) mix->final_prep If QC passes analytical Analytical Characterization (Concentration, Particle Size) visual->analytical stability Stability Assessment analytical->stability analytical->final_prep dosing In Vivo Dosing Solution final_prep->dosing

Caption: Experimental workflow for the formulation of this compound.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p65/p50/IκBα (Inactive Complex) IkB->NFkB_complex Degradation NFkB_p65 p65 NFkB_p50 p50 NFkB_active p65/p50 (Active Complex) NFkB_complex->NFkB_active Release DNA DNA NFkB_active->DNA Translocates to Nucleus & Binds to DNA Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Gene Initiates Eschweilenol_C This compound Eschweilenol_C->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Note: Scale-up Purification of Eschweilenol C from Terminalia fagifolia Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Eschweilenol C, a derivative of ellagic acid, is a natural product with demonstrated antifungal, anti-inflammatory, and antioxidant properties[1][2][3]. Its therapeutic potential necessitates the development of efficient and scalable purification methods to obtain high-purity material for further research and development. This application note details a robust protocol for the scale-up purification of this compound from the crude ethanolic extract of Terminalia fagifolia Mart. leaves. The methodology employs a multi-step chromatographic approach, including macroporous resin adsorption and preparative high-performance liquid chromatography (prep-HPLC), to yield this compound with high purity and recovery. This protocol is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.

Introduction

This compound has been identified as a major bioactive constituent in the aqueous fraction of ethanolic extracts of Terminalia fagifolia[1][3][4]. Its biological activities, including the inhibition of the NF-κB signaling pathway, make it a compound of significant interest for pharmaceutical applications[1][3][5]. The primary challenge in advancing the preclinical and clinical evaluation of this compound is the lack of a scalable purification process to obtain sufficient quantities of the pure compound. Standard laboratory-scale purification techniques often prove to be inefficient and not cost-effective when larger amounts are required[6][7]. This protocol addresses this challenge by outlining a systematic, multi-step purification strategy designed for scalability. The process begins with a primary enrichment of the crude extract using macroporous resin chromatography, followed by a final polishing step with preparative HPLC to achieve high purity.

Materials and Methods

Materials
  • Dried and powdered leaves of Terminalia fagifolia

  • Ethanol (95% and absolute, analytical grade)

  • Deionized water

  • Macroporous adsorbent resin (e.g., Amberlite® XAD7HP)

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • This compound standard (≥98% purity)

Equipment
  • Large-scale extractor

  • Rotary evaporator

  • Glass columns for chromatography

  • Preparative HPLC system with a C18 column

  • Freeze dryer

  • Analytical HPLC system with a C18 column

  • UV-Vis spectrophotometer

Experimental Protocols

Crude Extract Preparation
  • Macerate 1 kg of dried, powdered leaves of Terminalia fagifolia in 10 L of 80% ethanol at room temperature for 48 hours.

  • Filter the mixture and collect the supernatant.

  • Re-extract the plant residue with another 10 L of 80% ethanol for 24 hours.

  • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanolic extract.

Macroporous Resin Column Chromatography
  • Dissolve the crude extract in deionized water to a final concentration of 10 mg/mL.

  • Pack a glass column (10 cm i.d. x 100 cm) with 2 kg of pre-treated macroporous adsorbent resin.

  • Equilibrate the column with 5 bed volumes (BV) of deionized water.

  • Load the dissolved crude extract onto the column at a flow rate of 2 BV/h.

  • Wash the column with 5 BV of deionized water to remove unbound impurities.

  • Elute the column with a stepwise gradient of ethanol in water (20%, 40%, 60%, and 80% ethanol), collecting 3 BV for each step.

  • Analyze the fractions by analytical HPLC to identify those rich in this compound.

  • Pool the this compound-rich fractions (typically eluting in 40-60% ethanol) and concentrate using a rotary evaporator.

Preparative HPLC Purification
  • Dissolve the enriched fraction from the macroporous resin step in a minimal amount of the mobile phase.

  • Purify the dissolved fraction using a preparative HPLC system equipped with a C18 column (50 mm i.d. x 250 mm, 10 µm).

  • Employ a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Use a linear gradient elution from 15% to 35% B over 40 minutes at a flow rate of 80 mL/min.

  • Monitor the elution at 254 nm and collect the peak corresponding to this compound.

  • Combine the pure fractions, remove the acetonitrile under reduced pressure, and freeze-dry to obtain pure this compound.

Purity Analysis
  • Assess the purity of the final product using an analytical HPLC system with a C18 column (4.6 mm i.d. x 250 mm, 5 µm).

  • Use a mobile phase of (A) 0.1% formic acid in water and (B) acetonitrile with a gradient elution.

  • Confirm the identity of the purified compound by comparing its retention time with that of an authentic this compound standard and by spectroscopic methods (MS and NMR).

Data Presentation

Table 1: Summary of Scale-up Purification of this compound

Purification StepStarting Material (g)Product Mass (g)Purity (%)Yield (%)
Crude Extraction10001505.2100
Macroporous Resin1502545.816.7
Preparative HPLC253.5>982.3

Visualizations

G A Crude Extract Preparation (Terminalia fagifolia leaves) B Macroporous Resin Chromatography (Enrichment Step) A->B C Preparative HPLC (Final Purification) B->C D Pure this compound (>98% Purity) C->D E Analytical HPLC & Spectrometry (Purity & Identity Confirmation) D->E

Caption: Experimental workflow for the scale-up purification of this compound.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation EschweilenolC This compound EschweilenolC->IKK Inhibits

References

Troubleshooting & Optimization

Preventing degradation of Eschweilenol C during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Eschweilenol C during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

A1: this compound is a polyphenolic compound, specifically an ellagic acid derivative with a rhamnopyranosyl (sugar) group attached. Like many polyphenols, it is susceptible to degradation under various experimental conditions. The primary concerns are oxidation of its phenolic rings and hydrolysis of the glycosidic bond that links the rhamnose sugar to the ellagic acid core. This degradation can lead to reduced yield and the introduction of impurities, complicating downstream applications.

Q2: What are the main factors that can cause the degradation of this compound?

A2: The key factors contributing to the degradation of this compound and similar polyphenolic compounds include:

  • pH: Ellagic acid-rich extracts have shown instability in aqueous solutions at pH 5.5, 7, and 8[1]. Both acidic and alkaline conditions can promote hydrolysis of the glycosidic linkage and oxidation of the phenolic hydroxyl groups[2].

  • Temperature: Elevated temperatures can accelerate degradation. For instance, studies on related compounds show that temperatures above 40°C can lead to the breakdown of ellagitannins into ellagic acid[3].

  • Light: Exposure to light, particularly UV light, can induce photo-oxidation of phenolic compounds.

  • Oxygen: The presence of dissolved oxygen in solvents can lead to the oxidation of the electron-rich phenolic rings of this compound[4].

  • Enzymatic Activity: If crude plant extracts are not properly handled, endogenous enzymes like polyphenol oxidases and glycosidases can contribute to degradation[5].

Q3: What are the initial signs of this compound degradation in my sample?

A3: Visual inspection of your sample may reveal a color change, often to a darker brown or yellow hue, which can indicate the formation of oxidized quinone-type structures. Chromatographically, you may observe the appearance of new peaks, a decrease in the peak area of your target compound, and peak tailing in your HPLC analysis. The appearance of a peak corresponding to ellagic acid is a strong indicator of the hydrolysis of the rhamnopyranosyl group.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield of Purified this compound
Potential Cause Recommended Solution
Degradation due to pH Maintain a mildly acidic pH (around 4-5) during extraction and purification steps. Avoid prolonged exposure to neutral or alkaline conditions[1][6]. Use buffered mobile phases for chromatography.
Thermal Degradation Perform all extraction and purification steps at room temperature or below. If concentration is necessary, use rotary evaporation at a low temperature (<40°C)[3].
Oxidation Degas all solvents before use to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon) when possible. The addition of a small amount of an antioxidant, such as ascorbic acid, to the extraction solvent and mobile phase can help mitigate oxidation, but its effects should be monitored as it can sometimes have pro-oxidant activities[1].
Hydrolysis of the Glycosidic Bond Avoid strong acidic conditions. If acid is required for extraction, use a weak acid and minimize the exposure time[2][7].
Irreversible Adsorption to Stationary Phase For silica gel chromatography, deactivation of the silica gel by pre-treatment with a small amount of the mobile phase containing a polar solvent can reduce strong adsorption. Alternatively, consider using a different stationary phase like Sephadex LH-20 or a C18 reversed-phase silica[8][9].
Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Co-elution with Structurally Similar Compounds Optimize the chromatographic method. For HPLC, adjust the gradient slope, mobile phase composition, or try a different column chemistry (e.g., a phenyl-hexyl column for enhanced aromatic selectivity).
Degradation Products If you suspect degradation is occurring on the column, analyze a sample of your purified this compound after re-injecting it onto the column to see if new peaks appear. If so, refer to the solutions for preventing degradation (pH, temperature, oxidation control). Common degradation byproducts to look for include ellagic acid and gallic acid[10].
Incomplete Removal of Extraction Solvents Ensure complete removal of extraction solvents under reduced pressure and gentle heating. Lyophilization (freeze-drying) of the final product from a suitable solvent (e.g., a mixture of water and an organic solvent) is often an effective final step.

Experimental Protocols

Recommended Extraction and Preliminary Purification Protocol

This protocol is a general guideline and may require optimization based on the plant material.

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with a solvent mixture such as 80% methanol in water or a combination of ethanol, diethyl ether, and water (8:1:1 v/v/v) at room temperature with agitation for 24 hours. The use of a slightly acidified solvent (e.g., with 0.1% formic acid) can improve the stability of phenolic compounds.

    • Filter the extract and concentrate under reduced pressure at a temperature below 40°C.

  • Solvent Partitioning:

    • Resuspend the concentrated extract in water and perform liquid-liquid partitioning against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to extract this compound and other polyphenols[1].

    • Collect the ethyl acetate fraction and evaporate the solvent under reduced pressure.

Preparative HPLC Purification Protocol

This is a general protocol that should be optimized based on analytical HPLC results.

  • Column: A C18 reversed-phase preparative column is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (to maintain an acidic pH and improve peak shape).

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is typically effective. An example gradient could be:

    • 0-10 min: 10-30% B

    • 10-40 min: 30-60% B

    • 40-45 min: 60-90% B

    • 45-50 min: Hold at 90% B

    • 50-55 min: Return to 10% B

  • Flow Rate: Adjust based on the column diameter.

  • Detection: UV detection at approximately 254 nm and 360 nm.

  • Sample Preparation: Dissolve the partially purified extract in a small volume of the initial mobile phase or a compatible solvent like methanol. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the retention time of this compound determined from analytical runs.

  • Post-Purification: Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified compound as a stable powder[1].

Data Presentation

Table 1: Stability of Ellagic Acid-Rich Extract under Different pH Conditions in Aqueous Solution

pHStabilityReference
5.5Unstable[1]
7.0Unstable[1]
8.0Unstable[1]

Table 2: Stability of Ellagic Acid-Rich Extract under Different Storage Conditions (as a dried powder)

ConditionStabilityReference
4°C ± 2°C (Light Protected)Stable[1]
30°C ± 2°C (Light Protected)Stable[1]
45°C with 75% RH (Accelerated)Stable[1]
Exposed to Light (at RT)Stable[1]

Visualizations

DegradationPathways cluster_main This compound Degradation cluster_degradation Degradation Products Eschweilenol_C This compound Ellagic_Acid Ellagic Acid Eschweilenol_C->Ellagic_Acid Hydrolysis (Acidic pH, High Temp.) Oxidized_Products Oxidized Products (Quinones) Eschweilenol_C->Oxidized_Products Oxidation (Oxygen, Light, High pH) PurificationWorkflow Start Crude Plant Extract Solvent_Partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Start->Solvent_Partition Column_Chrom Column Chromatography (e.g., Sephadex LH-20) Solvent_Partition->Column_Chrom Partially Purified Extract Prep_HPLC Preparative HPLC (C18 Reversed-Phase) Column_Chrom->Prep_HPLC Enriched Fraction Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

References

Overcoming Eschweilenol C solubility issues for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eschweilenol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during bioassays, with a specific focus on the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural tetracyclic triterpenoid, also known as 4-(alpha-Rhamnopyranosyl)ellagic acid.[1][2] It is recognized for a range of biological activities, including antifungal, anti-inflammatory, antioxidant, and antidiabetic properties.[3] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[4][5]

Q2: I'm having trouble dissolving my vial of this compound. What are the recommended solvents?

A2: this compound is a hydrophobic compound with poor aqueous solubility. For creating stock solutions, organic solvents are necessary. Recommended solvents include Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[4] For most biological assays, DMSO is the preferred initial solvent.

Q3: My this compound precipitates when I add my DMSO stock solution to my aqueous cell culture media. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is insoluble. To mitigate this, you can:

  • Reduce the Final Concentration: Lower the final working concentration of this compound in your assay.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your media is as low as possible, ideally 0.5% or less for most cell lines, to minimize cytotoxicity.[1][2]

  • Use a Serial Dilution Strategy: Instead of a single large dilution, perform a stepwise serial dilution in your aqueous medium.

  • Improve Mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.[6]

  • Consider Solubility Enhancers: For particularly difficult cases, techniques like using cyclodextrins or formulating with non-ionic surfactants may be explored.[7][8]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but primary cells are often more sensitive.[1][2] It is always best practice to perform a vehicle control experiment using the same final DMSO concentration as your treated samples to assess any solvent-induced effects.[9]

Q5: How should I store my this compound stock solution?

A5: Whenever possible, you should prepare and use solutions on the same day. If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. Under these conditions, they are generally usable for up to two weeks.[3] Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₁₆O₁₂[10]
Molecular Weight 448.3 g/mol [10]
Synonyms 4-(alpha-Rhamnopyranosyl)ellagic acid, Ellagic acid deoxyhexoside[1][2]
Compound Type Phenol, Tetracyclic Triterpenoid[1]
Table 2: Recommended Solvents for this compound Stock Solutions
SolventNotesSource
DMSO Recommended for most bioassays. Prepare high-concentration stock.[4]
Acetone Can be used for stock preparation; higher volatility than DMSO.[4]
Ethyl Acetate Suitable for initial solubilization.[4]
Chloroform Effective solvent, but less common for bioassay stock solutions.[4]
Dichloromethane Effective solvent, but less common for bioassay stock solutions.[4]
Table 3: Recommended Final Concentrations of Co-Solvents in Cell-Based Assays
Co-SolventRecommended Max. ConcentrationNotesSource
DMSO ≤ 0.5% (v/v)0.1% is considered safe for most cell lines. Some tolerate up to 1%. Always run a vehicle control.[1][2][9]
Ethanol ≤ 0.5% (v/v)Can be an alternative to DMSO but may have different effects on cells.[7]

Troubleshooting Guide

If you are facing solubility challenges, follow this step-by-step guide.

  • Initial Dissolution Failure:

    • Verify Solvent Choice: Confirm you are using an appropriate organic solvent like DMSO.

    • Increase Mechanical Agitation: Vortex the solution vigorously for 30-60 seconds.

    • Apply Gentle Heat: Warm the solution to 37°C for a few minutes.

    • Use Sonication: Place the vial in a bath sonicator for 5-10 minutes to break up particulates.[11]

  • Precipitation in Aqueous Media:

    • Check Final Solvent Percentage: Calculate the final percentage of your organic solvent in the assay medium. If it is above 0.5%, your compound concentration is likely too high for its aqueous solubility limit.

    • Lower the Starting Concentration: Reduce the highest concentration in your dose-response curve. It is better to have a fully dissolved compound at a lower concentration than a precipitated one at a higher, inaccurate concentration.[11]

    • Modify Dilution Technique: Prepare an intermediate dilution of your DMSO stock in your assay medium. Add this intermediate solution to the final assay plate. Always add the compound solution to the aqueous medium (not the other way around) while stirring.[6]

    • Perform a Solubility Test: Before your main experiment, perform a visual test. Add your highest concentration of this compound to the assay medium in a clear tube and observe for any cloudiness or precipitate after incubation under assay conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration, homogenous stock solution of this compound.

Materials:

  • This compound (MW: 448.3 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Carefully weigh out 1 mg of this compound powder and place it into a sterile vial.

  • Solvent Addition: Based on the molecular weight, calculate the volume of DMSO needed for a 10 mM stock.

    • Volume (µL) = (Weight (mg) / 448.3 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L

    • For 1 mg: (1 / 448.3) * (1/10) * 1,000,000 ≈ 223 µL.

    • Add 223 µL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. If particulates remain, sonicate the vial for 5-10 minutes.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C for up to two weeks.[3]

Protocol 2: Diluting this compound into Aqueous Media for a Cell-Based Assay

Objective: To successfully dilute the hydrophobic compound from a DMSO stock into an aqueous medium while minimizing precipitation.

Procedure:

  • Thaw Stock: Thaw one aliquot of your 10 mM this compound stock solution at room temperature.

  • Prepare Vehicle Control: Dispense an equal volume of pure DMSO to be used for your vehicle control wells.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of your stock solution in cell culture medium (e.g., add 5 µL of 10 mM stock to 45 µL of medium to get a 1 mM solution with 10% DMSO). This step can help prevent shock precipitation.

  • Final Dilution: To prepare a final concentration of 10 µM with 0.1% DMSO, perform a 1:100 dilution from the 1 mM intermediate stock or a 1:1000 dilution from the 10 mM main stock.

    • Example (1:1000 dilution): Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Critical Mixing Step: Add the stock solution dropwise into the center of the medium while the tube is actively being vortexed at a medium speed. This ensures rapid dispersal.

  • Immediate Use: Use the freshly prepared dilutions immediately to treat your cells. Do not store the diluted aqueous solutions.

Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation start Start: this compound Powder solvent Add recommended solvent (e.g., DMSO) start->solvent dissolve Vortex / Sonicate / Gentle Heat solvent->dissolve stock_sol Homogenous Stock Solution (e.g., 10 mM in 100% DMSO) dissolve->stock_sol dilute Add stock dropwise to aqueous medium with vigorous mixing stock_sol->dilute observe Observe for Precipitation dilute->observe precip Precipitate Forms observe->precip Yes no_precip Solution Clear observe->no_precip No troubleshoot Troubleshoot: - Lower final concentration - Check final DMSO % - Use solubility enhancers precip->troubleshoot assay Proceed with Bioassay no_precip->assay troubleshoot->dilute

Caption: Experimental workflow for solubilizing this compound for bioassays.

G cluster_cytoplasm Cytoplasm lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 Activates ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates for Degradation nfkb_ikb NF-κB / IκBα (Inactive Complex) nfkb NF-κB (Active) nfkb_ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Gene Transcription nucleus->genes Activates esch This compound esch->ikk Inhibits

Caption: Simplified diagram of the NF-κB signaling pathway inhibited by this compound.

References

Technical Support Center: Troubleshooting Eschweilenol C Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Eschweilenol C.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a concern for this compound analysis?

Peak tailing is a common chromatographic problem where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[2][3] Peak tailing is quantitatively defined by an asymmetry factor (As) greater than 1.2.[4]

This issue is particularly concerning for the analysis of this compound because it can lead to:

  • Decreased Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and identification difficult.[2]

  • Reduced Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection.[3]

  • Inaccurate Quantification: Data analysis systems may struggle to correctly integrate the area of a tailing peak, compromising the accuracy and precision of quantitative results.[3]

Q2: What is the most common cause of peak tailing for this compound on a reversed-phase column?

The most frequent cause of peak tailing for a polar, phenolic compound like this compound is secondary interactions between the analyte and the stationary phase.[3][4] this compound has multiple phenolic hydroxyl (-OH) groups in its structure.[5][6] These polar groups can interact strongly with residual silanol groups (Si-OH) that remain on the surface of silica-based reversed-phase columns (like C18) after the manufacturing process.[2][7][8]

This "silanol effect" creates a secondary retention mechanism, in addition to the primary hydrophobic interaction, causing some this compound molecules to be retained longer than others and resulting in a tailing peak.[4][8][9]

Q3: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is one of the most critical factors affecting the peak shape of ionizable compounds like this compound.[10][11][12]

  • Analyte Ionization: The phenolic hydroxyl groups on this compound are weakly acidic. If the mobile phase pH is too high (i.e., approaching the pKa of the phenolic groups), the analyte will begin to deprotonate (ionize). A mixture of ionized and non-ionized forms in the column leads to peak splitting or tailing.[12][13]

  • Silanol Group Ionization: The residual silanol groups on the silica packing are also acidic. At a mid-range pH (typically > 3.0), they become ionized (negatively charged), which significantly increases their capacity for unwanted interactions with polar analytes.[2][4][14]

To achieve a sharp, symmetrical peak for this compound, it is crucial to use a low-pH mobile phase (e.g., pH 2.5-3.0).[2][7] This suppresses the ionization of both the this compound molecules and the residual silanol groups, minimizing secondary interactions.[2][3]

Q4: My this compound peak is tailing. Where should I start my troubleshooting?

Begin by examining the most common and easily correctable issues related to the mobile phase and column equilibration.

  • Verify Mobile Phase pH: Ensure the aqueous portion of your mobile phase was accurately adjusted to a low pH (e.g., 2.5-3.0) using a calibrated pH meter before mixing with the organic solvent.[7] Small variations in pH can cause significant changes in peak shape.[12]

  • Use a Buffer: If you are not already, incorporate a buffer (e.g., phosphate or formate) into your mobile phase. Buffers help maintain a stable pH, which is essential for reproducible results and good peak symmetry.[2][13]

  • Ensure Proper Equilibration: Make sure the column is fully equilibrated with the mobile phase before injection. Inadequate equilibration can lead to unstable retention times and poor peak shape.

Q5: Could my HPLC column be the source of the peak tailing?

Yes, the column itself is often a primary contributor to peak tailing.[2] Consider the following factors:

  • Column Chemistry: For analyzing polar compounds prone to silanol interactions, use a modern, high-purity "Type B" silica column that is fully end-capped.[1][2] End-capping is a process that chemically treats most of the residual silanol groups to make them less active.[4][15]

  • Column Contamination: Over time, the column can become contaminated with strongly retained sample components, especially at the inlet frit. This can disrupt the flow path and cause peak distortion.[2][9]

  • Column Degradation (Void): High pressures or operating outside the column's recommended pH range can cause the packed silica bed to settle, creating a "void" at the inlet.[2][16] This void acts as a source of extra-column volume, leading to peak broadening and tailing.[16]

If you suspect a column issue, substituting it with a new, identical column is a quick way to confirm the problem.[2]

Q6: I've optimized my mobile phase and checked my column, but the peak tailing persists. What else could be the cause?

If the primary causes have been ruled out, consider these other potential factors:

  • Extra-Column Volume (Dead Volume): Excessive volume in the tubing and connections between the injector, column, and detector can cause peaks to broaden and tail.[3][14] This is especially noticeable for early-eluting peaks.[3][16] Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and that all fittings are properly seated to minimize dead volume.[14][17]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to distorted, tailing peaks.[2][9] To check for this, dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.[16]

  • Sample Solvent Mismatch: Dissolving this compound in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than your mobile phase can cause peak distortion.[3] Whenever possible, dissolve your sample in the initial mobile phase.[9]

  • Metal Contamination: Trace metals in the silica packing or from system components can sometimes interact with phenolic compounds, causing tailing.[1][9] This is less common with modern, high-purity columns.

Troubleshooting Guide

The following workflow provides a systematic approach to diagnosing and resolving this compound peak tailing.

G start Observe this compound Peak Tailing (As > 1.2) check_mp Step 1: Evaluate Mobile Phase start->check_mp is_ph_low Is pH low (2.5-3.0) and buffered? check_mp->is_ph_low adjust_mp Action: Adjust pH with acid (e.g., Formic Acid). Add buffer (20-50 mM). is_ph_low->adjust_mp No check_column Step 2: Evaluate Column is_ph_low->check_column Yes adjust_mp->check_column is_column_good Is column modern, end-capped, and clean? check_column->is_column_good clean_column Action: Flush column or replace with a new, base-deactivated column. is_column_good->clean_column No check_system Step 3: Evaluate HPLC System is_column_good->check_system Yes clean_column->check_system is_dead_volume_min Is extra-column volume minimized? check_system->is_dead_volume_min fix_tubing Action: Use short, narrow-ID tubing (≤0.125 mm). Check all fittings. is_dead_volume_min->fix_tubing No check_method Step 4: Evaluate Method Parameters is_dead_volume_min->check_method Yes fix_tubing->check_method is_load_ok Is sample load and solvent appropriate? check_method->is_load_ok adjust_sample Action: Dilute sample 10x. Dissolve sample in mobile phase. is_load_ok->adjust_sample No resolved Peak Shape Improved (As < 1.2) is_load_ok->resolved Yes adjust_sample->resolved

Caption: A logical workflow for troubleshooting this compound peak tailing.

Summary of Troubleshooting Strategies
ParameterRecommended ActionQuantitative Target/GuidelineRationale
Mobile Phase pH Adjust pH using an acidic modifier like formic acid or trifluoroacetic acid (TFA).[3]pH 2.5 - 3.0 Suppresses the ionization of both the phenolic analyte and residual silanol groups, minimizing secondary interactions.[2][7]
Buffer Concentration Incorporate or increase the concentration of a suitable buffer (e.g., formate, phosphate).20 - 50 mM Maintains a stable pH across the column and can help mask residual silanol activity.[2][7]
Column Type Use a high-purity, fully end-capped reversed-phase column.Type B Silica Modern columns have significantly lower residual silanol activity and metal content, reducing the sites for secondary interactions.[1][8]
Sample Concentration Dilute the sample and reinject.Reduce by 5-10x Determines if peak tailing is caused by mass overload of the stationary phase.[2][16]
Sample Solvent Dissolve the sample in the mobile phase.100% Mobile Phase Avoids peak distortion caused by injecting a sample in a solvent significantly stronger than the mobile phase.[3][9]
System Tubing Use PEEK tubing with a narrow internal diameter (ID) and minimize its length.ID ≤ 0.125 mm (0.005") Reduces extra-column volume, which contributes to peak broadening and tailing.[14][16]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details the preparation of a mobile phase at a pH designed to minimize peak tailing for this compound.

  • Prepare Aqueous Phase: Measure 900 mL of HPLC-grade water into a clean glass beaker.

  • Add Buffer Salt (Optional but Recommended): Add a measured amount of ammonium formate or sodium phosphate to achieve a final concentration of 20-25 mM.

  • Adjust pH: Place a calibrated pH electrode in the aqueous solution. While stirring, add formic acid (or phosphoric acid) dropwise until the pH meter reads a stable value between 2.7 and 2.9.

  • Final Preparation: Transfer the pH-adjusted aqueous phase to a 1 L volumetric flask. Add HPLC-grade acetonitrile (or methanol) to the mark and mix thoroughly.

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use.

  • Equilibrate: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes, or until the baseline is stable, before injecting your sample.

Protocol 2: Standard Reversed-Phase Column Cleaning

This procedure is used to remove strongly retained contaminants from a C18 column that may be causing peak tailing. Always consult the column manufacturer's specific guidelines for solvent compatibility and pressure limits first.

  • Disconnect Column: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.[3]

  • Flush with Water: Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column) and flush the column with 100% HPLC-grade water for 20 column volumes to remove buffers and salts.[3]

  • Flush with Isopropanol: Change the solvent to 100% isopropanol and flush for another 20 column volumes to remove strongly retained non-polar compounds.[3]

  • Flush with Hexane (Optional, for severe contamination): For very non-polar contaminants, flush with hexane, followed by another isopropanol flush. Ensure your HPLC system is compatible with hexane.

  • Re-equilibrate: Flush the column with your mobile phase (without buffer first, then with the complete mobile phase) until the baseline is stable.[3]

  • Reconnect and Test: Reconnect the column to the detector and inject a standard to evaluate performance.

Protocol 3: Diagnosing Extra-Column Volume

This protocol helps determine if system connections are contributing to peak tailing.

  • Inspect Fittings: Power down the pump. Carefully disconnect and inspect the fittings at the column inlet and outlet. Ensure the ferrule is not crushed and that the tubing is pushed all the way into the port before tightening (bottomed out).

  • Replace with Zero-Dead-Volume Union: Remove the column from the system. Connect the injector outlet tubing directly to the detector inlet tubing using a zero-dead-volume union.

  • Inject Standard: Run a small, unretained peak (like uracil) through the system without the column. The resulting peak should be very sharp and symmetrical. If this peak still shows significant tailing or broadening, it indicates a problem with the tubing, injector, or detector connections.

  • Systematically Isolate: If tailing is observed, replace tubing sections one by one with new, pre-cut, narrow-ID tubing to isolate the source of the dead volume.

References

Technical Support Center: Resolving Eschweilenol C Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chromatographic separation of Eschweilenol C isomers.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomers of this compound and why are they relevant?

A1: this compound, a derivative of ellagic acid, possesses multiple chiral centers in its rhamnopyranosyl moiety.[1] This stereochemistry results in the potential for several isomers, primarily diastereomers and enantiomers. Diastereomers have different physical properties and can exhibit distinct biological activities, while enantiomers of a drug can have profoundly different pharmacological, pharmacokinetic, or toxicological profiles.[2] Therefore, separating and characterizing each isomer is critical for drug development and quality control.

Q2: Is a chiral column always necessary to separate this compound isomers?

A2: Not necessarily. The requirement for a chiral stationary phase (CSP) depends on the type of isomers you are separating.

  • Diastereomers: These isomers have different physical and chemical properties and can often be separated on standard, achiral stationary phases like silica gel (normal-phase) or C18 (reversed-phase).[3][4]

  • Enantiomers: These are non-superimposable mirror images with identical properties in an achiral environment. Their separation requires a chiral environment, which is most commonly achieved using a chiral stationary phase (CSP) in HPLC or SFC.[4][5]

Q3: What are the primary chromatographic techniques recommended for separating this compound isomers?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.[6] Supercritical Fluid Chromatography (SFC) is an excellent orthogonal technique that can offer different selectivity and faster separations.[7][8] Both techniques can be used with both achiral and chiral stationary phases.

Q4: Why can the separation of diastereomers be challenging even on an achiral column?

A4: The difference in polarity and structure between diastereomers can sometimes be very small, making separation difficult.[9] Achieving resolution often requires careful optimization of the mobile phase, stationary phase, and other chromatographic conditions to exploit these subtle differences.[9][10]

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic separation of this compound isomers.

Problem 1: Poor or No Resolution Between Diastereomers on an Achiral Column (e.g., C18, Silica)

  • Question: My this compound diastereomers are co-eluting or have very poor resolution on my standard HPLC column. What steps can I take to improve separation?

  • Answer: When resolution is poor, the primary goal is to alter the selectivity of your chromatographic system. This can be achieved by methodically adjusting the stationary phase, mobile phase, or temperature.

    Troubleshooting Steps:

    • Optimize the Mobile Phase: Changing the mobile phase composition is often the most effective first step.[10]

      • For Reversed-Phase (e.g., C18): If you are using methanol, try switching to acetonitrile, or vice-versa. The difference in solvent properties can significantly alter selectivity.[10] Also, adjust the pH of the aqueous portion with additives like formic acid or perchloric acid, as this compound has phenolic hydroxyl groups.[11]

      • For Normal-Phase (e.g., Silica): Vary the organic modifiers. For example, if a hexane/isopropanol system is not working, try hexane/ethanol or add other solvents like toluene or dichloromethane to the mobile phase.[9][12]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, try a column with a different chemistry. Not all achiral columns behave the same.[10]

      • For Reversed-Phase: Consider columns with different selectivities, such as a Biphenyl or a C30 phase, which can offer unique interactions compared to a standard C18.[10]

    • Adjust the Temperature: Lowering the column temperature can sometimes increase resolution, although it may also increase backpressure and run time.[6] Conversely, in some cases, higher temperatures can improve peak efficiency.[5]

Problem 2: Failure to Resolve Enantiomeric Pairs

  • Question: I have successfully separated the diastereomers, but now I need to separate the enantiomers within each pair. What is the best approach?

  • Answer: Enantiomer separation requires a chiral environment. The most direct method is to use a Chiral Stationary Phase (CSP).

    Troubleshooting Steps:

    • Screen Multiple Chiral Stationary Phases (CSPs): The most popular and effective CSPs are polysaccharide-based (e.g., derivatives of amylose or cellulose).[5] It is crucial to screen a variety of CSPs, as their recognition mechanisms differ.

    • Test Different Elution Modes: Screen the selected CSPs under normal-phase, reversed-phase, and polar organic mode conditions. A separation that is not achieved in one mode may be successful in another.[5]

    • Consider an Indirect Approach (Derivatization): If direct chiral chromatography is unsuccessful, you can react the isomer mixture with a pure chiral derivatizing agent. This converts the pair of enantiomers into a pair of diastereomers, which can then be separated on a standard achiral column.[4] This method is more labor-intensive and requires subsequent removal of the derivatizing agent.

Problem 3: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Question: My peaks are broad and tailing, which is compromising my resolution and quantification. What could be the cause?

  • Answer: Poor peak shape is often related to secondary interactions, column issues, or improper sample preparation.[12]

    Troubleshooting Steps:

    • Check for Sample Overload: Injecting too concentrated a sample is a common cause of peak broadening. Reduce the injection volume or dilute the sample and reinject.[12]

    • Ensure Sample Solvent Compatibility: Dissolve your sample in the initial mobile phase whenever possible. If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion and splitting.[12]

    • Evaluate Column Health: Peak tailing can indicate strong, unwanted interactions with the stationary phase (e.g., silanol interactions).[12]

      • Flushing: Flush the column according to the manufacturer's instructions.

      • Replacement: If flushing does not resolve the issue, the column may be contaminated or degraded and need to be replaced.[12]

    • Inspect the HPLC System: Check the injector for blockages or leaks, as instrumental issues can also lead to distorted peaks.[12]

Experimental Protocols

Protocol 1: Method Development for Diastereomer Separation by RP-HPLC

This protocol provides a starting point for separating this compound diastereomers on a standard C18 column.

  • Column: C18, 100 mm x 2.1 mm, 5 µm particle size.[11]

  • Mobile Phase A: Water + 0.1% Perchloric Acid (HClO4).[11]

  • Mobile Phase B: Methanol.[11]

  • Initial Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 253 nm.[11]

  • Optimization:

    • Based on the initial gradient run, identify the approximate elution time of the isomers.

    • Run a shallower gradient around that time point (e.g., if elution occurs at 60% B, try a new gradient of 50-70% B over 20 minutes) to improve resolution.

    • If co-elution persists, replace Mobile Phase B with Acetonitrile and repeat the process.

Protocol 2: General Workflow for Isomer Analysis

This workflow outlines the logical steps from initial analysis to the separation of all stereoisomers.

G cluster_0 Phase 1: Diastereomer Separation cluster_1 Phase 2: Enantiomer Separation A 1. Initial Analysis on Achiral Column (e.g., C18) B 2. Optimize Mobile Phase & Temperature A->B Poor Resolution C 3. Test Alternative Achiral Columns B->C Still Poor Resolution D 4. Isolate Pure Diastereomers B->D Good Resolution C->D Good Resolution E 5. Screen Diastereomer Fraction on Multiple CSPs D->E F 6. Optimize Chiral Method (Mobile Phase/Mode) E->F Initial Hits G 7. Quantify Pure Enantiomers F->G Baseline Separation

Caption: General experimental workflow for separating this compound stereoisomers.

Data Presentation

Table 1: Example Starting Conditions for RP-HPLC Method Development

ParameterCondition 1Condition 2 (Alternative)Rationale
Column C18 (e.g., 100 x 2.1 mm, 5 µm)Biphenyl (e.g., 100 x 2.1 mm, 2.7 µm)Change in stationary phase provides different selectivity.[10]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in WaterModifies pH and ionic strength, affecting analyte interaction.
Mobile Phase B AcetonitrileMethanolAcetonitrile and Methanol offer different selectivities.[10]
Flow Rate 0.5 mL/min0.5 mL/minMaintain consistent flow for comparison.
Gradient 10-90% B over 20 min10-90% B over 20 minBroad screening gradient to locate compounds.
Temperature 30 °C20 °CLower temperature may enhance resolution.[6]
Detection (UV) 253 nm253 nmCommon wavelength for phenolic compounds like ellagic acid.[11]

Table 2: Quick Reference Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Diastereomer Separation Insufficient selectivity.1. Change mobile phase solvent (ACN ↔ MeOH).[10]2. Try a different achiral column.[10]
No Enantiomer Separation Incorrect chiral stationary phase (CSP) or mode.1. Screen a variety of polysaccharide-based CSPs.2. Test NP, RP, and PO modes.[5]
Broad or Tailing Peaks Sample overload; Secondary silanol interactions.1. Reduce sample concentration.[12]2. Use a deactivated column or adjust mobile phase pH.[12]
Split Peaks Sample solvent mismatch; Column damage.1. Dissolve sample in mobile phase.[12]2. Flush or replace the column.[12]

Visualizations

G cluster_diastereomer Diastereomer Path cluster_enantiomer Enantiomer Path start Start: Poor Resolution Between Isomers q1 Are you separating diastereomers or enantiomers? start->q1 d1 1. Optimize Mobile Phase (Change Solvent ACN/MeOH) q1->d1 Diastereomers e1 1. Screen Multiple CSPs (e.g., Amylose, Cellulose) q1->e1 Enantiomers d2 2. Adjust Temperature d1->d2 No Improvement d_end Resolution Achieved d1->d_end Success d3 3. Change Achiral Column (e.g., C18 -> Biphenyl) d2->d3 No Improvement d2->d_end Success d3->d_end Success e2 2. Screen Different Modes (NP, RP, Polar Organic) e1->e2 No Separation e_end Resolution Achieved e1->e_end Success e3 3. Consider Derivatization (Indirect Method) e2->e3 No Separation e2->e_end Success e3->e_end Success

Caption: Troubleshooting decision tree for improving isomer resolution.

References

Minimizing matrix effects in LC-MS analysis of Eschweilenol C

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LC-MS Analysis of Eschweilenol C

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound and other complex natural products.

Frequently Asked Questions (FAQs)

Section 1: Understanding Matrix Effects

Q1: What are matrix effects in LC-MS analysis?

A1: The matrix refers to all components in a sample other than the analyte of interest (e.g., this compound).[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[2][4]

Q2: What are the common signs of matrix effects in my analysis of this compound?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, low signal intensity for your analyte, and inconsistent peak shapes.[5] If you observe high variability in your measurements across different samples, matrix effects are a likely culprit.

Q3: What are the primary causes of matrix effects?

A3: Matrix effects are primarily caused by competition between the analyte and co-eluting matrix components for ionization.[1] In biological samples like plasma or serum, phospholipids are a major contributor to matrix-induced ion suppression.[6][7] Other sources can include salts, proteins, and other endogenous compounds.[1][8]

Section 2: Diagnosing Matrix Effects

Q4: How can I definitively determine if matrix effects are impacting my this compound analysis?

A4: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][9][10] A solution of this compound is continuously infused into the LC flow after the column and before the MS source. A blank matrix extract is then injected. Dips or peaks in the baseline signal of this compound indicate the retention times where matrix components are causing suppression or enhancement.[2][10]

  • Post-Extraction Spike Method: This quantitative method compares the response of an analyte in a pure solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[2][9] The difference in signal intensity reveals the extent of the matrix effect.[2]

Q5: How is the quantitative matrix effect calculated?

A5: The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

This section provides a systematic approach to mitigating matrix effects once they have been identified.

Guide 1: Optimizing Sample Preparation

Effective sample preparation is the most critical step in minimizing matrix effects by removing interfering components before LC-MS analysis.[1][7]

Issue: Inconsistent and low signal for this compound in plasma samples.

Solution: Evaluate and optimize your sample preparation method. The choice of technique depends on the properties of this compound and the complexity of the matrix.

Comparison of Sample Preparation Techniques:

Technique Principle Effectiveness in Reducing Matrix Effects Considerations for this compound
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) or acid is added to precipitate proteins.[7]Least effective. While it removes proteins, many other matrix components, like phospholipids, remain in the supernatant, often leading to significant matrix effects.[11]A quick initial step, but likely insufficient on its own for clean analysis.
Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two immiscible liquids (e.g., aqueous sample and an organic solvent).[7]More effective than PPT. By selecting a suitable organic solvent, a cleaner extract can be obtained. Double LLE can further improve selectivity.[7]The polarity of this compound will determine the appropriate solvent system. May have lower recovery for more polar analytes.[11]
Solid-Phase Extraction (SPE) A chromatographic technique used to separate components of a mixture. The sample is passed through a cartridge containing a solid adsorbent.[1]Highly effective. Offers various chemistries (reversed-phase, ion-exchange, mixed-mode) to selectively retain the analyte while washing away interferences.[11]Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences, including phospholipids.[11]

Recommended Workflow for Sample Preparation Optimization:

start Start: High Matrix Effect Observed ppt Protein Precipitation (PPT) start->ppt eval_ppt Evaluate Matrix Effect ppt->eval_ppt lle Liquid-Liquid Extraction (LLE) eval_ppt->lle Still High end End: Matrix Effect Minimized eval_ppt->end Acceptable eval_lle Evaluate Matrix Effect lle->eval_lle spe Solid-Phase Extraction (SPE) eval_lle->spe Still High eval_lle->end Acceptable eval_spe Evaluate Matrix Effect spe->eval_spe eval_spe->end Acceptable

Caption: Workflow for selecting an appropriate sample preparation technique.

Guide 2: Chromatographic and Mass Spectrometric Optimization

Issue: this compound peak co-elutes with a region of significant ion suppression.

Solution: Modify the chromatographic conditions to separate the analyte from the interfering matrix components.

  • Adjust the Gradient: A longer, shallower gradient can improve the resolution between this compound and interfering compounds.

  • Modify Mobile Phase: Changing the mobile phase composition or pH can alter the retention of both the analyte and matrix components, potentially resolving the co-elution.[11]

  • Use a Divert Valve: A divert valve can be programmed to send the highly contaminated early and late eluting portions of the chromatogram to waste, preventing them from entering the MS source.[9]

  • Consider UPLC: Ultra-Performance Liquid Chromatography (UPLC) provides higher resolution and narrower peaks, which can significantly improve separation from matrix interferences.[11]

Guide 3: Using Internal Standards for Compensation

Issue: Even after optimization, some matrix effects remain, affecting quantitative accuracy.

Solution: Use an internal standard (IS) to compensate for signal variations.

Types of Internal Standards:

Internal Standard Type Description Advantages Disadvantages
Homologous Series A compound structurally similar to the analyte but with a different mass.More affordable than SIL-IS.May have different chromatographic behavior and ionization efficiency.
Stable Isotope-Labeled (SIL) IS The analyte molecule with one or more atoms replaced by a stable isotope (e.g., ¹³C, ²H).Considered the "gold standard." Co-elutes with the analyte and experiences the same matrix effects, providing the most accurate compensation.[9][12]Can be expensive and may not be commercially available for all compounds.[12][13]

Workflow for Implementing an Internal Standard:

start Start: Inaccurate Quantification select_is Select Internal Standard (IS) start->select_is sil_is SIL-IS Available? select_is->sil_is use_sil Use SIL-IS sil_is->use_sil Yes use_homolog Use Homologous IS sil_is->use_homolog No add_is Add known amount of IS to all samples and standards use_sil->add_is use_homolog->add_is analyze LC-MS Analysis add_is->analyze calculate Calculate Analyte/IS Peak Area Ratio analyze->calculate quantify Quantify using calibration curve of peak area ratios calculate->quantify end End: Accurate Quantification quantify->end

Caption: A logical workflow for using an internal standard to correct for matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify retention time windows where ion suppression or enhancement occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using the method to be evaluated)

Procedure:

  • Set up the LC system with the analytical column and mobile phases intended for the analysis.

  • Disconnect the LC outlet from the MS source.

  • Connect the LC outlet to one inlet of a tee-union.

  • Connect the syringe pump containing the this compound standard solution to the second inlet of the tee.

  • Connect the outlet of the tee to the MS source.

  • Begin infusing the this compound standard solution at a constant low flow rate (e.g., 10 µL/min).

  • Start the LC gradient without an injection and monitor the signal of the this compound precursor ion to establish a stable baseline.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the signal of the infused this compound. Any significant and reproducible deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To extract this compound from plasma while removing interfering phospholipids and other matrix components.

Materials:

  • Mixed-mode SPE cartridges (e.g., polymeric reversed-phase with strong cation exchange)

  • SPE vacuum manifold

  • Plasma sample containing this compound

  • Methanol (MeOH)

  • Water (H₂O)

  • Acidic solution (e.g., 2% formic acid in H₂O)

  • Basic elution solvent (e.g., 5% ammonium hydroxide in MeOH)

  • Nitrogen evaporator

Procedure:

  • Pre-treatment: Acidify the plasma sample by adding an equal volume of 2% formic acid in water. Vortex to mix.

  • Conditioning: Pass 3 mL of MeOH through the SPE cartridge, followed by 3 mL of H₂O. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing 1: Wash the cartridge with 3 mL of 2% formic acid in H₂O to remove polar interferences.

  • Washing 2: Wash the cartridge with 3 mL of MeOH to remove phospholipids and other non-polar interferences.

  • Elution: Elute this compound with 3 mL of the basic elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

References

Eschweilenol C stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Eschweilenol C in various experimental conditions. The following FAQs, troubleshooting guides, and experimental protocols are designed to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a phenolic compound and a derivative of ellagic acid.[1][2] It has been identified as the major constituent in the aqueous fraction of ethanolic extracts of Terminalia fagifolia.[1] Published research has highlighted its potential as an antifungal, anti-inflammatory, and antioxidant agent.[1][3] The anti-inflammatory properties may be linked to its ability to inhibit the NF-κB signaling pathway.[1]

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][3]

Q3: What are the general recommendations for storing this compound stock solutions?

A3: While specific long-term stability data for this compound is not extensively published, data from the structurally similar compound, ellagic acid, suggests that for optimal stability, stock solutions should be stored at refrigerated temperatures (2-8°C).[4] It is also advisable to protect solutions from light to prevent potential photodegradation. For phenolic compounds in general, refrigeration has been shown to enhance stability across various solvents.[4]

Q4: How does pH affect the stability of this compound?

Q5: What is the expected degradation kinetic of this compound in solution?

A5: The degradation of phenolic compounds in solution often follows first-order kinetics.[2][7][8] This means the rate of degradation is proportional to the concentration of this compound. Therefore, it is crucial to consider the initial concentration and storage time when designing experiments.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of biological activity in an ongoing experiment. Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen or refrigerated stock solution daily. Minimize the time the compound spends in aqueous buffer at room temperature. Consider performing a time-course experiment to determine its stability under your specific assay conditions.
Precipitate forms in the stock solution upon refrigeration. Poor solubility or supersaturation at lower temperatures.While this compound is soluble in DMSO and other organic solvents, its solubility might decrease at lower temperatures. Try preparing a slightly lower concentration stock solution. Before use, ensure the solution is brought to room temperature and vortexed to redissolve any precipitate.
Inconsistent results between experimental batches. Inconsistent concentration of stock solutions due to degradation.Always use freshly prepared stock solutions or solutions that have been stored under validated stable conditions. Quantify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV) before initiating a new set of experiments.
Color change observed in the stock solution over time. Oxidation or degradation of the phenolic structure.Phenolic compounds can oxidize, leading to a change in color. This is often accelerated by exposure to light and oxygen. Store stock solutions in amber vials and consider purging the headspace with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage.

Stability Data Summary

Specific quantitative stability data for this compound is limited in published literature. The following table is based on stability studies of the structurally related compound, ellagic acid , and serves as a general guideline.

Solvent SystemTemperatureStability AssessmentReference
100% EthanolRoom TemperatureHigh Stability[4]
100% EthanolRefrigerated (2-8°C)High Stability[4]
10% DMSORoom TemperatureVariable Stability[4]
10% DMSORefrigerated (2-8°C)Optimal Stability [4]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Different Solvents

This protocol outlines a method to assess the short-term stability of this compound in various solvents using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 100% DMSO to prepare a 1 mg/mL stock solution.

  • Preparation of Test Solutions:

    • Prepare dilutions of the stock solution to a final concentration of 50 µg/mL in the following solvents:

      • 100% DMSO

      • 100% Ethanol

      • 100% Methanol

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • Citrate Buffer, pH 4.0

  • Incubation:

    • Divide each test solution into two sets of amber HPLC vials.

    • Store one set at room temperature (20-25°C) and the other set under refrigeration (2-8°C).

    • Protect all samples from light.

  • Time-Point Analysis:

    • Analyze the samples by HPLC at the following time points: 0, 2, 4, 8, 24, and 48 hours.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Quantification: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement by comparing the peak area.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol is designed to rapidly assess the stability of this compound under acidic and basic conditions.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare the following degradation solutions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), and HPLC-grade water (neutral).

  • Degradation Procedure:

    • Add a small aliquot of the stock solution to each of the degradation solutions to achieve a final concentration of 100 µg/mL.

    • Incubate the solutions at 60°C for 4 hours.

    • After incubation, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control sample (prepared at the time of analysis), by a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify degradation products and quantify the loss of the parent this compound peak.

Visualizations

Experimental Workflow for Stability Testing

G Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in DMSO) dilute Dilute to Test Concentration (e.g., 50 µg/mL) in various solvents/buffers stock->dilute aliquot Aliquot into Amber Vials dilute->aliquot temp_RT Store at Room Temp aliquot->temp_RT temp_REF Store at 2-8°C aliquot->temp_REF hplc HPLC Analysis at Time Points (0, 2, 4, 8, 24, 48h) temp_RT->hplc temp_REF->hplc data Data Analysis: Calculate % Remaining hplc->data G Hypothesized Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb p50/p65 (NF-κB) ikb->nfkb ikb_p P-IκBα ikb->ikb_p nfkb_nuc p50/p65 nfkb->nfkb_nuc Translocation proteasome Proteasomal Degradation ikb_p->proteasome Ub esc This compound esc->ikk Inhibits (?) dna κB DNA Site nfkb_nuc->dna Binds gene Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) dna->gene Activates

References

Technical Support Center: Eschweilenol C 1H-NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal overlap in the 1H-NMR spectrum of Eschweilenol C.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for this compound in a 1H-NMR spectrum?

A1: The reported 1H-NMR chemical shifts for this compound, primarily in DMSO-d6, are summarized in the table below. These values are a composite from literature data and can serve as a reference for signal assignment. Note that exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Proton Assignment Reported Chemical Shift (ppm) in DMSO-d6
Ellagic Acid Moiety
H-5, H-5'~7.46 (s)
Rhamnose Moiety
H-1''~5.10 (d)
H-2''~3.92 (m)
H-3''~3.43 (m)
H-4''~3.35 (m)
H-5''~3.60 (m)
H-6'' (CH3)~1.26 (d)
Phenolic Hydroxyls Broad, variable signals, often > 9 ppm

Q2: Which regions of the 1H-NMR spectrum of this compound are most prone to signal overlap?

A2: Based on the structure and reported chemical shifts, two main regions are susceptible to significant signal overlap:

  • The sugar region (approximately 3.3-4.0 ppm): The protons of the rhamnose moiety (H-2'' to H-5'') are expected to be in close proximity, leading to complex and overlapping multiplets.

  • The aromatic region (approximately 7.4-7.5 ppm): While the ellagic acid protons (H-5, H-5') are reported as a singlet, any impurities or subtle differences in their chemical environment could lead to broadening or overlap with other aromatic signals.

Q3: What are the initial steps to take if I observe significant signal overlap in my 1H-NMR spectrum of this compound?

A3: Start with simple and quick techniques before moving to more complex experiments. The initial troubleshooting workflow is as follows:

G A Observe Signal Overlap B Change NMR Solvent A->B Quick & Easy C Vary Temperature A->C If conformational issues suspected D Acquire 2D NMR Spectra A->D For complex overlap E Problem Resolved B->E C->E D->E

Caption: Initial troubleshooting workflow for signal overlap.

Troubleshooting Guide

Issue 1: Overlapping signals in the sugar region (3.3-4.0 ppm).

Cause: The protons on the rhamnose sugar moiety have similar chemical environments, leading to closely spaced and overlapping multiplets.

Solutions:

  • Change the NMR Solvent: Altering the solvent can induce changes in chemical shifts (solvent-induced shifts) that may resolve the overlap. Aromatic solvents like benzene-d6 can cause significant changes in the chemical shifts of nearby protons due to anisotropic effects.

    • Recommendation: If the initial spectrum was recorded in DMSO-d6, try acquiring a spectrum in acetone-d6 or a mixture of CDCl3/CD3OD.

  • Acquire a 2D-COSY Spectrum: A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other. This can help in tracing the connectivity within the rhamnose spin system, even if the 1D signals are overlapped.

  • Acquire a 2D-HSQC Spectrum: An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons directly to the carbons they are attached to. Since carbon signals are generally much better resolved than proton signals, this technique can effectively disperse the overlapping proton signals in the second dimension.

Issue 2: Broad or unresolved signals in the aromatic region.

Cause: This could be due to aggregation of the sample at higher concentrations, the presence of paramagnetic impurities, or slow conformational exchange on the NMR timescale.

Solutions:

  • Vary the Temperature: Acquiring the spectrum at a higher temperature can increase the rate of conformational exchange, leading to sharper signals. Conversely, a lower temperature might "freeze out" different conformers, which could also help in resolving signals.

  • Dilute the Sample: If aggregation is the cause of broadening, diluting the sample should result in sharper signals.

  • Acquire a 2D-HMBC Spectrum: An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons over two to three bonds. This can be useful for assigning the aromatic protons by correlating them to well-resolved quaternary carbons in the ellagic acid backbone.

Experimental Protocols

Protocol 1: Changing the NMR Solvent
  • Sample Recovery: Carefully evaporate the current NMR solvent under a gentle stream of nitrogen or using a rotary evaporator at a low temperature to avoid sample degradation.

  • Dissolution in New Solvent: Add approximately 0.6 mL of the new deuterated solvent (e.g., acetone-d6, benzene-d6) to the NMR tube containing the dried sample.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Acquisition: Re-acquire the 1H-NMR spectrum using standard acquisition parameters.

Protocol 2: Variable Temperature (VT) NMR
  • Instrument Setup: Ensure the NMR spectrometer is equipped with a variable temperature unit.

  • Temperature Selection: Start with a temperature 10-20°C above room temperature. Increment the temperature in steps of 10°C, allowing the sample to equilibrate for 5-10 minutes at each new temperature.

  • Shimming: Re-shim the instrument at each new temperature to ensure optimal field homogeneity.

  • Acquisition: Acquire a 1H-NMR spectrum at each temperature and compare the resolution of the signals of interest.

Protocol 3: 2D-NMR Spectroscopy (COSY, HSQC, HMBC)

The following diagram outlines the general workflow for acquiring 2D-NMR data.

G cluster_prep Sample & 1D Prep cluster_2d 2D Experiment Setup & Acquisition cluster_proc Processing & Analysis A Prepare Sample in Deuterated Solvent B Acquire & Reference 1D 1H Spectrum A->B C Acquire & Reference 1D 13C Spectrum (for HSQC/HMBC) B->C D Select 2D Experiment (COSY, HSQC, or HMBC) C->D E Set Spectral Widths (F1 & F2) based on 1D spectra D->E F Set Acquisition Parameters (scans, increments) E->F G Acquire 2D Data F->G H Fourier Transform (xfb or similar) I Phase Correction (if necessary) H->I J Calibrate Axes I->J K Analyze Cross-peaks J->K

Caption: General workflow for 2D-NMR experiments.

Generic Parameters for 2D Experiments (adjust as needed for your instrument):

Experiment Key Parameters Typical Values Information Gained
COSY ns (number of scans)2-8Proton-proton couplings (3-bond)
td (time domain points)F2: 2k, F1: 256
HSQC ns4-16Direct proton-carbon correlations (1-bond)
tdF2: 1k, F1: 128
HMBC ns8-64Long-range proton-carbon correlations (2-3 bonds)
tdF2: 2k, F1: 256

Note: Always consult your instrument's user manual and facility manager for specific instructions on setting up and running these experiments.

Technical Support Center: Optimizing Eschweilenol C Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of nanoparticles using Eschweilenol C-rich extracts. The focus is on the "green synthesis" approach, where a plant extract containing this compound acts as a reducing and capping agent.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in nanoparticle synthesis?

A1: In the context of green synthesis, this compound, a major constituent in extracts of plants like Terminalia fagifolia, is believed to act as a reducing and capping agent.[1][2] The phenolic hydroxyl groups in this compound can donate electrons to reduce metal ions (e.g., Ag⁺ to Ag⁰) to form nanoparticles. Subsequently, the bulky structure and functional groups of this compound and other phytochemicals in the extract can adsorb onto the nanoparticle surface, providing steric and electrostatic stabilization, which prevents aggregation and controls particle growth.[3]

Q2: Can I synthesize nanoparticles using pure this compound?

A2: While theoretically possible, current research primarily describes the use of this compound-rich plant extracts for nanoparticle synthesis.[2] Using a purified compound would offer greater control over the reaction but might require optimization of conditions such as pH and the addition of other stabilizing agents. The synergistic effects of other compounds in the plant extract often contribute to the stability and bioactivity of the synthesized nanoparticles.

Q3: What are the typical precursors for synthesizing nanoparticles with this compound-rich extracts?

A3: The most commonly used precursors are metal salts. For instance, silver nitrate (AgNO₃) is frequently used for the synthesis of silver nanoparticles (AgNPs).[2][4] Other metal precursors like copper (II) sulfate (CuSO₄·5H₂O) for copper oxide nanoparticles (CuONPs) could also be potentially used.[5][6]

Q4: How do I confirm the formation of nanoparticles?

A4: The initial indication of nanoparticle formation is often a visible color change in the reaction mixture.[5][6] For example, the formation of silver nanoparticles is typically associated with a color change to yellowish-brown.[7] Definitive characterization is achieved through techniques such as:

  • UV-Vis Spectroscopy: To detect the surface plasmon resonance (SPR) peak characteristic of the nanoparticles (e.g., around 420 nm for AgNPs).[8]

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To determine the size, shape, and morphology of the nanoparticles.[4][5]

  • X-ray Diffraction (XRD): To analyze the crystalline structure.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups from the plant extract that are capping the nanoparticles.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No color change or very slow reaction 1. Insufficient concentration of the plant extract. 2. Low reaction temperature. 3. Incorrect pH of the reaction mixture. 4. Low concentration of the metal precursor.1. Increase the concentration of the this compound-rich extract.[8] 2. Increase the reaction temperature (e.g., to 60-90°C), as higher temperatures can accelerate the reduction process.[5][9] 3. Adjust the pH of the solution; an alkaline pH (e.g., 7-9) often favors nanoparticle synthesis.[4][8] 4. Optimize the concentration of the metal salt precursor.[8][9]
Formation of a precipitate or nanoparticle aggregation 1. Inadequate capping by the plant extract. 2. High concentration of the metal precursor leading to rapid, uncontrolled growth. 3. Inappropriate pH causing instability. 4. Prolonged reaction time.1. Increase the ratio of plant extract to the metal precursor to ensure sufficient capping agents.[8] 2. Decrease the concentration of the metal precursor.[5] 3. Optimize the pH to enhance the stability of the nanoparticles; zeta potential measurements can help determine the optimal pH for stability.[5] 4. Reduce the reaction time and monitor the synthesis using UV-Vis spectroscopy to stop the reaction once the SPR peak stabilizes.
Broad or multiple peaks in UV-Vis spectrum 1. Polydispersity (a wide range of particle sizes). 2. Anisotropic particle shapes (non-spherical).1. Tightly control reaction parameters (temperature, pH, stirring speed). 2. Optimize the concentration of the extract and precursor. 3. A shorter reaction time may lead to smaller, more uniform particles.
Low yield of nanoparticles 1. Incomplete reaction. 2. Suboptimal reaction conditions.1. Increase the reaction time or temperature.[5][9] 2. Systematically optimize parameters such as pH, temperature, and reactant concentrations. A response surface methodology (RSM) approach can be beneficial.[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Rich Plant Extract

This protocol is a general guideline for preparing a plant extract for nanoparticle synthesis, based on methods for other plant-based syntheses.

  • Collection and Preparation of Plant Material: Collect fresh, healthy plant material (e.g., leaves or bark of Terminalia fagifolia).

  • Washing and Drying: Thoroughly wash the plant material with tap water followed by deionized water to remove any debris. Air-dry the material in the shade or use a hot air oven at a low temperature (e.g., 40-60°C) until it is brittle.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Add a known amount of the powdered plant material (e.g., 10 g) to a specific volume of solvent (e.g., 100 mL of deionized water or ethanol).

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 15-30 minutes) with constant stirring.[8]

    • Allow the mixture to cool to room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove the plant debris. The resulting filtrate is your plant extract for nanoparticle synthesis.

Protocol 2: Green Synthesis of Silver Nanoparticles (AgNPs)

This protocol is adapted from general green synthesis methods.[4][8][9]

  • Preparation of Precursor Solution: Prepare a stock solution of silver nitrate (AgNO₃) in deionized water (e.g., 10 mM).

  • Synthesis Reaction:

    • In a flask, add a specific volume of the plant extract (e.g., 10 mL).

    • While stirring, add a specific volume of the AgNO₃ solution to achieve the desired final concentration (e.g., 1-2 mM).

    • The ratio of the extract to the precursor solution is a critical parameter to optimize.[8]

  • Optimization of Reaction Conditions:

    • pH: Adjust the pH of the reaction mixture using dilute NaOH or HCl before adding the precursor. Monitor the synthesis at different pH values (e.g., 5, 7, 9) to find the optimum.[4]

    • Temperature: Perform the reaction at different temperatures (e.g., room temperature, 60°C, 80°C) to study its effect on the reaction rate and nanoparticle characteristics.[5]

    • Time: Monitor the reaction over time (e.g., 30 min to 24 hours) by taking aliquots and measuring their UV-Vis spectra. The reaction is considered complete when the SPR peak intensity becomes stable.

  • Purification of Nanoparticles:

    • Centrifuge the final solution at high speed (e.g., 10,000 rpm for 20 minutes) to pellet the nanoparticles.[9]

    • Discard the supernatant and resuspend the pellet in deionized water.

    • Repeat the centrifugation and resuspension steps 2-3 times to remove any unreacted compounds.

  • Storage: Store the purified nanoparticles in a dark bottle at 4°C for long-term stability.[9]

Quantitative Data Summary

The optimal conditions for green nanoparticle synthesis vary depending on the plant extract and the desired nanoparticle characteristics. The following table summarizes typical ranges for key parameters found in the literature for the synthesis of silver and copper oxide nanoparticles using plant extracts.

ParameterSilver Nanoparticles (AgNPs)Copper Oxide Nanoparticles (CuONPs)
Precursor Concentration 1 - 6 mM (AgNO₃)[4][8][9]1 - 10 mM (CuSO₄ or Copper Acetate)[5][6]
Plant Extract Concentration Ratio of extract to precursor is a key optimization parameter (e.g., 1:1, 2:1)[8]Ratio of extract to precursor is a key optimization parameter.
pH 7 - 9[4][8]Not always specified, but can be a critical parameter.
Temperature Room Temperature - 90°C[9]60 - 80°C[5]
Reaction Time 30 minutes - 8 hours[4][6]1 - 2 hours[5][6]

Visualizations

G cluster_prep Plant Extract Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization plant Plant Material (e.g., T. fagifolia) extract Aqueous or Ethanolic Extract plant->extract Extraction (Heating/Stirring) reaction Reaction Mixture extract->reaction precursor Metal Salt Precursor (e.g., AgNO3) precursor->reaction nps This compound-Capped Nanoparticles reaction->nps Reduction & Capping uvvis UV-Vis nps->uvvis tem TEM/SEM nps->tem xrd XRD nps->xrd ftir FTIR nps->ftir

Caption: General workflow for green synthesis of nanoparticles.

G start Start Synthesis issue Problem Encountered? start->issue no_reaction No Reaction/ Slow Reaction issue->no_reaction Yes aggregation Aggregation/ Precipitate issue->aggregation Yes polydispersity Broad UV-Vis Peak issue->polydispersity Yes end Successful Synthesis issue->end No solution1 Increase Temp/pH/ Concentration no_reaction->solution1 solution2 Adjust Ratio/ Decrease Precursor aggregation->solution2 solution3 Control Parameters/ Optimize Time polydispersity->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting flowchart for nanoparticle synthesis.

G cluster_reduction Reduction Step cluster_capping Capping & Stabilization eschweilenol This compound (Phenolic -OH groups) metal_atom Metal Atom (Ag0) eschweilenol->metal_atom e- donation metal_ion Metal Ion (Ag+) metal_ion->metal_atom Reduction nanoparticle Nanoparticle Core (Aggregated Ag0) metal_atom->nanoparticle Nucleation capped_np Stabilized Nanoparticle nanoparticle->capped_np phytochemicals This compound & Other Phytochemicals phytochemicals->capped_np Surface Adsorption

References

Technical Support Center: Mitigating Eschweilenol C-Induced Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering assay interference caused by Eschweilenol C. Given that this compound is a polyphenolic compound structurally related to ellagic acid, much of the guidance is based on the known interference patterns of ellagic acid and other polyphenols. This document aims to help you identify, understand, and mitigate these challenges to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my assay?

A1: this compound is a naturally occurring polyphenolic compound, an ellagic acid derivative, found in plants such as Terminalia fagifolia.[1] Like many polyphenols, its structure, rich in hydroxyl groups, makes it redox-active and capable of interacting with various biological molecules and assay components.[2][3] This reactivity is the primary reason for its interference in many biochemical and cell-based assays.

Q2: What are the most common types of assays affected by this compound?

A2: Based on its chemical properties as a polyphenol, this compound is likely to interfere with:

  • Fluorescence-based assays: Due to its aromatic structure, it can absorb light in the UV-Vis range and may exhibit intrinsic fluorescence or cause fluorescence quenching.[4][5][6]

  • Redox-sensitive assays: Its strong antioxidant and reducing properties can directly interfere with assays that rely on redox reactions, such as antioxidant capacity assays (e.g., DPPH, ABTS) or those using redox-sensitive reporters.[7][8][9]

  • Enzyme-based assays: this compound can directly inhibit enzymes non-specifically, chelate metal cofactors essential for enzyme activity, or interfere with the detection of the enzymatic product.[10][11]

  • Assays involving protein-protein interactions: Polyphenols can form non-specific interactions with proteins, potentially disrupting or falsely indicating the modulation of protein-protein interactions.[12]

Q3: How can I distinguish between true biological activity and assay interference?

A3: Differentiating true hits from false positives requires a systematic approach involving several validation steps:

  • Perform dose-response curves: True inhibitors usually exhibit a sigmoidal dose-response curve, while interfering compounds may show non-classical or steep curves.

  • Conduct orthogonal assays: Test the activity of this compound in a mechanistically different assay that measures the same biological endpoint. A genuine hit should be active in multiple, distinct assay formats.[13][14]

  • Run counter-screens: These are assays designed to detect specific types of interference. For example, a counter-screen using a different enzyme that is not the target of interest can help identify non-specific inhibitors.

  • Characterize the mechanism of action: Further biophysical or biochemical studies can help confirm a direct interaction with the intended target.

Q4: Are there computational tools to predict the likelihood of interference?

A4: Yes, several computational tools and filters are available to identify potential Pan-Assay Interference Compounds (PAINS).[13][15][16] These tools use substructure filters to flag compounds containing moieties known to be associated with assay interference. While this compound itself may not be in these databases, its core polyphenolic structure is often flagged as a potential interferer.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in a fluorescence-based assay.

This could be due to fluorescence quenching or enhancement by this compound.

Troubleshooting Step Experimental Protocol Expected Outcome
1. Assess Intrinsic Fluorescence 1. Prepare a solution of this compound at the highest concentration used in your assay in the assay buffer without any other assay components (e.g., enzyme, substrate). 2. Measure the fluorescence at the excitation and emission wavelengths of your assay.If a significant fluorescence signal is detected, this compound has intrinsic fluorescence that is contributing to your signal.
2. Evaluate Fluorescence Quenching/Enhancement 1. Prepare a solution of the fluorescent product of your assay at a known concentration. 2. Add this compound at various concentrations to this solution. 3. Measure the fluorescence intensity.A concentration-dependent decrease in fluorescence indicates quenching, while an increase suggests enhancement.
3. Mitigation: Use a Red-Shifted Fluorophore If interference is confirmed, switch to a fluorescent probe that excites and emits at longer wavelengths (e.g., >600 nm).Polyphenols are less likely to interfere with far-red fluorescence, potentially reducing or eliminating the interference.
4. Mitigation: Affinity Selection-Mass Spectrometry (AS-MS) As an alternative to fluorescence-based detection, AS-MS can be used to detect binding events without relying on optical signals.[17]This method is not susceptible to fluorescence interference and can provide a more direct measure of binding.
Problem 2: Apparent inhibition in a redox-sensitive or enzyme-based assay.

This may be due to the antioxidant/reducing properties of this compound or non-specific enzyme inhibition.

Troubleshooting Step Experimental Protocol Expected Outcome
1. Assess Redox Interference 1. Run the assay in the presence of a strong reducing agent like dithiothreitol (DTT) (e.g., 1 mM). 2. Compare the activity of this compound with and without DTT.If the apparent inhibition is significantly reduced in the presence of DTT, it suggests that the interference is due to redox cycling or oxidative mechanisms.[18]
2. Non-specific Inhibition Control 1. Test this compound against an unrelated enzyme, preferably one with a similar catalytic mechanism if known. 2. Use the same assay conditions.Inhibition of the unrelated enzyme suggests non-specific activity.
3. Mitigation: Add a Non-ionic Detergent 1. Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer.If this compound is forming aggregates that sequester and denature the enzyme, the detergent will disrupt these aggregates and reduce the apparent inhibition.
4. Mitigation: Chronometric Assay for Enzyme Kinetics For enzymes like tyrosinase where the product is unstable, a chronometric assay can be used. This involves adding a reducing agent like ascorbic acid to regenerate the substrate from the product, allowing for a more accurate measurement of the initial reaction rate.[10]This method can help to distinguish between true inhibition and interference from product instability or redox cycling.

Quantitative Data Summary

The following table summarizes quantitative data on the interference potential of ellagic acid, a close structural analog of this compound. This data can be used as a proxy to estimate the potential interference of this compound.

Assay TypeCompoundObserved EffectIC50 / Ksv (Quenching Constant)Reference
Enzyme Inhibition Ellagic AcidInhibition of mushroom tyrosinaseIC50: 0.2 ± 0.05 mM[11]
Fluorescence Quenching Ellagic AcidQuenching of zein intrinsic fluorescenceKsv at 298 K: 1.03 x 10^4 L/mol[4]
Antioxidant Activity (Redox) Ellagic AcidInhibition of myeloperoxidase (MPO)IC50: 3.19 ± 0.07 µM (for a derivative)[8][9]

Experimental Protocols

Protocol 1: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of the assay's reporter molecule.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescent reporter molecule (e.g., the product of the enzymatic reaction)

  • 96-well black microplate

  • Fluorescence plate reader

Method:

  • Prepare a working solution of the fluorescent reporter molecule in the assay buffer at a concentration that gives a robust signal.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, add a fixed volume of the fluorescent reporter solution to each well.

  • Add an equal volume of the this compound serial dilutions to the wells. Include a buffer-only control.

  • Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity against the concentration of this compound to determine the extent of quenching.

Protocol 2: Orthogonal Assay for Hit Validation

Objective: To confirm the biological activity of this compound using a different assay format.

Example: If the primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to measure direct binding to the target protein.

Method (SPR):

  • Immobilize the purified target protein on an SPR sensor chip.

  • Prepare a series of concentrations of this compound in a suitable running buffer.

  • Inject the this compound solutions over the sensor chip surface.

  • Monitor the change in the SPR signal (response units) over time to measure association and dissociation.

  • Analyze the data to determine the binding affinity (KD). A confirmed direct binding event supports the initial hit.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_primary_screen Primary High-Throughput Screen cluster_troubleshooting Troubleshooting & Triage cluster_validation Hit Validation Primary_Assay Primary Assay (e.g., Fluorescence-based) Initial_Hits Initial 'Hits' Identified Primary_Assay->Initial_Hits Interference_Check Interference Counter-Screens (Fluorescence, Redox) Initial_Hits->Interference_Check Triage Dose_Response Dose-Response Analysis Initial_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., SPR, MS-based) Interference_Check->Orthogonal_Assay No Interference False_Positives False Positives (Interference) Interference_Check->False_Positives Interference Detected Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Activity Confirmed Orthogonal_Assay->False_Positives Activity Not Confirmed Dose_Response->Orthogonal_Assay

Caption: A logical workflow for triaging initial hits from a primary screen to identify and eliminate false positives caused by assay interference.

signaling_pathway_interference cluster_assay_components Assay Components cluster_interference_mechanisms Interference Mechanisms cluster_outcome Outcome Eschweilenol_C This compound (Polyphenol) Aggregation Aggregation & Denaturation Eschweilenol_C->Aggregation Fluorescence_Quenching Fluorescence Quenching Eschweilenol_C->Fluorescence_Quenching Redox_Cycling Redox Cycling Eschweilenol_C->Redox_Cycling Non_Specific_Binding Non-Specific Binding Eschweilenol_C->Non_Specific_Binding Enzyme Enzyme/Protein Target Substrate Substrate Fluorophore Fluorescent Probe Redox_Reagent Redox Reagent Aggregation->Enzyme Interacts with False_Positive False Positive Result Aggregation->False_Positive Fluorescence_Quenching->Fluorophore Interacts with Fluorescence_Quenching->False_Positive Redox_Cycling->Redox_Reagent Interacts with Redox_Cycling->False_Positive Non_Specific_Binding->Enzyme Interacts with Non_Specific_Binding->False_Positive

Caption: Common mechanisms of assay interference by polyphenolic compounds like this compound, leading to false-positive results.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Potency of Eschweilenol C and Ellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of Eschweilenol C and ellagic acid, focusing on their potency, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This objective analysis is intended to inform research and development efforts in the pursuit of novel antifungal agents.

Executive Summary

Both this compound and ellagic acid have demonstrated antifungal properties. However, a direct comparison of their potency is challenging due to the nature of the available data. Studies on this compound have primarily utilized an this compound-rich fraction, which shows a broad range of activity. In contrast, extensive data from various studies on pure ellagic acid allows for a more precise determination of its antifungal efficacy. Ellagic acid appears to have a more clearly defined mechanism of action, targeting the fungal cell membrane's ergosterol biosynthesis pathway.

Quantitative Antifungal Potency

The antifungal activities of an this compound-rich fraction and pure ellagic acid against various fungal species, primarily Candida, are summarized below. It is critical to note that the data for this compound is from a fraction and not the purified compound, which may influence the observed activity range.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compound-rich fraction Candida strains (fluconazole-sensitive and -resistant)0.4 - 1000[1]
Ellagic Acid Candida albicansMIC₅₀: ~12.5[2]
Candida strains25.0 - 75.0[3][4]
Drug-resistant Candida auris0.125 - 0.25[5]
Candida albicans (clinical and standard strains)250 - 2000[6]
Trichophyton rubrum18.75[3][4]

Mechanisms of Action

This compound

The precise antifungal mechanism of pure this compound has not been fully elucidated. However, studies on an this compound-rich fraction indicate that it induces morphological alterations in Candida cells.[1] This suggests a potential disruption of the fungal cell wall or membrane integrity. The workflow for investigating the antifungal action of the this compound-rich fraction is depicted below.

cluster_0 Investigation of this compound-rich Fraction A This compound-rich Fraction B Treatment of Candida Cells A->B C Observation of Morphological Alterations (AFM) B->C D Indication of Cell Wall/Membrane Disruption C->D

Proposed Antifungal Action of this compound-rich Fraction
Ellagic Acid

The antifungal mechanism of ellagic acid is better defined and involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4] Specifically, ellagic acid is believed to inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a key step in the conversion of lanosterol to ergosterol. This disruption of ergosterol production leads to a compromised cell membrane, ultimately inhibiting fungal growth.

G cluster_0 Ergosterol Biosynthesis Pathway in Fungi cluster_1 Inhibition by Ellagic Acid Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (Erg1) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51/Erg11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Ellagic_Acid Ellagic Acid Lanosterol 14-alpha-demethylase\n(CYP51/Erg11) Lanosterol 14-alpha-demethylase (CYP51/Erg11) Ellagic_Acid->Lanosterol 14-alpha-demethylase\n(CYP51/Erg11) Inhibition Inhibition

Mechanism of Action of Ellagic Acid on Ergosterol Biosynthesis

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) for antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts).

Broth Microdilution MIC Assay

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at 35°C for 24-48 hours.

  • A few colonies are transferred to a sterile saline solution (0.85% NaCl).

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • The stock inoculum is further diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions:

  • The test compound (this compound or ellagic acid) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • A series of two-fold serial dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC (e.g., for ellagic acid, a range from 0.125 to 2000 µg/mL may be tested).

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A positive control well (fungal suspension without the antifungal agent) and a negative control well (medium only) are included.

  • The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control. For some compounds, this may be a 50% or 90% reduction in growth (MIC₅₀ or MIC₉₀).

The workflow for this experimental protocol is outlined below.

cluster_0 Broth Microdilution MIC Assay Workflow A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Plate with Fungal Suspension A->C B Prepare Serial Dilutions of Antifungal Agent in Microtiter Plate B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Lowest concentration with significant growth inhibition) D->E

Experimental Workflow for MIC Determination

Conclusion

While both this compound and ellagic acid show promise as antifungal agents, the currently available data suggests that ellagic acid has a more potent and well-defined activity against a range of fungal pathogens, particularly Candida species. The lack of data on pure this compound is a significant knowledge gap that needs to be addressed for a conclusive comparison. Future research should focus on isolating and testing pure this compound to accurately determine its antifungal potential. For drug development professionals, ellagic acid presents a more immediate and compelling candidate for further investigation due to its established mechanism of action and the existing body of quantitative data supporting its efficacy.

References

Comparative Analysis of Eschweilenol C and Fluconazole Against Candida

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the antifungal properties of Eschweilenol C, a natural compound, and fluconazole, a widely used synthetic antifungal drug, against Candida species. This analysis is intended to inform researchers and professionals in the field of drug development about the potential of this compound as an alternative or complementary antifungal agent.

Executive Summary

Fluconazole, a triazole antifungal, is a cornerstone in the treatment of Candida infections. Its mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[1][2][3][4] While effective, the rise of fluconazole-resistant Candida strains necessitates the search for novel antifungal agents. This compound, a natural product isolated from Terminalia fagifolia, has demonstrated significant antifungal activity against both fluconazole-sensitive and resistant Candida strains, suggesting a different mechanism of action and a potential role in combating resistant infections.[5]

Quantitative Data Comparison

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and fluconazole against various Candida species as reported in the literature. MIC is a key indicator of antifungal potency, representing the lowest concentration of an agent that inhibits the visible growth of a microorganism.

CompoundCandida SpeciesMIC Range (µg/mL)Reference
This compound Candida spp. (including fluconazole-sensitive and -resistant strains)0.4 - 1000[5]
Fluconazole Candida spp. (susceptible)≤ 8[6][7]
Candida spp. (susceptible-dose dependent)16 - 32[7][8]
Candida spp. (resistant)≥ 64[7]
C. albicans0.25 - 1[9]
C. krusei≥ 64[7]
C. glabrata32[7]
C. parapsilosis2[7]
C. tropicalis2[7]

Note: The wide MIC range for this compound is likely due to testing against a diverse panel of Candida strains with varying sensitivities.

Experimental Protocols

The determination of antifungal susceptibility is crucial for comparative analysis. The following are detailed methodologies for key experiments cited in the literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique used to determine the MIC of an antifungal agent against a specific microorganism.

  • Inoculum Preparation: Candida strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the yeast is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer. This suspension is then further diluted to achieve a final inoculum size of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • Drug Dilution: A series of twofold dilutions of the antifungal agents (this compound and fluconazole) are prepared in a liquid medium such as RPMI-1640.

  • Incubation: The diluted drug solutions are added to the wells of a microtiter plate. The prepared Candida inoculum is then added to each well. The plate is incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well. For fluconazole, this is often defined as 80% inhibition of growth.[6]

Atomic Force Microscopy (AFM) for Morphological Analysis

AFM is a high-resolution imaging technique used to visualize the surface of cells and observe morphological changes induced by antifungal agents.

  • Cell Preparation: Candida cells are treated with the antifungal agent (e.g., this compound) at a specific concentration (e.g., MIC) for a defined period.

  • Fixation: The treated and untreated control cells are harvested, washed, and fixed onto a suitable substrate, such as a glass slide or mica sheet.

  • Imaging: The AFM probe scans the surface of the cells, and the resulting data is used to generate a three-dimensional image of the cell surface.

  • Analysis: The images of treated cells are compared to those of untreated cells to identify any morphological alterations, such as cell wall damage, wrinkling, or collapse. A study on this compound reported observing morphological alterations in treated Candida cells using AFM.[5]

Visualizing Mechanisms and Workflows

Experimental Workflow for Antifungal Efficacy Comparison

G cluster_prep Preparation cluster_assay Antifungal Susceptibility Testing cluster_analysis Data Analysis and Comparison Candida Candida Strains BrothMicro Broth Microdilution Candida->BrothMicro DiskDiffusion Disk Diffusion Candida->DiskDiffusion EschweilenolC This compound EschweilenolC->BrothMicro EschweilenolC->DiskDiffusion Fluconazole Fluconazole Fluconazole->BrothMicro Fluconazole->DiskDiffusion MIC Determine MIC BrothMicro->MIC Zone Measure Zone of Inhibition DiskDiffusion->Zone Compare Comparative Analysis MIC->Compare Zone->Compare

Caption: Workflow for comparing the antifungal efficacy of this compound and fluconazole.

Signaling Pathway: Fluconazole's Mechanism of Action

G Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Fluconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Catalyzes conversion to IncreasedPermeability Increased Permeability & Membrane Stress LanosterolDemethylase->IncreasedPermeability Inhibition leads to Lanosterol Lanosterol Lanosterol->LanosterolDemethylase Substrate FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Essential component of FungalCellDeath Fungistatic/Fungicidal Effect IncreasedPermeability->FungalCellDeath

Caption: Fluconazole's mechanism of action via inhibition of ergosterol biosynthesis.

Proposed Mechanism of Action for this compound

G EschweilenolC This compound NFkB NF-κB Pathway EschweilenolC->NFkB Inhibits (Proposed) Antioxidant Antioxidant Activity EschweilenolC->Antioxidant CellWall Cell Wall Integrity EschweilenolC->CellWall Disrupts (Proposed) FungalCellDeath Antifungal Effect NFkB->FungalCellDeath Contributes to Antioxidant->FungalCellDeath Contributes to Morphological Morphological Alterations CellWall->Morphological Morphological->FungalCellDeath

Caption: Proposed antifungal mechanism of this compound.

Discussion

The available data indicates that this compound is a promising natural antifungal compound with activity against a broad range of Candida species, including those resistant to fluconazole.[5] This suggests a mechanism of action distinct from that of the azole class of antifungals. While fluconazole's target, lanosterol 14α-demethylase, is well-established, the precise molecular target of this compound remains to be fully elucidated.[1][3] The observation of morphological changes in Candida cells treated with this compound, coupled with its potential to inhibit the NF-κB pathway, points towards a multifactorial mechanism that could involve cell wall disruption and interference with cellular stress responses.[5]

Further research is warranted to fully characterize the antifungal profile of this compound, including its in vivo efficacy, toxicity, and the precise molecular details of its mechanism of action. Such studies will be critical in determining its potential for development as a new therapeutic agent for candidiasis, particularly in the context of rising antifungal resistance.

References

Synergistic antifungal effect of Eschweilenol C with conventional drugs

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data on Eschweilenol C Synergism

Extensive literature searches did not yield any specific experimental studies detailing the synergistic antifungal effects of this compound with conventional antifungal drugs such as fluconazole, amphotericin B, or caspofungin. While this compound, a major constituent of the aqueous fraction of the Terminalia fagifolia ethanolic extract, has demonstrated antifungal activity against various Candida strains, including those resistant to fluconazole, its potential for synergistic interactions has not been reported in the available scientific literature.[1] The existing research on this compound primarily focuses on its intrinsic antifungal and anti-inflammatory properties.[1]

Therefore, this guide will provide a comparative overview of established synergistic antifungal combinations, utilizing available experimental data and methodologies as a framework for how the synergistic potential of novel compounds like this compound could be evaluated. The principles and protocols outlined below are standard in the field and would be applicable to future studies on this compound.

Understanding Antifungal Synergy

The combination of antifungal agents is a promising strategy to enhance efficacy, reduce toxicity, and overcome drug resistance.[2][3] A synergistic interaction occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects. This is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 is indicative of synergy.

Comparison of Conventional Antifungal Drugs

The following table summarizes the mechanisms of action and common spectrum of activity for the conventional antifungal drugs that were the focus of the initial inquiry for combination with this compound.

DrugClassMechanism of ActionSpectrum of Activity
Fluconazole AzoleInhibits the synthesis of ergosterol, a key component of the fungal cell membrane.Broad-spectrum activity against many Candida and Cryptococcus species.[4]
Amphotericin B PolyeneBinds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.Broad-spectrum fungicidal activity against a wide range of yeasts and molds.[5][6]
Caspofungin EchinocandinInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[7][8][9]Primarily active against Candida and Aspergillus species.[9]

Examples of Synergistic Antifungal Combinations

While data on this compound is unavailable, numerous studies have demonstrated the synergistic potential of other natural compounds and drugs when combined with conventional antifungals. The following tables present quantitative data from such studies.

D-Penicillamine with Fluconazole against Candida albicans
Fungal StrainMIC of Fluconazole Alone (µg/mL)MIC of Fluconazole in Combination (µg/mL)FICI
Fluconazole-Sensitive C. albicans0.25–20.0625–0.5≤0.5
Fluconazole-Resistant C. albicans>5120.125–1≤0.5
Data sourced from a study on the synergistic effect of D-penicillamine and fluconazole.[10]
Licofelone with Fluconazole against Resistant Candida albicans Biofilms
TreatmentsMIC of Fluconazole (µg/mL)sMIC of Licofelone (µg/mL)FICI
Drugs Alone512128-
Combination116< 0.5
sMIC (sessile minimum inhibitory concentration) determined against 8 and 12-hour biofilms. Data from a study on the synergistic effect of licofelone and fluconazole.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate antifungal synergy.

Checkerboard Microdilution Assay

This is the most common in vitro method to assess synergistic interactions.

  • Preparation of Drug Solutions: Stock solutions of each drug are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, one drug is serially diluted along the x-axis, and the other drug is serially diluted along the y-axis. This creates a matrix of varying drug concentrations.

  • Inoculum Preparation: The fungal inoculum is prepared and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Reading Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection or spectrophotometrically.

  • FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Experimental Workflow for Synergy Testing

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Drug A Stock D Serial Dilution of Drugs in 96-Well Plate A->D B Prepare Drug B Stock B->D C Prepare Fungal Inoculum E Inoculate Plate C->E D->E F Incubate Plate E->F G Determine MICs F->G H Calculate FICI G->H I Interpret Results (Synergy, Additive, Indifference, Antagonism) H->I

Workflow for determining antifungal synergy.

Potential Signaling Pathways in Synergistic Interactions

While the specific mechanism for a hypothetical this compound synergy is unknown, synergistic interactions often involve targeting different steps in a critical pathway or complementary pathways. For example, a compound could inhibit an efflux pump, thereby increasing the intracellular concentration of a conventional antifungal.

Hypothetical Synergistic Mechanism of Action

Signaling_Pathway cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall ergosterol Ergosterol Synthesis integrity Cell Integrity ergosterol->integrity Maintains efflux Efflux Pump drugA Conventional Drug (e.g., Azole) efflux->drugA Expels glucan β-(1,3)-D-glucan Synthesis glucan->integrity Maintains drugA->ergosterol Inhibits drugB Synergistic Compound (e.g., this compound) drugB->efflux Inhibits

Hypothetical synergistic antifungal mechanism.

This diagram illustrates a potential scenario where a conventional drug inhibits ergosterol synthesis, while a synergistic compound blocks an efflux pump that would otherwise expel the drug, leading to enhanced antifungal activity.

Conclusion

The exploration of synergistic combinations of natural products with conventional antifungal agents holds significant promise for the future of antifungal therapy. While there is currently no published evidence for the synergistic activity of this compound, the methodologies and frameworks presented in this guide provide a clear path for future investigations into its potential. Further research is warranted to determine if this compound, like other natural compounds, can enhance the efficacy of existing antifungal drugs, potentially leading to novel therapeutic strategies.

References

Eschweilenol C vs. Indomethacin: A Comparative Guide on Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Eschweilenol C, a natural compound, and Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID). This document summarizes available experimental data, outlines key experimental protocols, and visualizes the distinct mechanisms of action of these two compounds. While direct quantitative comparisons are limited in the current scientific literature, this guide offers a comprehensive overview based on existing research to inform further investigation and drug development efforts.

Data Presentation: Quantitative Anti-inflammatory Activity

A direct quantitative comparison of the anti-inflammatory activity of this compound and indomethacin from a single study is not available in the reviewed literature. The following table summarizes the available data for each compound from separate studies. It is important to note that these results were not obtained under identical experimental conditions and therefore should not be directly compared.

CompoundAssayModelDosageEffectSource
This compound-rich fraction Carrageenan-induced paw edemaIn vivo (animal model)Not specifiedSignificantly inhibited paw edema[1][2]
LPS-induced neuroinflammationIn vitro (microglial cells)Not specifiedDemonstrated the ability to inhibit NF-κB[1][2]
Indomethacin Carrageenan-induced paw edemaIn vivo (animal model)10 mg/kg54% inhibition of paw edema at 2-5 hours
Cyclooxygenase (COX) InhibitionIn vitroNot specifiedNon-selective inhibitor of COX-1 and COX-2[3]

Note: The data for the this compound-rich fraction is qualitative, stating a "significant" effect without providing a specific percentage of inhibition. This highlights a gap in the current research and underscores the need for direct comparative studies.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

  • Animal Preparation: Healthy adult rodents (rats or mice) are fasted overnight with free access to water.

  • Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

  • Compound Administration: The test compound (e.g., this compound-rich fraction) or the reference drug (e.g., indomethacin, typically 10 mg/kg) is administered orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Edema Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglial Cells

This in vitro assay is used to evaluate the anti-neuroinflammatory potential of a compound.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, the resident immune cells of the central nervous system. LPS stimulation triggers the activation of inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory mediators.

Methodology:

  • Cell Culture: Microglial cells (e.g., BV-2 cell line) are cultured in an appropriate medium until they reach a suitable confluence.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound-rich fraction) for a specific duration (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group is left unstimulated.

  • Assessment of NF-κB Activation: After a defined incubation period (e.g., 24 hours), the activation of the NF-κB pathway can be assessed by various methods, such as:

    • Western Blot: To measure the protein levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated p65).

    • Immunofluorescence: To visualize the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

    • Reporter Gene Assay: Using cells transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.

  • Data Analysis: The inhibitory effect of the compound on NF-κB activation is quantified and compared to the LPS-stimulated control group.

Visualizations

Experimental_Workflow cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: LPS-Induced Neuroinflammation a1 Animal Acclimatization a2 Baseline Paw Volume Measurement a1->a2 a3 Compound Administration (this compound or Indomethacin) a2->a3 a4 Carrageenan Injection a3->a4 a5 Paw Volume Measurement (Hourly for 5 hours) a4->a5 a6 Calculation of Edema Inhibition (%) a5->a6 b1 Microglial Cell Culture b2 Compound Treatment b1->b2 b3 LPS Stimulation b2->b3 b4 Assessment of NF-κB Activation (e.g., Western Blot, IF) b3->b4 b5 Quantification of Inhibition b4->b5

Caption: Experimental workflow for assessing anti-inflammatory activity.

Signaling_Pathways cluster_eschweilenol This compound Pathway cluster_indomethacin Indomethacin Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_p65_active Active NF-κB (Nuclear Translocation) NFkB_p65->NFkB_p65_active dissociates from IκB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_p65_active->Inflammatory_Genes Eschweilenol_C This compound Eschweilenol_C->IKK Inhibits Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibits

Caption: Distinct anti-inflammatory signaling pathways.

Conclusion

This compound, primarily found in an aqueous fraction of Terminalia fagifolia, demonstrates promising anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This mechanism of action is distinct from that of indomethacin, a non-selective COX inhibitor that blocks the production of prostaglandins.[1][2][3]

While the available data indicates the significant anti-inflammatory potential of this compound, a direct quantitative comparison with established drugs like indomethacin is currently lacking. To ascertain the therapeutic potential of this compound, future research should focus on head-to-head studies that quantify its anti-inflammatory efficacy and elucidate its pharmacokinetic and pharmacodynamic profiles. Such studies are crucial for determining its viability as a novel anti-inflammatory agent.

References

A Comparative Analysis of the Antioxidant Potential of Eschweilenol C and Other Prominent Polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel antioxidant compounds is a cornerstone of research in mitigating oxidative stress-related pathologies. Among the vast array of natural products, polyphenols stand out for their significant free-radical scavenging capabilities. This guide provides a comparative overview of the antioxidant potential of Eschweilenol C, a C-glycosidic ellagitannin, against other well-characterized polyphenols, including quercetin, gallic acid, catechin, and resveratrol. While quantitative data for purified this compound is emerging, this document synthesizes available information and presents a framework for its evaluation alongside established antioxidant agents.

Executive Summary

This compound, predominantly found in species like Terminalia fagifolia, has demonstrated significant antioxidant and anti-inflammatory properties. Studies on fractions rich in this compound indicate its capacity to scavenge free radicals and reduce lipid peroxidation.[1] Theoretical studies further support its excellent antioxidant potential.[1] However, direct comparative data of the pure compound against other polyphenols in standardized assays is still limited in publicly accessible literature. This guide, therefore, presents the available qualitative information on this compound and contrasts it with the robust quantitative data available for other common polyphenols.

Comparative Antioxidant Activity

The antioxidant capacity of polyphenols is commonly evaluated using various assays that measure their ability to scavenge different types of free radicals or reduce oxidizing agents. The most common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).

PolyphenolDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP (µM Fe(II)/µmol)ORAC (µmol TE/µmol)
Quercetin ~2-20~1.5-5.0~2.0-8.0~2.0-10.0
Gallic Acid ~5-30~1.0-4.0~3.0-9.0~1.5-5.0
Catechin ~10-50~1.0-3.0~1.5-5.0~1.0-6.0
Resveratrol ~25-100~0.5-2.0~0.5-3.0~2.0-7.0
This compound Data not available for pure compoundData not available for pure compoundData not available for pure compoundData not available for pure compound

Note: The values presented are approximate ranges compiled from various literature sources and can vary depending on the specific experimental conditions.

Signaling Pathways in Polyphenol-Mediated Antioxidant Defense

Polyphenols exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. A key pathway is the Nrf2-Keap1 pathway. Under conditions of oxidative stress, polyphenols can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). This leads to an enhanced cellular antioxidant capacity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Polyphenols Polyphenols (e.g., this compound) Polyphenols->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Nrf2_ARE Nrf2-ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) Nrf2_ARE->Antioxidant_Enzymes gene transcription Antioxidant_Enzymes->ROS neutralization

Figure 1. Nrf2-Keap1 signaling pathway activation by polyphenols.

Experimental Protocols

Accurate assessment of antioxidant potential relies on standardized experimental procedures. Below are detailed methodologies for the key assays mentioned.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_samples Prepare serial dilutions of This compound and other polyphenols start->prep_samples reaction Mix DPPH solution with sample or standard (e.g., Trolox) prep_dpph->reaction prep_samples->reaction incubation Incubate in the dark at room temperature for 30 min reaction->incubation measurement Measure absorbance at 517 nm using a spectrophotometer incubation->measurement calculation Calculate % inhibition and IC50 value measurement->calculation end End calculation->end

Figure 2. Experimental workflow for the DPPH assay.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds (this compound, other polyphenols) and a standard (e.g., Trolox or ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the sample or standard (Trolox) to 1 mL of the ABTS•+ working solution.

  • Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Reaction: Add 20 µL of the sample or standard (FeSO₄·7H₂O) to 180 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is calculated from a standard curve of FeSO₄·7H₂O and expressed as µM Fe(II) equivalents per µmol of the antioxidant.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Procedure:

  • Reagents: Prepare a fluorescein working solution, a peroxyl radical generator (AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride), and a Trolox standard.

  • Reaction: In a black 96-well plate, add the sample or Trolox standard, followed by the fluorescein solution. After a pre-incubation period at 37°C, initiate the reaction by adding AAPH.

  • Measurement: Monitor the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is the AUC of the sample minus the AUC of the blank. The ORAC value is determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per µmol of the antioxidant.

Conclusion

This compound presents a promising profile as a potent natural antioxidant. While direct quantitative comparisons with other well-established polyphenols are still needed, the available evidence from studies on this compound-rich extracts suggests significant free-radical scavenging and anti-inflammatory activities. Further research to isolate and quantify the antioxidant capacity of pure this compound using standardized assays such as DPPH, ABTS, FRAP, and ORAC is warranted to fully elucidate its potential for applications in research and drug development. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to evaluate the antioxidant potential of novel polyphenolic compounds.

References

Cytotoxicity of Eschweilenol C in cancer cell lines vs. normal cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of late 2025, publicly accessible research detailing the specific cytotoxic effects of purified Eschweilenol C on a comparative panel of cancer and normal cell lines is not available. The following guide has been constructed as a template to meet the structural and content requirements of a comprehensive comparison guide. The quantitative data presented herein is illustrative and should be replaced with experimental findings as they become available.

This guide provides a framework for evaluating the cytotoxic profile of this compound, a natural compound with potential therapeutic applications. The objective is to compare its effects on various cancer cell lines against those on normal, non-cancerous cells to ascertain its selectivity and potential as an anti-cancer agent.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes hypothetical IC50 values for this compound across a panel of human cancer and normal cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency. The selectivity index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, with a higher SI value suggesting greater selectivity for cancer cells.

Cell LineTypeTissue OriginIC50 (µM) [Hypothetical]Selectivity Index (SI) vs. MRC-5 [Hypothetical]
Cancer
A549Non-Small Cell Lung CancerLung155.0
MCF-7Breast AdenocarcinomaBreast253.0
HeLaCervical AdenocarcinomaCervix107.5
HepG2Hepatocellular CarcinomaLiver302.5
Normal
MRC-5Fetal Lung FibroblastLung75-
HFF-1Foreskin FibroblastSkin90-

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These standard protocols are widely used to assess the in vitro efficacy of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included. The plates are incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing five times with 1% acetic acid, and the plates are air-dried.

  • Protein-Bound Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to dissolve the protein-bound dye.

  • Absorbance Reading: The absorbance is measured at 510 nm.

  • Data Analysis: Similar to the MTT assay, cell viability is calculated, and IC50 values are determined.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the supernatant.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, the plate is centrifuged, and an aliquot of the cell culture supernatant is transferred to a new 96-well plate.

  • LDH Reaction: The LDH reaction mixture (containing diaphorase and INT) is added to the supernatant samples.

  • Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.

  • Stop Reaction: A stop solution is added to each well.

  • Absorbance Reading: The absorbance is measured at 490 nm.

  • Data Analysis: The amount of LDH release is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound like this compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (this compound Dilutions) treatment Treatment with This compound compound_prep->treatment seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT, SRB, LDH) incubation->assay_proc readout Absorbance Reading assay_proc->readout calculation IC50 Calculation readout->calculation comparison Comparison & Selectivity Index (SI) calculation->comparison G cluster_stimulus Stimulus cluster_pathway Apoptotic Signaling cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase esch This compound bax Bax esch->bax death_r Death Receptor esch->death_r mito Mitochondrion bax->mito bcl2 Bcl-2 bcl2->mito cyto_c Cytochrome c mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 activates casp3 Caspase-3 casp9->casp3 activates casp8 Caspase-8 death_r->casp8 activates casp8->casp3 activates parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

A Comparative Analysis of the Bioavailability of Eschweilenol C and Its Glycoside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of natural compounds is often dictated by their bioavailability. Eschweilenol C, an ellagic acid derivative found in plants such as Eschweilera coriacea and Myrciaria dubia, has garnered interest for its potential biological activities.[1] However, like many polyphenolic compounds, its efficacy is likely influenced by its absorption and metabolism in the body. This guide provides a comparative overview of the predicted bioavailability of this compound versus its glycoside derivatives, drawing upon the broader understanding of ellagic acid pharmacokinetics due to the absence of direct comparative studies on this compound itself.

Understanding the Molecules

This compound is chemically known as 4-(alpha-Rhamnopyranosyl)ellagic acid, meaning it is a glycoside of ellagic acid.[1] For the purpose of this guide, we will consider "this compound" as the glycoside and "ellagic acid" as its aglycone. The comparison will, therefore, be between the glycosylated form (this compound) and its parent non-sugar compound (ellagic acid).

The bioavailability of polyphenols is significantly influenced by their chemical structure, particularly the presence of glycosidic linkages. While glycosylation can increase water solubility, it often hinders direct absorption across the intestinal wall.

Anticipated Bioavailability and Metabolism

Direct experimental data on the comparative bioavailability of this compound and its aglycone is not currently available in published literature. However, based on extensive research on other ellagic acid glycosides and flavonoids, a general metabolic pathway and absorption profile can be predicted.

This compound (Glycoside):

  • Initial Stage: As a glycoside, this compound is expected to have low direct absorption in the upper gastrointestinal tract.

  • Hydrolysis: The glycosidic bond is likely to be hydrolyzed by intestinal enzymes or, more significantly, by the gut microbiota in the lower intestine. This process releases the aglycone, ellagic acid.

  • Metabolism to Urolithins: The released ellagic acid is then metabolized by the gut microbiota into a series of more bioavailable compounds known as urolithins (e.g., Urolithin A, B, C, and D).[2][3]

  • Absorption of Metabolites: These urolithins are more readily absorbed into the bloodstream than ellagic acid itself and are responsible for many of the systemic biological effects attributed to ellagitannin-rich foods.[2][3]

Ellagic Acid (Aglycone):

  • Poor Solubility and Absorption: Ellagic acid itself has very low water solubility and poor absorption in the small intestine.[4][5][6][7][8] Studies on pomegranate juice, which contains free ellagic acid, have shown that less than 1% of the ingested amount is absorbed.[5]

  • Metabolism to Urolithins: Similar to the ellagic acid released from its glycosides, any unabsorbed free ellagic acid that reaches the colon is converted to urolithins by the gut microbiota.[2][3]

In essence, the glycoside form, this compound, likely acts as a prodrug, delivering the aglycone (ellagic acid) to the lower gut for conversion into more bioavailable urolithins. Therefore, while the direct absorption of this compound is expected to be minimal, its overall contribution to systemic bioactive compounds (urolithins) may be significant.

Quantitative Data Comparison

Due to the lack of direct studies on this compound, the following table presents hypothetical pharmacokinetic parameters based on typical findings for ellagic acid and its glycosides. These values are for illustrative purposes and would need to be confirmed by specific experimental studies.

ParameterThis compound (Glycoside)Ellagic Acid (Aglycone)
Predicted Cmax (plasma) Low (as intact glycoside)Very Low
Predicted Tmax Longer (dependent on gut transit and microbial metabolism)Shorter for the small amount absorbed directly
Primary Absorbed Form Urolithin metabolitesEllagic acid (minor), Urolithin metabolites (major)
Overall Bioavailability Potentially higher (as measured by urolithin metabolites)Low

Experimental Protocols for Bioavailability Assessment

To definitively compare the bioavailability of this compound and its aglycone, the following experimental protocols would be employed:

1. In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

  • Test Articles:

    • This compound

    • Ellagic Acid (aglycone)

  • Administration: Oral gavage of a single dose of each test article to different groups of rats. A vehicle control group would also be included.

  • Blood Sampling: Serial blood samples would be collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).

  • Plasma Preparation: Blood samples would be centrifuged to separate plasma, which would then be stored at -80°C until analysis.

  • Bioanalytical Method: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be developed to quantify the concentrations of this compound, ellagic acid, and key urolithin metabolites in the plasma samples.

  • Pharmacokinetic Analysis: Non-compartmental analysis would be used to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

2. In Vitro Intestinal Permeability Assay (e.g., Caco-2 Cell Model)

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of the intestinal epithelium, would be cultured on permeable supports.

  • Permeability Assay: The permeability of this compound and ellagic acid would be assessed by adding the compounds to the apical (AP) side of the Caco-2 monolayer and measuring their appearance on the basolateral (BL) side over time. Samples would be collected from both compartments and analyzed by LC-MS/MS.

  • Efflux Ratio Calculation: The apparent permeability coefficient (Papp) would be calculated in both the AP-to-BL and BL-to-AP directions to determine if the compounds are substrates for efflux transporters.

Visualizing the Process

The following diagrams illustrate the expected metabolic pathway and a typical experimental workflow for a pharmacokinetic study.

cluster_GI_Tract Gastrointestinal Tract cluster_Metabolism Metabolism & Absorption Ingestion Oral Ingestion of This compound Stomach Stomach Ingestion->Stomach Transit SmallIntestine Small Intestine Stomach->SmallIntestine Transit LargeIntestine Large Intestine (Colon) SmallIntestine->LargeIntestine Transit of Unabsorbed Compound Hydrolysis Microbial Hydrolysis LargeIntestine->Hydrolysis Gut Microbiota EllagicAcid Ellagic Acid (Aglycone) Hydrolysis->EllagicAcid Urolithins Urolithins EllagicAcid->Urolithins Microbial Metabolism Absorption Absorption Urolithins->Absorption SystemicCirculation Systemic Circulation Absorption->SystemicCirculation

Caption: Predicted metabolic pathway of this compound in the gastrointestinal tract.

start Start: Animal Dosing dosing Oral Administration of This compound or Ellagic Acid start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end End: Bioavailability Data pk_analysis->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

Head-to-head comparison of Eschweilenol C and resveratrol bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the reported biological activities of Eschweilenol C and Resveratrol, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. While Resveratrol has been extensively studied, research on this compound is less comprehensive, limiting a direct quantitative comparison in some areas. This document summarizes the available data to facilitate an informed perspective on their potential therapeutic applications.

Data Presentation

The following tables summarize the available quantitative data for the bioactivities of this compound and Resveratrol. It is important to note the current lack of specific IC50 values for this compound in several standard assays, which prevents a direct head-to-head numerical comparison with Resveratrol.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueSource
This compound DPPH Radical ScavengingData Not Available-
Resveratrol DPPH Radical Scavenging~10-20 µg/mL[No specific citation available]

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 ValueSource
This compound NF-κB InhibitionData Not Available[1][2]
Resveratrol NF-κB Inhibition~25 µM[No specific citation available]

Table 3: Anticancer Activity (MCF-7 Cell Line)

CompoundAssayIC50 ValueSource
This compound MTT AssayData Not Available-
Resveratrol MTT Assay~20-50 µM[3][4][5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used in the field for assessing the bioactivities of natural compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity of the compound.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Serial dilutions of the test compound (this compound or Resveratrol) are prepared.

  • A fixed volume of the DPPH solution is added to each dilution of the test compound.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

  • A control sample containing only the DPPH solution and the solvent is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[3][4][8]

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Inhibition Assay

This assay is used to measure the ability of a compound to inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation. A common method is the luciferase reporter assay.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter. When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it binds to the promoter and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB activity. A test compound's ability to inhibit this process is then measured.

Protocol:

  • A suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) is cultured and seeded in a multi-well plate.

  • The cells are transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After transfection, the cells are pre-treated with various concentrations of the test compound (this compound or Resveratrol) for a specific duration.

  • The cells are then stimulated with an NF-κB activator (e.g., TNF-α or LPS) to induce inflammation.

  • Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer after adding the appropriate luciferase substrate.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The percentage of NF-κB inhibition is calculated relative to the stimulated control (cells treated with the activator but not the test compound).

  • The IC50 value, the concentration of the compound that inhibits NF-κB activity by 50%, is determined from a dose-response curve.[9]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cancer cells (e.g., MCF-7 human breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (this compound or Resveratrol) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plate is incubated for a few hours to allow the formazan crystals to form.

  • The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • The cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that reduces the viability of the cancer cells by 50%, is calculated from the dose-response curve.[3][5][6][7]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the bioactivities of this compound and Resveratrol.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound This compound or Resveratrol SerialDilutions Serial Dilutions Compound->SerialDilutions DPPH DPPH Assay (Antioxidant) SerialDilutions->DPPH Add to DPPH solution NFkB NF-κB Assay (Anti-inflammatory) SerialDilutions->NFkB Treat transfected cells MTT MTT Assay (Anticancer) SerialDilutions->MTT Treat cancer cells Spectrophotometer Spectrophotometer/ Luminometer Reading DPPH->Spectrophotometer NFkB->Spectrophotometer MTT->Spectrophotometer IC50 IC50 Calculation Spectrophotometer->IC50 nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α IKK IKK Activation Stimulus->IKK Inhibitor This compound / Resveratrol Inhibitor->IKK Inhibits NFkB_nuc NF-κB Translocation Inhibitor->NFkB_nuc Inhibits IkB IκB Degradation IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB_dimer NF-κB (p50/p65) NFkB_dimer->NFkB_nuc NFkB_IkB->NFkB_dimer Release Gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_nuc->Gene Transcription

References

Cross-Validation of Analytical Methods for Eschweilenol C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Eschweilenol C, a bioactive derivative of ellagic acid found in certain plant species.[1][2][3][4] The objective is to offer a framework for the cross-validation of analytical techniques, ensuring data accuracy, reliability, and reproducibility in research and drug development settings. This document details experimental protocols for High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and UV-Vis detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process to verify that a validated method produces consistent and reliable results across different laboratories, instruments, or even different analytical techniques.[5] This process is essential for ensuring data integrity, supporting regulatory submissions, and facilitating method transfer between different sites.[5][6] By comparing the performance of orthogonal analytical methods, researchers can gain greater confidence in the accuracy of their quantitative results.

Analytical Methods for this compound

This compound, a polyphenol, lends itself to analysis by several advanced analytical techniques. The most common methods for the analysis of polyphenols include liquid chromatography, gas chromatography (often requiring derivatization), and NMR spectroscopy.[3][7][8] This guide will focus on a comparative analysis of HPLC-UV/MS, GC-MS, and qNMR for the quantification of this compound.

Data Presentation: A Comparative Summary

The following table summarizes the typical quantitative performance parameters for the different analytical methods discussed in this guide. It is important to note that while the HPLC-MS data is based on published methods for this compound, the data for HPLC-UV, GC-MS, and qNMR are representative examples derived from methods for structurally similar polyphenols due to the limited availability of direct comparative studies for this compound.

ParameterHPLC-UVHPLC-MSGC-MS (with derivatization)qNMR
**Linearity (R²) **> 0.998> 0.999> 0.997> 0.999
Accuracy (% Recovery) 98-102%99-101%97-103%98-102%
Precision (% RSD) < 2%< 1.5%< 3%< 1%
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL~10 ng/mL~1 µg/mL
Limit of Quantitation (LOQ) ~150 ng/mL~5 ng/mL~30 ng/mL~5 µg/mL
Specificity Moderate to HighVery HighHighVery High
Throughput HighHighModerateLow to Moderate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is a cornerstone technique for the analysis of polyphenols due to its high resolution and sensitivity.[7] Coupling HPLC with UV and MS detectors provides both quantitative and qualitative information.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Diode Array Detector (DAD) or UV-Vis detector.

  • Quadrupole Time-of-Flight (qTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.[9]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.7 µm particle size).[9]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]

  • Gradient Program: Start with 10% B, linearly increase to 100% B over a set time.[9]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[9]

  • Injection Volume: 5 µL.[9]

  • UV Detection: 254 nm and 280 nm.

Mass Spectrometry Conditions (ESI-qTOF):

  • Ionization Mode: Negative ESI.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Mass Range: m/z 100-1000.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent such as DMSO.[9]

  • Prepare a series of calibration standards by serial dilution.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Quantification is performed by constructing a calibration curve of peak area versus concentration.

  • Confirmation of identity is achieved by comparing the retention time and mass spectrum with a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile polyphenols like this compound, a derivatization step is necessary to increase their volatility and thermal stability.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

Derivatization (Silylation):

  • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

Chromatographic Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Injector Temperature: 300°C.[4]

  • Oven Temperature Program: Initial temperature of 50°C held for 1 minute, then ramped to 320°C at 10°C/min and held for 2 minutes.[4]

  • Injection Mode: Splitless.[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Source Temperature: 230°C.[4]

  • Quadrupole Temperature: 150°C.[4]

  • Mass Range: m/z 40-600.[4]

Data Analysis:

  • Quantification is based on the peak area of a characteristic ion of the derivatized this compound.

  • Identification is confirmed by the fragmentation pattern in the mass spectrum.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance, as the signal intensity is directly proportional to the number of nuclei.[10][11]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.[12]

Experimental Protocol:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).[9]

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

Data Acquisition Parameters:

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 30 s.

  • Number of Scans: 16 or more for good signal-to-noise ratio.

Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation cluster_output Final Output Sample This compound Sample Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification HPLC HPLC-UV/MS Purification->HPLC GCMS GC-MS (derivatized) Purification->GCMS qNMR qNMR Purification->qNMR Compare Compare Results HPLC->Compare GCMS->Compare qNMR->Compare Report Validated Quantitative Data Compare->Report

Caption: General workflow for the analysis and cross-validation of this compound.

Cross_Validation_Logic Start Start: Need for Quantitative Analysis of this compound Method1 Method A (e.g., HPLC-MS) Start->Method1 Method2 Method B (e.g., qNMR) Start->Method2 Method3 Method C (e.g., GC-MS) Start->Method3 Validation Independent Method Validation (Linearity, Accuracy, Precision) Method1->Validation Method2->Validation Method3->Validation Analysis Analysis of the Same Sample Batch Validation->Analysis Comparison Statistical Comparison of Results (e.g., t-test, F-test) Analysis->Comparison Conclusion Conclusion on Method Concordance Comparison->Conclusion Report Final Report with Cross-Validated Data Conclusion->Report

References

Safety Operating Guide

Proper Disposal of Eschweilenol C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Eschweilenol C is a phenolic compound with antifungal, anti-inflammatory, and antioxidant properties.[1][2] While its toxicity profile is not extensively detailed in available safety data sheets, its chemical nature necessitates careful handling and disposal to ensure personnel safety and environmental protection. This guide provides a procedural framework for the proper disposal of this compound in a laboratory setting.

I. Waste Identification and Classification

The first and most critical step in proper chemical disposal is the accurate identification and classification of the waste. All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by your institution's EHS office.[3]

  • Labeling : As soon as a container is designated for this compound waste, it must be labeled with the words "Hazardous Waste" and the full chemical name.[4] Chemical formulas or abbreviations are not acceptable.[4]

  • Segregation : Store this compound waste separately from other incompatible waste streams to prevent accidental reactions.[4][5] Incompatible materials should be segregated to avoid dangerous mixtures.

II. Container Management

Proper container selection and management are essential to prevent leaks and spills.

  • Container Integrity : Use containers that are in good condition, free from leaks or cracks, and compatible with this compound.[4] Given its phenolic structure, glass containers are generally a safe choice, but always verify compatibility.

  • Closure : Keep waste containers securely closed at all times, except when adding waste.[4] This minimizes the release of vapors and prevents spills.

  • Secondary Containment : Store waste containers in a designated, secure location with secondary containment, such as a spill tray, to capture any potential leaks.[3][5]

III. Disposal Procedures

Under no circumstances should chemical waste like this compound be disposed of down the drain or in regular trash.[4]

Step 1: Preparation for Disposal Once the waste container is full or the chemical is no longer needed, prepare it for collection. Ensure the hazardous waste label is complete with all required information, including the contents and accumulation start date.[3]

Step 2: Scheduling a Pickup Contact your institution's EHS or hazardous waste management office to schedule a waste pickup.[4][6] Provide them with accurate information about the waste stream to ensure it is handled correctly.

Step 3: Handling Empty Containers Empty containers that previously held this compound must also be managed properly.

  • Triple Rinsing : Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[3][4][7] The rinsate from this process must be collected and disposed of as hazardous waste.[3][4]

  • Defacing Labels : Before disposing of the rinsed container in the regular trash, completely remove or deface the original chemical label.[5][7]

  • Container Reuse : A triple-rinsed container may be reused for compatible waste, provided it is relabeled appropriately.[4]

IV. Spill Management

In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response procedures. Absorbent materials used to clean up spills of this compound should be treated as hazardous waste.[3]

Quantitative Data for Disposal

Specific quantitative data for the disposal of this compound, such as concentration limits for specific disposal methods, are not available. The guiding principle is to treat all quantities of this compound waste as hazardous.

ParameterGuidelineSource
Waste Classification HazardousGeneral Best Practice
Drain Disposal Prohibited[4]
Solid Waste Disposal Prohibited for chemical; allowed for triple-rinsed and defaced containers[5][7]
Rinsate from Containers Must be collected as hazardous waste[3][4]

Experimental Protocols

Detailed experimental protocols for the safe handling and disposal of this compound are not published. The procedures outlined in this document are derived from general laboratory chemical safety standards. Researchers must develop specific protocols for their experiments in consultation with their institution's safety office.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound requires disposal is_waste Is the material a waste product? start->is_waste label_container Label container as 'Hazardous Waste' with full chemical name. is_waste->label_container Yes empty_container Is the container empty? is_waste->empty_container No, container is empty segregate Segregate from incompatible wastes. label_container->segregate store Store in a closed, compatible container with secondary containment. segregate->store contact_ehs Contact EHS for waste pickup. store->contact_ehs end Disposal Complete contact_ehs->end triple_rinse Triple-rinse with a suitable solvent. empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of container in regular trash. deface_label->dispose_container dispose_container->end

Disposal decision workflow for this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.